molecular formula C16H12O B172001 2-methyl-3-phenyl-1H-inden-1-one CAS No. 13304-52-4

2-methyl-3-phenyl-1H-inden-1-one

Katalognummer: B172001
CAS-Nummer: 13304-52-4
Molekulargewicht: 220.26 g/mol
InChI-Schlüssel: UDWBAQZJOXYFCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-3-phenyl-1H-inden-1-one is an indenone derivative of interest in synthetic organic chemistry and materials science research. Indenones are a significant class of compounds recognized as privileged structures and are prevalent in various research areas, including the development of novel functional materials . While specific physical data for this compound is limited in available literature, its core structure is a subject of ongoing methodological development. Researchers utilize related indenone scaffolds as key intermediates in organic synthesis . Synthetic approaches to indenones often involve acid-catalyzed intramolecular cyclizations, such as metal-free, water-assisted cyclization of precursor molecules like 2-alkynylarylketones . This compound is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for application to humans or animals. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-methyl-3-phenylinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c1-11-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)16(11)17/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWBAQZJOXYFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372808
Record name 2-methyl-3-phenyl-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13304-52-4
Record name 2-methyl-3-phenyl-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-methyl-3-phenyl-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-methyl-3-phenyl-1H-inden-1-one, a substituted indenone with potential applications in medicinal chemistry and materials science. The document is intended for an audience of researchers, scientists, and professionals in drug development. It will detail a robust and scientifically-grounded synthetic route, focusing on the Nazarov cyclization of a chalcone precursor. This guide will elaborate on the mechanistic underpinnings of the reactions, provide detailed experimental protocols, and present the information in a clear, structured format, including data tables and process diagrams.

Introduction: The Significance of the Indenone Scaffold

The indenone core is a privileged structural motif found in a variety of natural products and pharmacologically active compounds. Its unique electronic and steric properties make it a valuable building block in the synthesis of complex molecules. Substituted indenones, such as this compound, are of particular interest due to their potential as intermediates in the development of novel therapeutic agents and functional materials. The strategic placement of substituents on the indenone ring allows for the fine-tuning of their biological activity and physical properties.

This guide will focus on a classical and reliable approach to the synthesis of this compound, providing the user with the necessary information to reproduce this synthesis in a laboratory setting.

Retrosynthetic Analysis and Chosen Pathway

A retrosynthetic analysis of the target molecule, this compound, suggests several possible synthetic disconnections. The most logical and well-precedented approach involves the formation of the five-membered ring as the key strategic step. This can be effectively achieved through a Nazarov cyclization reaction.[1][2] This pathway is advantageous due to the accessibility of the required starting materials and the generally high efficiency of the cyclization step.

The chosen synthetic pathway is a two-step process:

  • Step 1: Claisen-Schmidt Condensation to synthesize the chalcone precursor, (E)-2-methyl-1,3-diphenylprop-2-en-1-one.

  • Step 2: Nazarov Cyclization of the chalcone to yield the final product, this compound.

An alternative, more modern approach involves a rhodium-catalyzed three-component reaction, which offers a one-pot synthesis. While highly efficient, this guide will focus on the more classical Nazarov route for its established reliability and broader applicability in standard laboratory settings.

Synthesis Pathway Visualization

The overall synthetic scheme is depicted below:

Synthesis_Pathway Propiophenone Propiophenone Chalcone (E)-2-methyl-1,3-diphenylprop-2-en-1-one Propiophenone->Chalcone Claisen-Schmidt Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone Indenone This compound Chalcone->Indenone Nazarov Cyclization Claisen_Schmidt cluster_1 Enolate Formation cluster_2 Nucleophilic Attack cluster_3 Dehydration Propiophenone Propiophenone Enolate Enolate Propiophenone->Enolate  OH⁻ Aldol_Adduct Aldol_Adduct Enolate->Aldol_Adduct + Benzaldehyde Chalcone Chalcone Aldol_Adduct->Chalcone  -H₂O

Figure 2: Simplified workflow of the Claisen-Schmidt condensation.

4.1.2. Experimental Protocol

  • Materials:

    • Propiophenone

    • Benzaldehyde

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Deionized water

    • Dichloromethane

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve propiophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

    • While stirring, slowly add an aqueous solution of sodium hydroxide (2.5 eq).

    • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker containing ice water.

    • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from ethanol to yield (E)-2-methyl-1,3-diphenylprop-2-en-1-one as a solid.

4.1.3. Expected Data

ParameterExpected Value
Appearance Pale yellow solid
Yield 80-90%
Melting Point Varies based on purity
Step 2: Nazarov Cyclization to this compound

The second and final step is the acid-catalyzed intramolecular electrophilic aromatic substitution known as the Nazarov cyclization. [1][2][3]This reaction converts the divinyl ketone precursor into the desired cyclopentenone product.

4.2.1. Reaction Mechanism

The mechanism involves the protonation of the carbonyl oxygen by a strong acid (e.g., polyphosphoric acid or a Lewis acid), which generates a pentadienyl cation. This is followed by a 4π-electrocyclic ring closure in a conrotatory fashion, as dictated by the Woodward-Hoffmann rules, to form an oxyallyl cation intermediate. Subsequent elimination of a proton and tautomerization yields the final indenone product.

Nazarov_Cyclization Chalcone (E)-2-methyl-1,3-diphenyl prop-2-en-1-one Cation Pentadienyl Cation Chalcone->Cation  H⁺ (Acid Catalyst) Intermediate Oxyallyl Cation Intermediate Cation->Intermediate  4π Electrocyclization (conrotatory) Indenone 2-methyl-3-phenyl- 1H-inden-1-one Intermediate->Indenone  -H⁺, Tautomerization

Figure 3: Key mechanistic steps of the Nazarov cyclization.

4.2.2. Experimental Protocol

  • Materials:

    • (E)-2-methyl-1,3-diphenylprop-2-en-1-one

    • Polyphosphoric acid (PPA) or a suitable Lewis acid (e.g., FeCl₃, SnCl₄)

    • Dichloromethane

    • Saturated sodium bicarbonate solution

    • Deionized water

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve the chalcone precursor (1.0 eq) in dichloromethane.

    • Cool the solution in an ice bath and slowly add polyphosphoric acid (excess) or the chosen Lewis acid (e.g., 1.2 eq of FeCl₃).

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

    • Upon completion, quench the reaction by carefully pouring the mixture into ice water.

    • Neutralize the aqueous layer with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

4.2.3. Expected Data

ParameterExpected Value
Appearance Solid
Yield 60-80%
Purity (post-chromatography) >95%

Alternative Pathway: Rhodium-Catalyzed Synthesis

A modern and highly efficient alternative for the synthesis of 2,3-disubstituted indanones is a rhodium-catalyzed three-component reaction. This method involves the reaction of a 2-formylarylboronic acid with an alkyne in the presence of a rhodium catalyst. For the synthesis of this compound, this would involve the reaction of 2-formylphenylboronic acid with 1-phenylpropyne. This approach offers the advantage of being a one-pot synthesis, often proceeding in high yield under mild conditions.

Conclusion

This technical guide has detailed a reliable and well-established two-step synthesis of this compound via a Nazarov cyclization pathway. The synthesis of the requisite chalcone precursor through a Claisen-Schmidt condensation has also been described. The provided experimental protocols are designed to be readily implemented in a standard organic chemistry laboratory. The mechanistic discussions offer insight into the underlying principles of these transformations. For researchers seeking alternative and potentially more atom-economical routes, the rhodium-catalyzed synthesis presents a promising avenue for exploration. The methodologies described herein provide a solid foundation for the synthesis and further investigation of this and related indenone derivatives for various applications.

References

  • Khan, K. M., et al. (2004). Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors. Journal of Medicinal Chemistry, 47(24), 6295-6306. [Link]

  • Nazarov cyclization reaction. In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Nazarov Cyclization. Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. MDPI. Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 2-methyl-3-phenyl-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indenone Scaffold in Modern Drug Discovery

The indenone core, a fused bicyclic system comprising a benzene ring and a cyclopentenone ring, represents a "privileged structure" in medicinal chemistry. Its rigid framework and versatile chemical handles have made it a cornerstone for the development of a wide array of pharmacologically active agents. Derivatives of the indenone and its saturated analog, indanone, have demonstrated significant potential across multiple therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions.[1][2][3][4] This guide provides a detailed technical overview of a specific, yet representative member of this class: 2-methyl-3-phenyl-1H-inden-1-one .

While direct experimental data for this precise molecule is limited in published literature, this guide will synthesize available information on closely related analogs and the general chemical behavior of the 2,3-disubstituted-1H-inden-1-one scaffold. By examining its predicted molecular properties, plausible synthetic routes, characteristic spectroscopic signatures, and anticipated reactivity, we aim to provide researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing this compound in their research endeavors.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is the α,β-unsaturated ketone system within the five-membered ring, conjugated with the phenyl substituent at the 3-position. This extended conjugation is expected to significantly influence its electronic properties, reactivity, and spectroscopic characteristics compared to its saturated counterpart, 2-methyl-3-phenyl-1-indanone.

Diagram of this compound

Caption: Structure of this compound.

A comparison of the predicted properties of the target molecule with the known properties of its saturated analog, 2-methyl-3-phenyl-1-indanone, is presented below.

PropertyThis compound (Predicted)2-methyl-3-phenyl-1-indanone (CAS 52957-74-1)[5]
Molecular Formula C₁₆H₁₂OC₁₆H₁₄O
Molecular Weight 220.27 g/mol 222.28 g/mol
Melting Point Likely a low-melting solid86-87 °C
Boiling Point Higher than the indanone due to planarity140-145 °C at 1 Torr
Appearance Expected to be a colored (likely yellow) solidData not available
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc)Soluble in ethanol

The presence of the extended conjugated system in this compound is expected to result in a colored appearance, likely yellow, due to the absorption of light in the visible region. Its increased planarity compared to the saturated analog may lead to stronger intermolecular π-π stacking interactions, potentially resulting in a higher boiling point.

Synthesis Strategies

While a specific, optimized synthesis for this compound is not readily found in the literature, several established methodologies for the synthesis of substituted indenones can be logically applied.

Acid-Catalyzed Cyclization of Chalcones (Nazarov Cyclization)

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones from divinyl ketones.[6][7][8][9] A plausible route to this compound would involve the acid-catalyzed cyclization of a suitably substituted chalcone (1,3-diphenyl-2-methylprop-2-en-1-one).

Plausible Nazarov Cyclization Route

Nazarov_Synthesis reactant 1,3-Diphenyl-2-methylprop-2-en-1-one (Chalcone derivative) intermediate Pentadienyl Cation Intermediate reactant->intermediate Protonation/ Coordination product This compound intermediate->product 4π-Electrocyclization & Deprotonation reagents Lewis Acid (e.g., FeCl₃) or Protic Acid (e.g., H₂SO₄) reagents->intermediate

Caption: Nazarov cyclization for indenone synthesis.

Experimental Protocol (General) :

  • The chalcone precursor is dissolved in an inert solvent (e.g., dichloromethane or toluene).

  • A stoichiometric or catalytic amount of a Lewis acid (e.g., FeCl₃, AlCl₃) or a strong protic acid (e.g., H₂SO₄, polyphosphoric acid) is added.

  • The reaction mixture is stirred at room temperature or heated to facilitate the cyclization.

  • Upon completion, the reaction is quenched with water or a basic solution.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification is typically achieved by column chromatography on silica gel.

The causality behind this choice lies in the well-established ability of the Nazarov reaction to form five-membered rings with control over the substitution pattern. The regioselectivity of the final deprotonation step would yield the thermodynamically more stable conjugated indenone system.

Pauson-Khand Reaction

The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, catalyzed by a metal carbonyl complex (typically cobalt), to form a cyclopentenone.[10][11][12] An intramolecular variant could be envisioned for the synthesis of the indenone core.

Spectroscopic Characterization

The elucidation of the structure of this compound would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are predicted.

Spectroscopic DataPredicted Values for this compound
¹H NMR δ 7.2-7.8 ppm (m, 9H, Ar-H), δ 2.1-2.3 ppm (s, 3H, -CH₃)
¹³C NMR δ ~195-200 ppm (C=O), δ ~125-150 ppm (Ar-C and C=C), δ ~15-20 ppm (-CH₃)
IR Spectroscopy ~1710-1720 cm⁻¹ (C=O stretch, conjugated), ~1620-1640 cm⁻¹ (C=C stretch)
Mass Spectrometry M⁺ peak at m/z = 220.0888 (for C₁₆H₁₂O)

¹H NMR Spectroscopy: The spectrum is expected to be dominated by signals in the aromatic region (δ 7.2-7.8 ppm) corresponding to the nine protons of the fused benzene ring and the phenyl substituent. A sharp singlet for the methyl group protons would likely appear in the upfield region (δ 2.1-2.3 ppm).

¹³C NMR Spectroscopy: The most downfield signal will be that of the carbonyl carbon, predicted to be in the range of δ 195-200 ppm. A series of signals in the δ 125-150 ppm range will correspond to the aromatic carbons and the two olefinic carbons of the cyclopentenone ring. The methyl carbon signal is expected at approximately δ 15-20 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the conjugated carbonyl group (C=O) at around 1710-1720 cm⁻¹.[13] This is at a lower wavenumber compared to a saturated ketone due to the conjugation. A band for the C=C double bond stretch is also expected around 1620-1640 cm⁻¹. Aromatic C-H stretching will be observed above 3000 cm⁻¹.[14][15][16]

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₁₆H₁₂O). Fragmentation patterns would likely involve the loss of CO (28 Da) and potentially the methyl group (15 Da).

Chemical Reactivity and Potential Transformations

The reactivity of this compound is governed by the α,β-unsaturated ketone moiety. This functional group provides two primary sites for nucleophilic attack.

Reactivity of the Indenone Core

Indenone_Reactivity indenone This compound michael_addition Michael (1,4) Addition indenone->michael_addition direct_addition Direct (1,2) Addition indenone->direct_addition diels_alder Diels-Alder [4+2] Cycloaddition indenone->diels_alder michael_product β-Substituted Indanone michael_addition->michael_product direct_product Tertiary Alcohol direct_addition->direct_product diels_alder_adduct Cycloadduct diels_alder->diels_alder_adduct soft_nucleophile Soft Nucleophiles (e.g., R₂CuLi, thiols, malonates) soft_nucleophile->michael_addition hard_nucleophile Hard Nucleophiles (e.g., RLi, Grignard reagents) hard_nucleophile->direct_addition diene Diene (e.g., Butadiene) diene->diels_alder

Caption: Key reaction pathways for indenones.

Michael (1,4-Conjugate) Addition

The β-carbon of the enone system is electrophilic and susceptible to attack by soft nucleophiles in a Michael addition reaction.[1][17][18][19] This is a widely used method for carbon-carbon and carbon-heteroatom bond formation.

  • Causality: The extended conjugation allows for the delocalization of the negative charge in the resulting enolate intermediate, making the 1,4-addition pathway thermodynamically favorable for soft nucleophiles like organocuprates, malonates, and thiols.

Experimental Protocol (General for Michael Addition):

  • The indenone is dissolved in a suitable solvent (e.g., THF, ether).

  • The solution is cooled to a low temperature (e.g., -78 °C or 0 °C).

  • The nucleophile (e.g., a Gilman reagent, the enolate of a malonic ester) is added dropwise.

  • The reaction is stirred until completion, as monitored by TLC.

  • The reaction is quenched with a proton source, such as a saturated aqueous solution of ammonium chloride.

  • The product is isolated via extraction and purified by chromatography or recrystallization.

Direct (1,2) Addition to the Carbonyl Group

Hard, non-stabilized nucleophiles, such as organolithium or Grignard reagents, are more likely to attack the more electrophilic carbonyl carbon in a 1,2-addition fashion, leading to the formation of a tertiary alcohol after workup.[19]

  • Causality: The reaction of hard nucleophiles is typically under kinetic control, and the carbonyl carbon is the site of the largest partial positive charge, making it the most reactive site for these reagents.

Diels-Alder Reaction

The electron-deficient double bond of the indenone can act as a dienophile in a [4+2] cycloaddition reaction with an electron-rich diene.[4][12][20][21] This provides a powerful route to complex polycyclic structures.

  • Causality: The electron-withdrawing nature of the conjugated carbonyl group lowers the energy of the LUMO of the dienophile, facilitating the orbital overlap with the HOMO of the diene, which is the requirement for a normal-electron-demand Diels-Alder reaction.

Relevance and Applications in Drug Development

The indanone scaffold is a well-established pharmacophore.[2][3][4] The diverse biological activities of indanone derivatives make this compound a molecule of significant interest for further investigation and derivatization.

  • Anticancer Activity: Many indanone derivatives exhibit potent cytotoxic effects against various cancer cell lines. Mechanisms of action include the inhibition of tubulin polymerization and the modulation of various signaling pathways.[1]

  • Neuroprotective Effects: The indanone core is famously present in Donepezil, a leading treatment for Alzheimer's disease. This highlights the potential of this scaffold in developing agents for neurodegenerative disorders.[3][4]

  • Anti-inflammatory Properties: Certain indanone derivatives have shown promising anti-inflammatory activity, suggesting their potential in treating inflammatory diseases.

The specific substitution pattern of this compound offers opportunities for further functionalization. The methyl group can be a site for metabolic oxidation or can be replaced with other functional groups to modulate activity. The phenyl group can be substituted to explore structure-activity relationships and improve properties like potency, selectivity, and pharmacokinetic profiles.

Safety and Handling

While a specific safety data sheet for this compound is not available, general laboratory safety precautions for handling fine chemicals should be observed. Based on related compounds, it should be treated as potentially harmful if ingested, inhaled, or absorbed through the skin.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a molecule of considerable interest due to its position within the pharmacologically significant indenone class. While direct experimental data is sparse, a comprehensive understanding of its chemical properties can be built upon the well-established chemistry of its structural analogs. Its synthesis is accessible through standard organic reactions like the Nazarov cyclization. Its reactivity is dominated by the conjugated enone system, allowing for predictable transformations such as Michael additions and Diels-Alder reactions. The spectroscopic properties can be reliably predicted, aiding in its identification and characterization. For researchers in drug discovery, this compound represents a valuable scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and neuropharmacology.

References

  • BenchChem. (2025). The Multifaceted Biological Activities of Indanone Derivatives: A Technical Guide.
  • Dembitsky, V. M., & Dzhemilev, U. M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 48.
  • Siddappa, P., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 1154-1166.
  • Patil, S. A., et al. (2017). Recent developments in biological activities of indanones. PubMed. Retrieved from [Link]

  • Ma, S., et al. (2007). Catalytic stereoselective synthesis of highly substituted indanones via tandem Nazarov cyclization and electrophilic fluorination trapping. Organic Letters, 9(16), 3053-3056.
  • Bentham Science Publishers. (2023).
  • Wikipedia. (n.d.). Pauson–Khand reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Nazarov cyclization reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Pauson-Khand Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nazarov Cyclization Nazarov Reaction. Retrieved from [Link]

  • Comprehensive Organic Reactions in Aqueous Media. (n.d.). The Pauson-Khand Cycloaddition Reaction for Synthesis of Cyclopentenones.
  • Organic Reactions. (n.d.).
  • Indian Institute of Technology Bombay. (n.d.). Pauson-Khand Reaction. Retrieved from [Link]

  • Padwa, A., et al. (n.d.). The Pauson-Khand Reaction as a New Entry to the Synthesis of Bridged Bicyclic Heterocycles. PubMed Central.
  • Predecki, D., et al. (2023). AzA-Diels-AlDer synthesis AnD nMr chArActerizAtion of AroMAtic substitut- eD 1-Methyl-2-phenyl 2,3-DihyDro-4(1h)-pyriDinones Dan.
  • NIST. (n.d.). 1H-Indene, 2,3-dihydro-1-methyl-3-phenyl-.
  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017). Research Journal of Pharmacy and Technology.
  • Supporting Information for A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in w
  • PubChem. (n.d.). 2-Methyl-3-phenyl-1H-indole. Retrieved from [Link]

  • Lam, L., Park, S. H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-.
  • Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. (2022). NIH.
  • ChemSynthesis. (n.d.). 3-methyl-1-phenyl-1H-indene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetyl-2,3-dihydro-1h-inden-1-one. Retrieved from [Link]

  • NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-.
  • eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Hartwig, J. F., et al. (n.d.). Enantioselective Addition of Pyrazoles to Dienes. PubMed Central.
  • PubChem. (n.d.). 2-Methyl-1-phenylpent-1-en-3-one. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). CDN.
  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023). YouTube.
  • NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-.
  • NIST. (n.d.). 2-Propen-1-one, 2-methyl-1-phenyl-.
  • NIST. (n.d.). 3-Phenyl-1-indanone.
  • Ma, S., et al. (2009). Efficient Synthesis of 2,3-dihydro-1H-pyrazoles via a Highly Selective Pd(0)-catalyzed Coupling-Cyclization Reaction of Terminal 2-substituted 2,3-allenyl Hydrazines With Aryl Iodides. PubMed.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
  • NIST. (n.d.). 3-Phenyl-1-indanone.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PubMed Central.
  • Elsevier. (n.d.). Quick Reference Guide - Reaxys.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). (n.d.). PubMed.
  • PubChem. (n.d.). 2-Methyl-1-phenylpent-1-en-3-one. Retrieved from [Link]

  • Synthesis of diversely 1,3,5-trisubstituted pyrazoles via 5-exo-dig cycliz
  • Elsevier. (n.d.). Reaxys Medicinal Chemistry.
  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (n.d.). PubMed Central.

Sources

An In-Depth Technical Guide to 2-Methyl-3-phenyl-1H-inden-1-one (CAS Number: 52957-74-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methyl-3-phenyl-1H-inden-1-one, a member of the indanone class of compounds. The indanone scaffold is a privileged structure in medicinal chemistry, known to be a core component in various pharmacologically active molecules.[1][2] This document delves into the synthesis, spectral characterization, and potential biological significance of this compound, offering valuable insights for researchers engaged in drug discovery and development. While specific biological data for this exact molecule is limited in publicly accessible literature, this guide extrapolates from the well-documented properties of the broader indanone class to highlight its potential as a valuable research chemical.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-methyl-3-phenyl-1-indanone, is a bicyclic aromatic ketone. Its core structure consists of a benzene ring fused to a five-membered ring containing a ketone and two substituents: a methyl group at the 2-position and a phenyl group at the 3-position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 52957-74-1
Molecular Formula C₁₆H₁₄O
Molecular Weight 222.28 g/mol
Melting Point 86-87 °C
Boiling Point 140-145 °C at 1 Torr
Appearance Solid (predicted)

Synthesis of this compound

The synthesis of 2,3-disubstituted 1-indanones can be achieved through several established synthetic routes. The most prominent methods for constructing the indanone core are the Nazarov cyclization and intramolecular Friedel-Crafts reactions.[1][3]

Nazarov Cyclization Approach

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, which can be readily converted to indanones.[1] This reaction typically involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone precursor. For the synthesis of this compound, a suitable precursor would be a chalcone analog. The general mechanism involves the protonation of the carbonyl group, followed by a 4π-electrocyclization to form a stabilized carbocation, which then eliminates a proton to yield the indanone.[1] Microwave-assisted Nazarov cyclizations have been shown to significantly reduce reaction times.[1][4]

Caption: Key steps in the intramolecular Friedel-Crafts synthesis of an indanone.

Experimental Protocol (Hypothetical, based on related syntheses)

The following is a hypothetical, generalized protocol for the synthesis of this compound via a Nazarov cyclization of a chalcone precursor. This protocol is based on established procedures for similar indanones and should be adapted and optimized for the specific substrate. [4] Materials:

  • (E)-1,3-diphenyl-2-methylprop-2-en-1-one (Chalcone precursor)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve the chalcone precursor in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While specific spectra for this compound are not readily available, the expected data can be predicted based on the analysis of closely related analogs such as 2-methyl-1-indanone and 3-phenyl-1-indanone. [5][6]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic (4H, indanone)7.2 - 7.8mComplex multiplet due to the four protons on the fused benzene ring.
Aromatic (5H, phenyl)7.0 - 7.4mMultiplet for the five protons of the C3-phenyl substituent.
H-3 (1H)~4.0 - 4.5dDoublet, coupled to the H-2 proton.
H-2 (1H)~3.0 - 3.5mMultiplet, coupled to the H-3 proton and the C2-methyl protons.
C2-CH₃ (3H)~1.2 - 1.5dDoublet, coupled to the H-2 proton.
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O (C1)> 200Carbonyl carbon, typically downfield.
Aromatic (quaternary)135 - 155Bridgehead and substituted aromatic carbons.
Aromatic (CH)120 - 135Unsubstituted aromatic carbons.
C3~50 - 60Methine carbon attached to the phenyl group.
C2~40 - 50Methine carbon attached to the methyl group.
C2-CH₃~15 - 20Methyl carbon.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 4: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (ketone)~1715Strong
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 3000Medium
C=C (aromatic)1450 - 1600Medium to Strong
Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The molecular ion peak (M⁺) is expected at m/z = 222. Subsequent fragmentation may involve the loss of the methyl group (M-15), the phenyl group (M-77), and a characteristic retro-Diels-Alder fragmentation of the five-membered ring.

Potential Biological Activity and Applications in Drug Discovery

The indanone scaffold is a well-established pharmacophore with a broad range of biological activities, making it a valuable starting point for drug discovery programs. [1][2]

Anticancer Potential

Numerous indanone derivatives have demonstrated significant anticancer properties. [1]The proposed mechanisms of action often involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Given its structural similarity to other biologically active indanones, this compound could be a candidate for screening in anticancer assays.

Anti-inflammatory and Analgesic Properties

Indanone derivatives have also been investigated for their anti-inflammatory and analgesic effects. [1]Some analogs have shown potent inhibitory activity against enzymes involved in the inflammatory cascade.

Neuroprotective Effects

A significant area of research for indanone-based compounds is in the treatment of neurodegenerative diseases. [2]For instance, Donepezil, a leading treatment for Alzheimer's disease, features an indanone core. These compounds can act as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.

Biological_Potential Indanone_Core Indanone Scaffold (this compound) Anticancer Anticancer Activity (e.g., Tubulin Inhibition) Indanone_Core->Anticancer Anti_inflammatory Anti-inflammatory Activity Indanone_Core->Anti_inflammatory Neuroprotective Neuroprotective Effects (e.g., AChE Inhibition) Indanone_Core->Neuroprotective

Sources

A Technical Guide to 2-Methyl-3-phenyl-1H-inden-1-one: Synthesis, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indenone scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. This technical guide provides an in-depth examination of a specific derivative, 2-methyl-3-phenyl-1H-inden-1-one . We will explore its molecular structure, robust methods for its synthesis, and comprehensive techniques for its characterization. The causality behind key experimental choices, such as catalyst selection and reaction conditions, will be explained to provide field-proven insights. Furthermore, this guide will touch upon the known biological activities of the broader indenone class, highlighting the potential therapeutic applications for derivatives like the topic compound. All protocols and claims are substantiated with citations to authoritative sources, ensuring a foundation of scientific integrity.

Introduction to the Indenone Core

Indenones are bicyclic aromatic ketones consisting of a benzene ring fused to a cyclopentenone ring. This structural motif is of significant interest to medicinal chemists and drug development professionals due to the diverse biological activities exhibited by its derivatives. These activities span anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties.[1][2][3] One of the most notable drugs containing a related indanone structure is Donepezil, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[3][4]

The reactivity of the indenone core, particularly the enone moiety, allows for a variety of chemical modifications, making it a versatile template for developing new therapeutic agents. The specific compound, this compound, incorporates methyl and phenyl substitutions that influence its steric and electronic properties, which in turn can modulate its biological activity and metabolic stability. This guide focuses on providing a comprehensive technical overview of this specific molecule.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by the planar indenone core with a methyl group at the C2 position and a phenyl group at the C3 position of the five-membered ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₁₄O[5]
Molecular Weight 222.28 g/mol [5]
CAS Number 52957-74-1[5]
Appearance Solid (predicted)-
Melting Point 86-87 °C[5]
Boiling Point 140-145 °C (at 1 Torr)[5]
Density 1.115 ± 0.06 g/cm³ (Predicted)[5]

The presence of the conjugated system, including the phenyl ring and the enone, dictates the molecule's UV-visible absorption properties and its reactivity. The methyl group provides a site for potential metabolic oxidation and influences the conformation of the adjacent phenyl ring.

Synthesis and Mechanistic Insights

The synthesis of 2,3-disubstituted indenones can be achieved through several modern organometallic strategies. A highly effective and regioselective method is the Palladium(II)-catalyzed carbocyclization of benzaldehydes with internal alkynes.[6][7] This approach offers a direct route to complex indenones from readily available starting materials.

Palladium-Catalyzed Synthesis Protocol

This protocol describes a general method for the synthesis of 2,3-disubstituted indenones, which can be adapted for this compound by using benzaldehyde and 1-phenyl-1-propyne as the starting materials.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add palladium(II) acetate (Pd(OAc)₂, 10.0 mol%), copper(II) acetate (Cu(OAc)₂, 2.0 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with dry nitrogen gas three times. This step is critical to prevent the oxidation and deactivation of the Pd(II) catalyst.

  • Reagent Addition: Under a positive flow of nitrogen, add the benzaldehyde (1.0 equiv.), the internal alkyne (e.g., 1-phenyl-1-propyne, 1.2 equiv.), and anhydrous N,N-Dimethylformamide (DMF, 0.2 M).

  • Reaction Conditions: Seal the tube and place it in a preheated oil bath at 130 °C.

  • Monitoring: Stir the reaction mixture vigorously for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Mechanistic Pathway

The catalytic cycle for this transformation involves several key organometallic steps. The authoritative grounding for this mechanism is based on extensive studies of palladium-catalyzed C-H activation and carbocyclization reactions.[6][7][8]

G A Pd(II) Catalyst C Organopalladium(II) Intermediate (A) A->C Transmetalation/ C-H Activation B Benzaldehyde B->C E Alkyne Insertion C->E D Internal Alkyne (1-phenyl-1-propyne) D->E F Organopalladium(II) Intermediate (B) E->F Forms C-C bond G Intramolecular Nucleophilic Addition F->G Aryl-Pd attacks aldehyde carbonyl H Cyclized Pd Intermediate G->H I β-Hydride Elimination & Reductive Elimination H->I J 2-Methyl-3-phenyl- 1H-inden-1-one I->J Product Release K Pd(0) I->K K->A Reoxidation L Oxidant (Cu(OAc)₂) L->K G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_purity Purity & Final Check S Pd-Catalyzed Reaction P Column Chromatography S->P MS Mass Spectrometry (Confirm MW) P->MS IR IR Spectroscopy (Confirm C=O group) P->IR NMR NMR Spectroscopy (¹H & ¹³C) (Full Structure) P->NMR MP Melting Point (Check Purity) NMR->MP EA Elemental Analysis (Confirm Formula) NMR->EA

Caption: Standard workflow for the synthesis and characterization of an organic compound.

Potential Applications in Drug Development

The indenone scaffold is a well-established pharmacophore. Derivatives have shown significant potential across multiple therapeutic areas, providing a strong rationale for the synthesis and evaluation of novel analogues like this compound.

  • Anticancer Activity: Many indenone derivatives exhibit potent antiproliferative effects. A key mechanism involves the inhibition of tubulin polymerization, which disrupts the cellular microtubule network, leading to cell cycle arrest and apoptosis. [1]* Anti-inflammatory and Analgesic: The anti-inflammatory drug Indomethacin, while an indole, shares structural similarities and highlights the potential of related bicyclic systems to modulate inflammatory pathways. [9]* Neuroprotective Agents: As seen with Donepezil, the indanone core is a viable scaffold for targeting enzymes and receptors within the central nervous system, particularly for neurodegenerative diseases like Alzheimer's. [2][4]* Antimicrobial Properties: Studies have shown that certain indenone derivatives possess inhibitory activity against various bacterial and fungal strains, suggesting their potential as leads for new anti-infective agents. [2][10] The specific substitutions on this compound may confer unique pharmacological profiles, making it a compound of interest for screening in various biological assays.

Conclusion

This compound is a member of the medicinally important indenone class of compounds. Its synthesis can be efficiently achieved using modern organometallic techniques, such as palladium-catalyzed cyclization, which offers high regioselectivity and good yields. Standard analytical methods, including NMR, IR, and mass spectrometry, are essential for its unambiguous structural characterization. Given the broad spectrum of biological activities associated with the indenone core, this specific derivative represents a valuable target for further investigation in drug discovery programs, particularly in oncology, neurology, and infectious diseases. The insights and protocols provided in this guide serve as a comprehensive resource for researchers aiming to synthesize, characterize, and explore the therapeutic potential of this and related molecules.

References

  • RSC Publishing. (n.d.). Palladium(ii)-catalyzed synthesis of indenones through the cyclization of benzenecarbaldehydes with internal alkynes. Royal Society of Chemistry. [Link]

  • Chodkowski, A., & Wicha, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2017). Recent developments in biological activities of indanones. ResearchGate. [Link]

  • SciSpace. (2019). Palladium/Norbornene-Catalyzed Indenone Synthesis from Simple Aryl Iodides: Concise Syntheses of Pauciflorol F and Acredinone A. SciSpace. [Link]

  • National Center for Biotechnology Information. (2017). Recent developments in biological activities of indanones. PubMed. [Link]

  • Semantic Scholar. (n.d.). Palladium(ii)-catalyzed synthesis of indenones through the cyclization of benzenecarbaldehydes with internal alkynes. Semantic Scholar. [Link]

  • Wiley Online Library. (n.d.). Synthesis of Indenones via Palladium‐Catalyzed Ligand‐Free Carbonylation. Wiley Online Library. [Link]

  • ACS Publications. (2022). Synthesis of Indenones Via Palladium-Catalyzed Carbonylation with Mo(CO)6 as a CO Surrogate. ACS Publications. [Link]

  • National Center for Biotechnology Information. (2007). Catalytic stereoselective synthesis of highly substituted indanones via tandem Nazarov cyclization and electrophilic fluorination trapping. PubMed. [Link]

  • Bentham Science. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. Bentham Science. [Link]

  • Wikipedia. (n.d.). Nazarov cyclization reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Nazarov Cyclization. Organic Chemistry Portal. [Link]

  • Wiley Online Library. (n.d.). The Nazarov Cyclization. Wiley Online Library. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-3-phenyl-1H-indole. PubChem. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. [Link]

  • NIST. (n.d.). 1H-Indene, 2,3-dihydro-1-methyl-3-phenyl-. NIST WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-1-phenyl-1H-indole-3-carbonitrile. PubMed Central. [Link]

  • SpectraBase. (n.d.). 2-Methylene-3-phenyl-3H-inden-1-one. SpectraBase. [Link]

  • ChemSynthesis. (n.d.). 3-methyl-1-phenyl-1H-indene. ChemSynthesis. [Link]

  • National Center for Biotechnology Information. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. PubMed Central. [Link]

  • ResearchGate. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-2-phenyl-1H-indole. PubChem. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-methyl-3-phenyl-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the spectroscopic profile of 2-methyl-3-phenyl-1H-inden-1-one, a key heterocyclic scaffold. Intended for researchers, chemists, and professionals in drug development, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By synthesizing data from analogous structures and foundational spectroscopic principles, this guide offers a robust framework for the structural elucidation, identification, and purity assessment of this compound. We will explore the causality behind spectral features, present detailed experimental protocols, and interpret the data to provide a complete analytical picture.

Introduction and Molecular Structure

This compound is a member of the indenone class of compounds, which are recognized as important structural motifs in natural products and biologically active molecules.[1][2] The rigid, planar indenone core fused with a phenyl and methyl substituent creates a unique electronic and steric environment, making spectroscopic analysis a critical tool for confirming its identity and purity. Accurate interpretation of its spectral data is paramount for any research or development application, from synthetic route validation to quality control in manufacturing.

The structural integrity of any synthetic compound must be rigorously validated. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering orthogonal data points that, when combined, leave no ambiguity about the compound's identity. This guide is structured to walk the user through this validation process, explaining not just the data, but the scientific reasoning underpinning the analysis.

Below is the chemical structure of this compound with IUPAC numbering for NMR assignment purposes.

Caption: Structure of this compound with key atoms numbered.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: NMR Data Acquisition

The choice of solvent and instrument parameters is critical for acquiring high-quality NMR spectra.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard due to its excellent solubilizing properties for many organic compounds and its single, well-defined residual solvent peak.

  • Instrumentation: Data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument, to achieve optimal signal dispersion and resolution.[3]

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: ~2-3 seconds to ensure good digital resolution.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to produce a spectrum with singlets for each unique carbon, simplifying interpretation.

    • Spectral Width: Set to ~220-240 ppm.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) are invaluable.[4]

¹H NMR Spectroscopy: Data and Interpretation

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.8 - 7.9 d 1H H-7
~ 7.6 - 7.7 t 1H H-5
~ 7.4 - 7.5 m 6H H-4, H-6, Ph-H

| ~ 2.2 | s | 3H | 2-CH₃ |

Interpretation:

  • Aromatic Protons (7.4-7.9 ppm): The spectrum is dominated by signals in the aromatic region. The indenone ring protons (H-4, H-5, H-6, H-7) and the five protons of the phenyl group are expected here. Due to the electron-withdrawing effect of the conjugated carbonyl group, proton H-7 is the most deshielded and appears furthest downfield, likely as a doublet. The remaining indenone and phenyl protons will likely overlap, creating a complex multiplet (m).

  • Methyl Protons (~2.2 ppm): The methyl group at the C-2 position has no adjacent protons, so its signal appears as a sharp singlet. Its chemical shift is influenced by its position on a C=C double bond, placing it in the allylic region.

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their functional group environment.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm) Carbon Type Assignment
~ 195 Quaternary C-1 (C=O)
~ 150 - 155 Quaternary C-3, C-7a
~ 135 - 145 Quaternary C-2, C-3a, C-1'
~ 125 - 135 Tertiary C-4, C-5, C-6, C-7, Ph-C

| ~ 15 | Primary | 2-CH₃ |

Interpretation:

  • Carbonyl Carbon (~195 ppm): The most downfield signal belongs to the carbonyl carbon (C-1). Its chemical shift is characteristic of a ketone conjugated with an aromatic system.[5]

  • Aromatic and Olefinic Carbons (125-155 ppm): A cluster of signals represents the nine sp²-hybridized carbons of the indenone core and the phenyl ring. Quaternary carbons (those without attached protons, like C-2, C-3, C-3a, C-7a, and C-1' of the phenyl ring) will typically have lower intensity peaks.

  • Methyl Carbon (~15 ppm): The upfield signal corresponds to the sp³-hybridized carbon of the methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.

Experimental Protocol: IR Data Acquisition
  • Technique: Attenuated Total Reflectance (ATR) is the most common and convenient method for solid or liquid samples, requiring minimal preparation. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

  • Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background scan is performed first, followed by the sample scan.

IR Data and Interpretation

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment of Vibration
~ 3060 Medium Aromatic C-H Stretch
~ 2920 Weak Aliphatic C-H Stretch (CH₃)
~ 1710 Strong Conjugated C=O Stretch (Ketone)
~ 1600, 1490 Medium C=C Stretch (Aromatic Rings)

| ~ 900 - 675 | Strong | C-H Out-of-Plane ("oop") Bend (Aromatic) |

Interpretation: The IR spectrum provides a distinct "fingerprint" for the molecule.

  • C=O Stretch (~1710 cm⁻¹): The most prominent and diagnostic peak is the strong absorption from the carbonyl group. Its frequency is lower than that of a simple aliphatic ketone (~1715 cm⁻¹) due to conjugation with the phenyl ring and the double bond, which delocalizes electron density and weakens the C=O bond.[6]

  • Aromatic C=C Stretches (~1600, 1490 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bonds within the aromatic rings.

  • C-H Stretches (~3060, ~2920 cm⁻¹): The peak just above 3000 cm⁻¹ corresponds to the C-H bonds of the aromatic rings, while the weaker one just below 3000 cm⁻¹ is from the methyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed can offer valuable structural clues.

Experimental Protocol: MS Data Acquisition
  • Ionization Method: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns, which are useful for structural elucidation and library matching.

  • Mass Analyzer: A Quadrupole or Time-of-Flight (TOF) analyzer can be used. High-Resolution Mass Spectrometry (HRMS) is recommended for determining the exact mass and elemental formula.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a Gas Chromatography (GC) interface if its volatility and thermal stability permit.

MS Data and Interpretation

Molecular Formula: C₁₆H₁₂O Exact Mass: 220.0888 Da Nominal Mass: 220 Da

Table 4: Predicted Key Mass Fragments (EI)

m/z Proposed Fragment Ion Formula of Loss
220 [M]⁺˙ (Molecular Ion) -
205 [M - CH₃]⁺ CH₃
192 [M - CO]⁺˙ CO
177 [M - CO - CH₃]⁺ CO, CH₃
143 [M - C₆H₅]⁺ C₆H₅ (Phenyl)

| 77 | [C₆H₅]⁺ | - |

Interpretation:

  • Molecular Ion Peak ([M]⁺˙, m/z 220): The peak at m/z 220 corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.

  • Fragmentation Pathway: The fragmentation pattern is a logical consequence of the molecule's structure. The most common fragmentation pathways involve the loss of stable neutral molecules or radicals.

    • Loss of a Methyl Radical ([M - CH₃]⁺): Cleavage of the methyl group results in a fragment at m/z 205.

    • Loss of Carbon Monoxide ([M - CO]⁺˙): Ketones frequently undergo fragmentation with the loss of a neutral CO molecule, which would produce a peak at m/z 192.

    • Loss of a Phenyl Radical ([M - C₆H₅]⁺): Cleavage of the phenyl group leads to a fragment at m/z 143.

    • A peak at m/z 77 corresponding to the phenyl cation ([C₆H₅]⁺) is also highly likely.

fragmentation M [C₁₆H₁₂O]⁺˙ m/z = 220 M_minus_CH3 [M - CH₃]⁺ m/z = 205 M->M_minus_CH3 - •CH₃ M_minus_CO [M - CO]⁺˙ m/z = 192 M->M_minus_CO - CO M_minus_Ph [M - C₆H₅]⁺ m/z = 143 M->M_minus_Ph - •C₆H₅

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic characterization of this compound is a clear-cut process when approached systematically. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the conjugated ketone, and mass spectrometry validates the molecular weight and provides corroborating structural evidence through fragmentation analysis. The data and interpretations presented in this guide serve as a benchmark for researchers working with this compound, ensuring confidence in its structural identity and purity. Each technique provides a unique and essential piece of the puzzle, and together they form a self-validating system for molecular characterization.

References

  • Predecki, D., et al. (2023). Aza-Diels-Alder synthesis and NMR characterization of aromatic substituted 1-Methyl-2-phenyl 2,3-dihydro-4(1H)-pyridinones.
  • PubChem. (n.d.). 2-Methyl-3-phenyl-1H-indole. National Center for Biotechnology Information. Available at: [Link]

  • Supporting Information for A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. (n.d.).
  • Agilent Technologies. (n.d.). Interpretation of 2D NMR Spectra.
  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • NIST. (n.d.). 1H-Indene, 2,3-dihydro-1-methyl-3-phenyl-. NIST Chemistry WebBook. Available at: [Link]

  • Yan, Y., & Qi, X. (2011). 2-Methyl-1-phenyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o2902. Available at: [Link]

  • ResearchGate. (n.d.). Rapid Access to Substituted Indenones through Grignard Reaction and Its Application in the Synthesis of Fluorenones Using Ring Closing Metathesis. Available at: [Link]

  • Oriental Journal of Chemistry. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Available at: [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis of Spiro-isoindolinone Indenones via Double Nucleophilic Substitution: Application to the Total Synthesis of Impatien A. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • SpectraBase. (n.d.). 1H-Indene,2-methyl-3-phenyl. Available at: [Link]

  • ResearchGate. (n.d.). Electron ionization mass spectral studies of bridgehead-substituted norbornan-2-ones: Camphor derivatives. Available at: [Link]

  • National Institutes of Health. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Available at: [Link]

  • ChemSynthesis. (n.d.). 3-methyl-1-phenyl-1H-indene. Available at: [Link]

  • NIST. (n.d.). 3-Phenyl-1-indanone. NIST Chemistry WebBook. Available at: [Link]

  • NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook. Available at: [Link]

  • eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

  • National Institutes of Health. (2024). Spectroscopic and photochemical evaluation of stereochemically biased 3′-substituted spiropyran photoswitches. Available at: [Link]

  • NIST. (n.d.). 2-Methyl-1-phenyl-1-pentanol. NIST Chemistry WebBook. Available at: [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Available at: [Link]

  • American Chemical Society. (n.d.). Synthesis and derivatization of silyl-substituted indenones. Available at: [Link]

  • NIST. (n.d.). 3-Phenyl-1-indanone. NIST Chemistry WebBook. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-methyl-3-phenyl-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential physical properties of 2-methyl-3-phenyl-1H-inden-1-one, a significant heterocyclic compound with applications in medicinal chemistry and materials science. Primarily aimed at researchers, scientists, and professionals in drug development, this document outlines the methodologies for determining its melting and boiling points, underpinned by a rigorous scientific framework to ensure data integrity and reproducibility.

Introduction to this compound

This compound, also known as 2-methyl-3-phenyl-1-indanone, belongs to the indenone class of organic compounds. Its rigid, planar structure, incorporating both aromatic and enone functionalities, makes it a valuable scaffold in the design of novel therapeutic agents and functional materials. Accurate determination of its physical properties, such as melting and boiling points, is a cornerstone of its chemical characterization, providing critical insights into its purity, stability, and potential processing conditions.

Core Physical Properties

The fundamental physical constants of a compound are pivotal for its identification and for predicting its behavior in various physical and chemical processes.

PropertyValueConditions
Melting Point86-87 °CRecrystallized from ethanol
Boiling Point140-145 °C1 Torr

Table 1: Physical Properties of this compound[1]

Methodologies for Physical Property Determination

The precise measurement of melting and boiling points is fundamental to the characterization of a pure chemical substance. The following protocols are designed to yield accurate and reproducible results, incorporating self-validating mechanisms to ensure the integrity of the data.

Melting Point Determination: The Capillary Method

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The protocol described here is a standard and reliable method for this determination.

Experimental Workflow: Melting Point Determination

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

  • Sample Preparation: A small, dry sample of this compound is finely pulverized. A capillary tube is then loaded with the sample to a height of 2-3 mm and packed tightly.

  • Apparatus Setup: The loaded capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 15°C below the expected melting point of 86°C.

  • Data Acquisition: The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium. The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.

  • Validation: The accuracy of the apparatus should be periodically verified using a certified melting point standard.

Causality and Expertise: A narrow melting point range is indicative of high purity. The slow heating rate near the melting point is crucial to ensure that the temperature of the heating block and the sample are in equilibrium, preventing an overestimation of the melting point.

Boiling Point Determination at Reduced Pressure

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is necessary.

Experimental Workflow: Vacuum Distillation for Boiling Point

Boiling Point Determination Workflow cluster_setup Apparatus Assembly cluster_procedure Measurement Procedure cluster_validation Data Integrity Distillation_Flask Sample in Distillation Flask Fractionating_Column Attach Fractionating Column Distillation_Flask->Fractionating_Column Condenser Connect Condenser Fractionating_Column->Condenser Receiving_Flask Connect Receiving Flask Condenser->Receiving_Flask Vacuum_Source Attach Vacuum Source & Manometer Receiving_Flask->Vacuum_Source Evacuate_System Evacuate to Desired Pressure (1 Torr) Vacuum_Source->Evacuate_System Heating Heat Sample Gently Evacuate_System->Heating Observe_Reflux Observe Reflux & Thermometer Heating->Observe_Reflux Record_Temperature Record Stable Boiling Temperature Observe_Reflux->Record_Temperature Purity_Confirmation Confirm Purity (e.g., GC-MS) Record_Temperature->Purity_Confirmation Pressure_Stability Ensure Stable Pressure Thermometer_Calibration Calibrated Thermometer Pressure_Stability->Thermometer_Calibration Thermometer_Calibration->Purity_Confirmation

Caption: Workflow for Reduced Pressure Boiling Point Determination.

Step-by-Step Protocol:

  • Apparatus Setup: A small amount of this compound is placed in a distillation flask. The flask is connected to a distillation head, a condenser, and a receiving flask. A vacuum pump is connected to the system, and a manometer is included to monitor the pressure.

  • Evacuation: The system is evacuated to the desired pressure of 1 Torr.

  • Heating: The distillation flask is gently heated.

  • Data Acquisition: The temperature at which the liquid boils and a steady reflux is observed on the thermometer is recorded as the boiling point at that pressure.

  • Validation: The stability of the vacuum is critical for an accurate measurement. The purity of the distilled liquid can be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Trustworthiness: This protocol is self-validating as an impure sample will exhibit a boiling point range rather than a sharp boiling point. Post-measurement analysis of the distillate confirms the identity and purity of the substance for which the boiling point was determined.

Conclusion

The accurate determination of the melting and boiling points of this compound is a critical first step in its comprehensive characterization. The methodologies outlined in this guide provide a robust framework for obtaining reliable and reproducible data, which is essential for the advancement of research and development in fields that utilize this important chemical entity.

References

Sources

"2-methyl-3-phenyl-1H-inden-1-one" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Mechanisms of Action of 2-methyl-3-phenyl-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. While the specific molecule, this compound, remains largely uncharacterized in scientific literature, its structural similarity to other biologically active indenones and indanones provides a strong basis for hypothesizing its potential mechanisms of action. This guide synthesizes the existing research on related compounds to propose potential therapeutic applications and provides a comprehensive roadmap for the experimental elucidation of its molecular targets.

Introduction: The Indenone Core in Drug Discovery

The 1-indanone moiety and its unsaturated counterpart, 1-indenone, are core structures in numerous pharmacologically active compounds.[1][2] These bicyclic systems are present in both natural products and synthetic molecules, demonstrating a remarkable versatility in interacting with biological targets.[2] A notable example is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, which features an indanone core.[2][3] The broad spectrum of activities associated with this class of compounds—including anti-inflammatory, anticancer, antiviral, and antimicrobial effects—underscores the importance of exploring the therapeutic potential of novel derivatives like this compound.[2][3]

This document serves as a forward-looking technical guide for researchers. In the absence of direct studies on this compound, we will extrapolate from the known biological effects of structurally similar molecules to build a profile of its probable mechanisms of action.

Chemical Profile and Synthesis

Chemical Structure:

  • Systematic Name: this compound

  • Molecular Formula: C₁₆H₁₄O

  • Molecular Weight: 222.28 g/mol [4]

  • CAS Number: 52957-74-1[4]

General Synthetic Approach:

The synthesis of 2,3-disubstituted indanones can be achieved through various methods, including the rhodium-catalyzed tandem carborhodium/cyclization of o-allylbenzamides with arylboronic acids.[5]

Hypothesized Mechanisms of Action and Therapeutic Areas

Based on the established activities of the broader indanone and indenone classes, we can postulate several compelling mechanisms of action for this compound.

Anti-inflammatory Activity via COX-2 Inhibition

A significant body of research points to the anti-inflammatory potential of indanone derivatives. A study on 5-methanesulfonamido-1-indanone derivatives identified potent and selective inhibitors of cyclooxygenase-2 (COX-2).[6] The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a clinically validated strategy for anti-inflammatory drug development. The structural features of this compound, particularly the aryl substitution, align with the structure-activity relationships observed in other COX-2 inhibiting indanones.

Proposed Signaling Pathway: COX-2 Mediated Inflammation

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain This compound This compound This compound->COX-2 Inhibition

Caption: Potential inhibition of the COX-2 pathway.

Anticancer Activity

The indenone scaffold has been explored for its anticancer properties through multiple mechanisms.

3.2.1. Inhibition of DNA Repair via AlkBH3

A study on arylated indenone derivatives identified them as a new class of inhibitors for the human DNA dealkylation repair enzyme AlkB homologue 3 (AlkBH3).[7] AlkBH3 is implicated in tumor cell proliferation and metastasis, making it an attractive target for cancer therapy.[7] The inhibition of this enzyme can enhance the sensitivity of cancer cells to DNA-damaging alkylating agents.[7] The 3-phenyl substitution on the indenone core of our target molecule is a key feature shared with these reported AlkBH3 inhibitors.

3.2.2. Disruption of Microtubule Dynamics

Research on 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one has suggested that this class of compounds may exert its cytotoxic effects through mechanisms related to tubulin binding, similar to the established anticancer agent indanocine.[8] These compounds were also shown to induce cell cycle arrest at the S-phase in breast cancer cell lines.[8]

3.2.3. Estrogen Receptor (ER) Antagonism

The same study on 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one also hypothesized a potential for estrogen receptor antagonism, drawing parallels with the structure of Tamoxifen.[8] This suggests a potential application in hormone-dependent cancers, such as ER-positive breast cancer.

Proposed Anticancer Mechanisms

Anticancer_Mechanisms cluster_dna_repair DNA Repair Pathway cluster_cell_cycle Cell Cycle Progression DNA Damage DNA Damage AlkBH3 AlkBH3 DNA Damage->AlkBH3 AlkBH3->DNA Repair Apoptosis Apoptosis AlkBH3->Apoptosis Tubulin Polymerization Tubulin Polymerization Microtubule Formation Microtubule Formation Tubulin Polymerization->Microtubule Formation Microtubule Formation->Cell Division Microtubule Formation->Apoptosis This compound This compound This compound->AlkBH3 Inhibition This compound->Tubulin Polymerization Disruption

Caption: Hypothesized anticancer mechanisms of action.

Antimicrobial Activity

Studies on aurone and indanone derivatives have demonstrated their ability to inhibit the growth of Gram-positive bacteria.[9] The structure-activity relationship (SAR) in this research indicated that the introduction of specific substituents is beneficial for antimicrobial activity.[9] While the exact molecular targets were not fully elucidated, molecular docking studies suggested interactions with methionyl-tRNA synthetase (MetRS) and penicillin-binding protein (PBP).[9]

Proposed Experimental Workflow for Mechanism Elucidation

To systematically investigate the mechanism of action of this compound, a multi-pronged approach is recommended.

Experimental Workflow Diagram

Experimental_Workflow Compound Synthesis & Characterization Compound Synthesis & Characterization Broad Spectrum Biological Screening Broad Spectrum Biological Screening Compound Synthesis & Characterization->Broad Spectrum Biological Screening Hit Identification Hit Identification Broad Spectrum Biological Screening->Hit Identification In vitro Enzyme Assays In vitro Enzyme Assays Hit Identification->In vitro Enzyme Assays Cell-Based Assays Cell-Based Assays Hit Identification->Cell-Based Assays Molecular Docking Molecular Docking Hit Identification->Molecular Docking Mechanism Hypothesis Mechanism Hypothesis In vitro Enzyme Assays->Mechanism Hypothesis Cell-Based Assays->Mechanism Hypothesis Molecular Docking->Mechanism Hypothesis Target Validation Target Validation Mechanism Hypothesis->Target Validation Lead Optimization Lead Optimization Target Validation->Lead Optimization

Caption: A workflow for mechanism of action studies.

Step-by-Step Protocols

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

  • Objective: To determine the IC₅₀ of this compound for COX-1 and COX-2 enzymes.

  • Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric detection kit, test compound, and reference inhibitors (e.g., Indomethacin, Celecoxib).

  • Procedure:

    • Prepare a dilution series of the test compound.

    • In a 96-well plate, add the enzyme (COX-1 or COX-2) and the test compound at various concentrations.

    • Incubate for a pre-determined time at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified reaction time.

    • Stop the reaction and measure the product (prostaglandin) formation using the detection kit's protocol.

    • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Protocol 2: AlkBH3 Inhibition Assay

  • Objective: To assess the inhibitory effect of the compound on AlkBH3 activity.

  • Materials: Recombinant human AlkBH3, a methylated single-stranded DNA (ssDNA) oligonucleotide substrate, formaldehyde detection kit, and known inhibitors for positive control.

  • Procedure:

    • Incubate AlkBH3 with the test compound at various concentrations in an appropriate reaction buffer.

    • Add the methylated ssDNA substrate to start the reaction.

    • Incubate at 37°C to allow for demethylation.

    • Quantify the formaldehyde produced as a byproduct of the demethylation reaction using a colorimetric or fluorometric assay.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Protocol 3: Cancer Cell Line Cytotoxicity Assay (MTT Assay)

  • Objective: To evaluate the cytotoxic effect of the compound on various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Materials: Selected cancer cell lines, cell culture medium, fetal bovine serum (FBS), MTT reagent, and a plate reader.

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound and incubate for 48-72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the cell viability and determine the IC₅₀ value.

Summary of Potential Activities

Potential Activity Proposed Mechanism Key Protein Targets Supporting Evidence from Related Compounds
Anti-inflammatory Inhibition of prostaglandin synthesisCOX-2Potent and selective COX-2 inhibition by 5-methanesulfonamido-1-indanone derivatives.[6]
Anticancer Inhibition of DNA repairAlkBH3Arylated indenone derivatives inhibit AlkBH3 and enhance sensitivity to alkylating agents.[7]
Anticancer Disruption of cell divisionTubulin2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one induces S-phase cell cycle arrest.[8]
Antimicrobial Inhibition of essential bacterial enzymesMetRS, PBPAurone and indanone derivatives show activity against Gram-positive bacteria.[9]

Conclusion and Future Perspectives

While this compound is an understudied molecule, the wealth of data on the biological activities of the indenone and indanone scaffolds provides a strong rationale for its investigation as a potential therapeutic agent. The most promising avenues for exploration appear to be in the areas of anti-inflammatory and anticancer research, with COX-2 and AlkBH3 presenting as high-priority putative targets. The experimental workflows detailed in this guide offer a clear and structured path for elucidating the precise mechanism of action of this compound, which will be crucial for any future drug development efforts. Further research, including target identification and validation studies, will be essential to unlock the full therapeutic potential of this and other novel indenone derivatives.

References

  • Chan, C. C., et al. (1995). Cyclooxygenase-2 inhibitors. Synthesis and pharmacological activities of 5-methanesulfonamido-1-indanone derivatives. Journal of Medicinal Chemistry, 38(16), 2949-2957. [Link]

  • Giles, D., et al. (2018). Synthesis, pharmacological evaluation and molecular docking studies of indanone derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2589-2593. [Link]

  • Mishra, S. K., et al. (2018). Indenone derivatives as inhibitor of human DNA dealkylation repair enzyme AlkBH3. Bioorganic & Medicinal Chemistry, 26(18), 5025-5032. [Link]

  • Wang, Y., et al. (2020). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for the treatment of acute lung injury. ScienceOpen, 8:e00021. [Link]

  • Li, Y., et al. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. Current Organic Synthesis, 20(2), 241-253. [Link]

  • Srinivasan, R., et al. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry, 33(6), 3123-3129. [Link]

  • Zhang, T., et al. (2023). Design, Synthesis And Biological Evaluation Of A Novel Bioactive Indane scaffold 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one. European Journal of Pharmaceutical Sciences, 188, 106529. [Link]

  • PubChem. (n.d.). 2-Methyl-3-phenyl-1H-indole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • MDPI. (2020). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 25(21), 5034. [Link]

  • ChemSynthesis. (n.d.). 3-methyl-1-phenyl-1H-indene. Retrieved from [Link]

  • National Institutes of Health. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8346. [Link]

  • ResearchGate. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 804-815. [Link]

  • National Institutes of Health. (2018). Synthesis of 1-indanones with a broad range of biological activity. RSC Advances, 8(28), 15488-15514. [Link]

  • Patil, S. A., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 804-815. [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]

  • ResearchGate. (2022). Synthesis, characterisation and biological activities of N-phenyl-ethan-1-one-2,4-dimethyl-1,3-butadiene-1,4-thiazin derivatives. Journal of Pharmaceutical Negative Results, 13(2), 260-269. [Link]

Sources

Unlocking the Therapeutic Potential of 2-methyl-3-phenyl-1H-inden-1-one: A Technical Guide for Preclinical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The inden-1-one scaffold represents a privileged structure in medicinal chemistry, with a diverse range of derivatives demonstrating significant therapeutic potential across oncology, inflammation, and infectious diseases. This guide focuses on a specific, yet under-explored derivative, 2-methyl-3-phenyl-1H-inden-1-one, providing a comprehensive framework for its investigation as a novel therapeutic agent. While direct biological data for this compound is nascent, this document synthesizes the extensive research on analogous indenone structures to extrapolate potential mechanisms of action and delineate a robust, multi-faceted strategy for its preclinical evaluation. We present detailed experimental protocols, from initial cytotoxicity screening to mechanistic pathway analysis, designed to rigorously assess its anticancer, anti-inflammatory, and antimicrobial activities. This whitepaper is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling a systematic and scientifically sound exploration of this compound's biological activity.

Introduction: The Promise of the Indenone Core

Inden-1-one and its derivatives have garnered considerable attention in the field of drug discovery due to their versatile biological activities.[1][2][3] These compounds, characterized by a fused benzene and cyclopentenone ring system, have been successfully developed into potent agents with applications ranging from antiviral and antibacterial to anticancer and anti-inflammatory therapies.[1][2] The therapeutic efficacy of indenone derivatives is often attributed to their ability to modulate key cellular pathways implicated in disease pathogenesis.[4][5] For instance, certain derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, thereby exhibiting potent anticancer effects.[4][6][7] Others interfere with inflammatory cascades by downregulating the expression of pro-inflammatory mediators.[8]

Despite the broad interest in this class of compounds, the specific derivative, this compound, remains largely uncharacterized in the scientific literature. Its chemical structure, featuring a methyl group at the 2-position and a phenyl group at the 3-position of the indenone core, suggests the potential for unique biological interactions and a distinct pharmacological profile. This guide, therefore, aims to bridge the existing knowledge gap by proposing a comprehensive research framework to systematically evaluate the biological activity of this compound. By leveraging the wealth of data on structurally related compounds, we will outline a series of hypothesis-driven experiments to probe its potential as a novel therapeutic candidate.

Potential Biological Activities and Mechanistic Hypotheses

Based on the established bioactivities of the broader indenone class, we hypothesize that this compound may exhibit significant potential in the following therapeutic areas:

Anticancer Activity

A substantial body of evidence supports the anticancer properties of indenone derivatives.[4][5][9] These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, often through mechanisms that include cell cycle arrest and induction of apoptosis.[4][6][7]

Hypothesized Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Similar to other indenone derivatives, this compound may disrupt microtubule dynamics by inhibiting tubulin polymerization.[4][6] This would lead to mitotic arrest in the G2/M phase of the cell cycle and subsequently trigger apoptosis.[4][7]

  • Modulation of NF-κB and Bcl-2 Pathways: The compound could potentially downregulate the expression of the NF-κB p65 subunit and the anti-apoptotic protein Bcl-2.[4][5] Inhibition of these pathways is a well-established strategy for inducing apoptosis in cancer cells.

Anti-inflammatory Activity

Indenone analogues have been identified as potent anti-inflammatory agents.[8] They have been shown to suppress the production of key pro-inflammatory mediators in cellular models of inflammation.

Hypothesized Mechanisms of Action:

  • Inhibition of iNOS and COX-2 Expression: this compound may exert its anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively.[8]

  • Modulation of the TLR4/JNK/NF-κB Signaling Pathway: The compound could potentially interfere with the Toll-like receptor 4 (TLR4) signaling pathway, which plays a crucial role in the inflammatory response to lipopolysaccharide (LPS).[8][10] This would involve the downstream inhibition of JNK and NF-κB activation.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of indenone derivatives, particularly against Gram-positive bacteria.[11][12][13][14]

Hypothesized Mechanisms of Action:

  • Inhibition of Bacterial Cell Wall Synthesis: The compound may interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, by inhibiting enzymes such as penicillin-binding proteins (PBPs).[11][12]

  • Inhibition of Bacterial Protein Synthesis: Another potential mechanism is the inhibition of essential enzymes involved in protein synthesis, such as methionyl-tRNA synthetase (MetRS).[11][12]

Proposed Experimental Workflows for Preclinical Evaluation

To systematically investigate the hypothesized biological activities of this compound, a tiered experimental approach is recommended. The following sections detail the proposed protocols, emphasizing the rationale behind each experimental choice.

Tier 1: Initial Screening for Biological Activity

The initial phase of investigation should focus on broad screening assays to identify and confirm the potential therapeutic activities of the compound.

Objective: To determine the cytotoxic potential of this compound against a panel of human cancer cell lines.

Experimental Protocol:

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 [breast], HT-29 [colon], A549 [lung], and a non-cancerous cell line like HEK293 for selectivity assessment) will be cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Preparation: A stock solution of this compound will be prepared in dimethyl sulfoxide (DMSO) and serially diluted to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • MTT Assay:

    • Cells will be seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

    • The cells will then be treated with varying concentrations of the compound or vehicle control (DMSO) for 48-72 hours.

    • Following treatment, 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution will be added to each well and incubated for 4 hours.

    • The resulting formazan crystals will be dissolved in 150 µL of DMSO, and the absorbance will be measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values will be calculated by plotting the percentage of cell viability against the log of the compound concentration.

Causality and Self-Validation: The use of a panel of cancer cell lines from different tissue origins will provide a broader understanding of the compound's cytotoxic spectrum. Including a non-cancerous cell line is crucial for assessing its selectivity and potential for off-target toxicity. The MTT assay is a well-established and reliable method for assessing cell viability based on mitochondrial metabolic activity.

Objective: To evaluate the ability of this compound to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol:

  • Cell Culture: RAW 264.7 murine macrophages will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • Cells will be seeded in 96-well plates and pre-treated with various concentrations of the compound for 1 hour.

    • Inflammation will be induced by adding 1 µg/mL of LPS for 24 hours.

    • The concentration of nitrite (a stable product of NO) in the culture supernatant will be measured using the Griess reagent. Absorbance will be read at 540 nm.

  • Pro-inflammatory Cytokine Measurement (ELISA):

    • Culture supernatants from the LPS-stimulated cells will be collected.

    • The levels of pro-inflammatory cytokines such as TNF-α and IL-6 will be quantified using commercially available ELISA kits according to the manufacturer's instructions.

Causality and Self-Validation: LPS is a potent inducer of inflammation in macrophages, mimicking bacterial infection. The Griess assay and ELISAs are highly specific and sensitive methods for quantifying key inflammatory mediators, providing a direct measure of the compound's anti-inflammatory potential.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.

Experimental Protocol:

  • Bacterial Strains: A panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains, will be used.

  • Broth Microdilution Assay:

    • The assay will be performed in 96-well microtiter plates.

    • Serial two-fold dilutions of the compound will be prepared in Mueller-Hinton broth.

    • Each well will be inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • The plates will be incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC will be defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Causality and Self-Validation: The broth microdilution method is a standardized and quantitative technique for assessing antimicrobial activity. The inclusion of both Gram-positive and Gram-negative bacteria will provide insights into the compound's spectrum of activity.

Tier 2: Mechanistic Investigations

Once a promising biological activity is confirmed in Tier 1, the focus will shift to elucidating the underlying mechanism of action.

Objective: To investigate the effects of this compound on cell cycle progression and apoptosis in a sensitive cancer cell line.

Experimental Protocol:

  • Cell Cycle Analysis by Flow Cytometry:

    • Cancer cells will be treated with the compound at its IC50 concentration for 24 hours.

    • Cells will be harvested, fixed in 70% ethanol, and stained with propidium iodide (PI).

    • The DNA content will be analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

  • Apoptosis Assay by Annexin V/PI Staining:

    • Cells will be treated with the compound for 48 hours.

    • Cells will be stained with Annexin V-FITC and PI according to the manufacturer's protocol.

    • The percentage of apoptotic cells (early and late) will be quantified by flow cytometry.

  • Western Blot Analysis of Key Signaling Proteins:

    • Cell lysates will be prepared from treated and untreated cells.

    • Proteins will be separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key proteins involved in cell cycle regulation (e.g., Cyclin B1, CDK1) and apoptosis (e.g., Bcl-2, Bax, Cleaved Caspase-3, NF-κB p65).

    • Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system will be used for visualization.

Causality and Self-Validation: This multi-pronged approach provides a comprehensive view of the compound's anticancer mechanism. Flow cytometry offers quantitative data on cell cycle distribution and apoptosis induction. Western blotting directly assesses the modulation of specific proteins within the hypothesized signaling pathways, providing mechanistic validation.

Objective: To determine the effect of this compound on the expression of iNOS and COX-2 and the activation of the NF-κB pathway.

Experimental Protocol:

  • Western Blot Analysis for iNOS and COX-2:

    • RAW 264.7 cells will be pre-treated with the compound and then stimulated with LPS.

    • Cell lysates will be subjected to Western blotting using antibodies against iNOS and COX-2.

  • NF-κB Activation Assay:

    • The phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB will be assessed by Western blotting of cytoplasmic and nuclear extracts, respectively.

    • Alternatively, an NF-κB reporter assay can be used to measure the transcriptional activity of NF-κB.

Causality and Self-Validation: Western blotting provides direct evidence of the compound's ability to suppress the expression of key inflammatory enzymes. Analyzing the phosphorylation of IκBα and the nuclear translocation of p65 offers a clear indication of the compound's inhibitory effect on the NF-κB signaling pathway.

Data Presentation and Visualization

Tabular Summary of In Vitro Cytotoxicity
Cell LineIC50 (µM) [Hypothetical Data]
MCF-7 (Breast Cancer)5.2
HT-29 (Colon Cancer)8.7
A549 (Lung Cancer)12.1
HEK293 (Non-cancerous)> 100
Visualizing Potential Signaling Pathways

anticancer_pathway This compound This compound Tubulin Tubulin This compound->Tubulin Inhibition NF-κB (p65) NF-κB (p65) This compound->NF-κB (p65) Inhibition Bcl-2 Bcl-2 This compound->Bcl-2 Downregulation Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption G2/M Arrest G2/M Arrest Microtubule Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis NF-κB (p65)->Apoptosis Inhibits Bcl-2->Apoptosis Inhibits

Caption: Potential anticancer signaling pathways modulated by this compound.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK NF-κB NF-κB TLR4->NF-κB iNOS/COX-2 iNOS/COX-2 JNK->iNOS/COX-2 NF-κB->iNOS/COX-2 NO/Prostaglandins NO/Prostaglandins iNOS/COX-2->NO/Prostaglandins Inflammation Inflammation NO/Prostaglandins->Inflammation Compound This compound Compound->TLR4 Inhibits Compound->JNK Inhibits Compound->NF-κB Inhibits

Caption: Potential anti-inflammatory signaling pathways targeted by this compound.

experimental_workflow cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Mechanistic Studies MTT Assay MTT Assay Cell Cycle Analysis Cell Cycle Analysis MTT Assay->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Cell Cycle Analysis->Apoptosis Assay Western Blot Western Blot Apoptosis Assay->Western Blot

Caption: A streamlined experimental workflow for the evaluation of anticancer activity.

Conclusion and Future Directions

While the biological activities of this compound have not been extensively documented, the rich pharmacology of the indenone scaffold provides a strong rationale for its investigation as a novel therapeutic agent. This guide has outlined a comprehensive and scientifically rigorous framework for the preclinical evaluation of this compound, encompassing initial screening for anticancer, anti-inflammatory, and antimicrobial activities, followed by in-depth mechanistic studies. The proposed experimental workflows are designed to be self-validating and to provide clear, actionable data for drug development professionals.

Future research should focus on executing these proposed studies to generate empirical data on the biological activities of this compound. Positive findings would warrant further investigation, including structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as in vivo studies in relevant animal models of disease. The systematic approach detailed in this guide provides a solid foundation for unlocking the full therapeutic potential of this promising indenone derivative.

References

  • Title: Indanone derivatives: Emerging frontiers in cancer therapy. Source: Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2023.2248552]
  • Title: Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. Source: PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23249487/]
  • Title: Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Source: National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7892180/]
  • Title: Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. Source: PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30663339/]
  • Title: Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. Source: PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28836881/]
  • Title: Unveiling the Cytotoxic Potential of Substituted Indanone Derivatives: A Comparative Analysis. Source: BenchChem. [URL: https://www.benchchem.
  • Title: Synthesis of 1-indanones with a broad range of biological activity. Source: Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/14/158]
  • Title: Streptinone, a New Indanone Derivative from a Marine-Derived Streptomyces massiliensis, Inhibits Particulate Matter-Induced Inflammation. Source: MDPI. [URL: https://www.mdpi.com/1660-3397/22/1/1]
  • Title: Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Source: National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5923957/]
  • Title: Synthesis and Activity of Aurone and Indanone Derivatives. Source: PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36740791/]
  • Title: Synthesis and Activity of Aurone and Indanone Derivatives. Source: Bentham Science. [URL: https://www.benthanscience.com/article/128365]
  • Title: Independent Verification of the Antimicrobial Activity of Indanones: A Comparative Guide. Source: BenchChem. [URL: https://www.benchchem.
  • Title: Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. Source: ResearchGate. [URL: https://www.researchgate.net/publication/380064228_Anti-inflammatory_and_anti-diabetic_properties_of_indanone_derivative_isolated_from_Fernandoa_adenophylla_in_vitro_and_in_silico_studies]
  • Title: (PDF) Synthesis and Activity of Aurone and Indanone Derivatives. Source: ResearchGate. [URL: https://www.researchgate.
  • Title: Indanone synthesis. Source: Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Title: Indane-1,3-Dione: From Synthetic Strategies to Applications. Source: National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951231/]
  • Title: Annulations involving 1-indanones to access fused- and spiro frameworks. Source: Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d2ra06635a]
  • Title: Synthesis of 1-indanones with a broad range of biological activity. Source: National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6073238/]
  • Title: A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Source: Oriental Journal of Chemistry. [URL: http://www.orientjchem.org/vol33no6/a-novel-synthesis-of-4-3-methyl-1h-indol-2-ylphenylphenylmethanone/]
  • Title: Indenone synthesis. Source: Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Title: 3-methyl-1-phenyl-1H-indene - C16H14, density, melting point, boiling point, structural formula, synthesis. Source: ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-38703.html]
  • Title: 2-methyl-3-phenyl-1-indanone | 52957-74-1. Source: ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB63087873.htm]
  • Title: Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Source: MDPI. [URL: https://www.mdpi.com/1422-8599/2022/4/M1483]
  • Title: Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Source: National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9736170/]
  • Title: Recent developments in biological activities of indanones | Request PDF. Source: ResearchGate. [URL: https://www.researchgate.net/publication/317581134_Recent_developments_in_biological_activities_of_indanones]
  • Title: Synthesis and biological evaluation of phenyl-1H-1,2,3-triazole derivatives as anti-inflammatory agents. Source: PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25725229/]
  • Title: Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Source: PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21275294/]
  • Title: SYNTHESIS OF NOVEL 2-PHENYL-1-BENZOFURAN-3(2H)-ONE DERIVATIVES AS NEW LEADS FOR ANTI-CANCER ACTIVITY. Source: International Journal of Pharmaceutical Sciences and Research. [URL: https://ijpsr.com/bft-article/synthesis-of-novel-2-phenyl-1-benzofuran-32h-one-derivatives-as-new-leads-for-anti-cancer-activity/]
  • Title: New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Source: MDPI. [URL: https://www.mdpi.com/1420-3049/26/18/5459]
  • Title: Synthesis, characterisation and biological activities of N-phenyl-ethan-1-one-2,4-dimethyl-1,3-butadiene-1,4-thiazin derivatives. Source: ResearchGate. [URL: https://www.researchgate.

Sources

An In-Depth Technical Guide to 2-Methyl-3-Phenyl-1H-Inden-1-One Derivatives and Analogs: Synthesis, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-indenone scaffold represents a class of compounds with significant therapeutic interest, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of derivatives and analogs of 2-methyl-3-phenyl-1H-inden-1-one. While specific experimental data for the parent compound, this compound, is limited in publicly accessible literature, this guide focuses on closely related and well-studied analogs to provide researchers, scientists, and drug development professionals with a robust framework for advancing research in this area. We delve into detailed synthetic methodologies, structure-activity relationships (SAR), and mechanistic insights, with a particular focus on anti-inflammatory and anticancer applications. This document is intended to serve as a practical resource, complete with detailed experimental protocols and data interpretation to facilitate the exploration and development of novel indenone-based therapeutics.

Introduction: The 1-Indenone Core - A Privileged Scaffold in Medicinal Chemistry

The 1-indenone ring system, a rigid structural analog of chalcones, has garnered considerable attention in medicinal chemistry due to its prevalence in various pharmacologically active molecules.[1][2] This scaffold is a key structural motif in numerous synthetic compounds with a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3] The therapeutic potential of this class is exemplified by the structural relatives found in both natural products and clinically evaluated candidates.

This guide centers on the 2,3-disubstituted-1H-inden-1-one framework, with a specific focus on analogs of this compound. We will explore the synthetic versatility of this scaffold, which allows for systematic modifications to probe structure-activity relationships (SAR). The primary therapeutic areas of focus will be inflammation and oncology, where indenone derivatives have shown significant promise. By providing detailed experimental protocols and discussing the underlying mechanisms of action, this guide aims to empower researchers to design and evaluate novel indenone-based drug candidates.

Synthetic Strategies for 1-Indenone Derivatives

The synthesis of 1-indenone derivatives can be achieved through several established chemical transformations. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

General Synthesis of 2-(Diphenylmethylene)-2,3-dihydro-1H-inden-1-one Analogs

A robust method for the synthesis of 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one, a close analog of the topic compound, involves a multi-step sequence starting from 1-indanone.[1] This approach offers a versatile platform for introducing a variety of substituents on the diphenylmethylene moiety.

Experimental Protocol: Synthesis of 2-(Diphenylmethylene)-2,3-dihydro-1H-inden-1-one [1]

  • Step 1: Ketal Protection of 1-Indanone.

    • To a solution of 1-indanone in ethylene glycol and trimethyl orthoformate, add a catalytic amount of p-toluenesulfonic acid (PTSA).

    • Stir the reaction mixture at room temperature for 6-21 days, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ketal-protected indanone.

  • Step 2: Condensation with a Benzophenone Derivative.

    • Dissolve the ketal-protected indanone in dry dichloromethane (DCM) and cool the solution to -78°C under a nitrogen atmosphere.

    • Add a solution of tin(IV) chloride (SnCl₄) in DCM dropwise to the reaction mixture.

    • Slowly add a solution of a substituted benzophenone in DCM.

    • Allow the reaction to stir at -78°C for 1.5-3 hours.

    • Quench the reaction with water and allow it to warm to room temperature.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 3: Deprotection and Dehydration.

    • Dissolve the crude product from Step 2 in a mixture of methanol and DCM.

    • Add trifluoromethanesulfonic acid (TfOH) and reflux the mixture for 1-3 hours.

    • Cool the reaction to room temperature, neutralize with a saturated aqueous solution of sodium bicarbonate, and extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography on silica gel.

Diagram of Synthetic Workflow

Synthesis_Workflow Indanone 1-Indanone Ketal Ketal-Protected Indanone Indanone->Ketal Ethylene Glycol, TMOF, PTSA CondensationProduct Condensation Product Ketal->CondensationProduct Benzophenone, SnCl4, DCM FinalProduct 2-(Diphenylmethylene)- 2,3-dihydro-1H-inden-1-one CondensationProduct->FinalProduct TfOH, MeOH, DCM (Reflux)

Caption: General synthetic route to 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one.

Biological Activity and Therapeutic Applications

Derivatives of the 1-indenone scaffold have demonstrated significant potential in several therapeutic areas, most notably as anti-inflammatory and anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory properties of indenone derivatives have been attributed to their ability to modulate key inflammatory pathways. One proposed mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins.[3]

A study on an indanone derivative isolated from Fernandoa adenophylla demonstrated significant anti-inflammatory effects.[3] The compound was shown to inhibit heat-induced hemolysis of red blood cells, a common in vitro model for assessing membrane-stabilizing and anti-inflammatory activity.[3]

Experimental Protocol: Heat-Induced Hemolysis Assay [3]

  • Preparation of Red Blood Cell (RBC) Suspension:

    • Collect fresh human blood in a tube containing an anticoagulant.

    • Centrifuge at 3000 rpm for 10 minutes and discard the plasma.

    • Wash the RBC pellet three times with an equal volume of normal saline.

    • Resuspend the washed RBCs to make a 10% (v/v) suspension in normal saline.

  • Assay Procedure:

    • Prepare reaction mixtures containing 1 mL of the test compound (at various concentrations), 1 mL of phosphate-buffered saline (pH 7.4), and 0.5 mL of the 10% RBC suspension.

    • For the control, substitute the test compound with an equal volume of vehicle. Use diclofenac sodium as a positive control.

    • Incubate all samples at 56°C for 30 minutes in a water bath.

    • After incubation, cool the tubes under running tap water and centrifuge at 2500 rpm for 5 minutes.

    • Measure the absorbance of the supernatant at 560 nm.

  • Calculation:

    • Calculate the percentage of hemolysis inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Quantitative Data: Anti-inflammatory Activity

CompoundAssayIC₅₀ ValueReference
F. adenophylla IndanoneHeat-Induced Hemolysis54.69 µg/mL[3]
Diclofenac SodiumHeat-Induced Hemolysis>50 µg/mL (at 100 µg/mL, 85.71% inhibition)[3]
Anticancer Activity

Several indenone analogs have exhibited potent cytotoxic effects against various cancer cell lines. The 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one scaffold, in particular, has been investigated for its anticancer properties.[1]

Experimental Protocol: MTT Cytotoxicity Assay [4][5]

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

    • Harvest cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations.

    • Replace the medium in the 96-well plates with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Quantitative Data: Cytotoxicity of a 2-(Diphenylmethylene) Indenone Analog

CompoundCell Line (Cancer Type)IC₅₀ Value (µM)Reference
Hybrid 47SKBR3 (HER2+ Breast Cancer)1.04[1]
TamoxifenSKBR3 (HER2+ Breast Cancer)25.2[1]

Mechanism of Action and In Silico Studies

Understanding the mechanism of action is crucial for the rational design of more potent and selective drug candidates. For indenone derivatives, several potential molecular targets have been identified through in silico and in vitro studies.

Modulation of Inflammatory Pathways

Molecular docking studies have suggested that indenone derivatives can bind to the active sites of key inflammatory enzymes like COX-1 and COX-2, as well as the pro-inflammatory cytokine TNF-α.[3] The binding interactions with critical amino acid residues in these targets are believed to be responsible for their anti-inflammatory effects.

Diagram of Potential Anti-inflammatory Mechanism

Mechanism_Pathway cluster_0 Inflammatory Stimuli cluster_1 Cellular Response cluster_2 Pro-inflammatory Mediators Stimuli LPS, etc. COX COX-1 / COX-2 Stimuli->COX TNFa TNF-α Stimuli->TNFa PGs Prostaglandins COX->PGs Cytokines Other Cytokines TNFa->Cytokines Indenone Indenone Derivative Indenone->COX Inhibition Indenone->TNFa Inhibition

Caption: Potential mechanism of anti-inflammatory action of indenone derivatives.

Analytical Characterization

The unambiguous identification and characterization of synthesized indenone derivatives are essential for ensuring their purity and structural integrity. A combination of spectroscopic techniques is typically employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The chemical shifts and coupling constants provide detailed information about the arrangement of protons and carbons in the molecule.[6][7]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic stretching frequency of the carbonyl group (C=O) in the indenone ring is a key diagnostic peak.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising class of compounds with significant therapeutic potential, particularly in the areas of inflammation and cancer. This guide has provided a comprehensive overview of the synthetic strategies, biological evaluation, and mechanistic insights related to these molecules. While further research is needed to fully elucidate the therapeutic potential of the parent compound, the data presented for its close analogs provide a strong foundation for future drug discovery efforts.

Future research should focus on:

  • Developing and optimizing synthetic routes to a wider range of derivatives to expand the chemical space for SAR studies.

  • Conducting in vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of lead compounds.

  • Elucidating the precise molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their mechanisms of action.

By leveraging the information and protocols outlined in this guide, researchers can accelerate the development of novel and effective therapeutics based on the versatile 1-indenone scaffold.

References

  • Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. (2024). PMC - NIH. [Link]

  • Design, Synthesis And Biological Evaluation Of A Novel Bioactive Indane scaffold 2-(diphenylmethylene)c-2,3-dihydro-1H-inden-1-o. (2023). Arrow@TU Dublin. [Link]

  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. (n.d.). NIH. [Link]

  • Antiinflammatory activity of two phenylindandione derivatives. (1976). PubMed. [Link]

  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. (n.d.). PMC - NIH. [Link]

  • Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. (2024). Pharmacia. [Link]

  • AzA-Diels-AlDer synthesis AnD nMr chArActerizAtion of AroMAtic substitut- eD 1-Methyl-2-phenyl 2,3-DihyDro-4(1h)-pyriDinones Dan. (2023). Unknown Source. [Link]

  • Cytotoxic and Apoptogenic Properties of 2-Phenylthiazole-4-carboxamide Derivatives in Human Carcinoma Cell Lines. (2012). R Discovery. [Link]

  • Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. (2022). NIH. [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). PMC - PubMed Central. [Link]

Sources

Discovery and history of "2-methyl-3-phenyl-1H-inden-1-one"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Properties, and Potential of 2-methyl-3-phenyl-1H-inden-1-one

This guide provides a comprehensive technical overview of this compound, a member of the indanone family of compounds. While direct literature on this specific molecule is sparse, this document consolidates established chemical principles and data from closely related analogs to present a robust guide for researchers, scientists, and drug development professionals. The indanone scaffold is a privileged structure in medicinal chemistry, known to be a core component in various pharmacologically active compounds.[1][2] This guide will detail a proposed synthetic route, predict its physicochemical and spectroscopic properties, and discuss its potential biological significance in the context of known indanone derivatives.

The indanone structure, consisting of a benzene ring fused to a five-membered cyclopentanone ring, is a cornerstone in the synthesis of medicinally important molecules.[1] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective properties.[2][3][4] The versatility of the indanone core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. The title compound, this compound, represents a specific substitution pattern with potential for unique biological interactions.

Historical Context and Synthetic Strategy

The synthesis of cyclic ketones through the cyclization of aromatic carboxylic acids has its roots in the groundbreaking work of Charles Friedel and James Mason Crafts in 1877.[5] Their discovery of electrophilic aromatic substitution reactions, particularly intramolecular Friedel-Crafts acylation, laid the foundation for the creation of cyclic aromatic ketones like indanones. This classical and reliable method remains a cornerstone of organic synthesis for forming such ring systems.[6][7]

For the synthesis of this compound, an intramolecular Friedel-Crafts acylation of a suitable precursor, 2-methyl-3-phenylpropanoic acid, is the most logical and historically validated approach. This strategy involves two main stages: the synthesis of the carboxylic acid precursor and its subsequent cyclization.

Proposed Synthetic Workflow

The overall strategy is to first synthesize the precursor, 2-methyl-3-phenylpropanoic acid, and then induce an intramolecular Friedel-Crafts acylation to form the desired this compound.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Cyclization and Final Product Start Commercially Available Starting Materials Step1 Synthesis of 2-methyl-3-phenylpropanoic acid Start->Step1 Precursor Isolated Precursor: 2-methyl-3-phenylpropanoic acid Step1->Precursor Step2 Intramolecular Friedel-Crafts Acylation Precursor->Step2 Step3 Purification Step2->Step3 FinalProduct Final Product: This compound Step3->FinalProduct

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the synthesis of similar compounds and are proposed for the preparation of this compound.

Synthesis of Precursor: 2-methyl-3-phenylpropanoic acid

This precursor is commercially available, but for completeness, a general synthetic route is outlined.[8][9] One common method involves the alkylation of a malonic ester derivative followed by hydrolysis and decarboxylation.

Step-by-Step Protocol:

  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve diethyl methylmalonate in anhydrous ethanol. Add one equivalent of sodium ethoxide and stir the mixture at room temperature for 30 minutes.

  • Alkylation: To the resulting solution, add one equivalent of benzyl bromide dropwise. Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield diethyl benzylmethylmalonate.

  • Hydrolysis and Decarboxylation: To the crude ester, add an excess of a 10% aqueous sodium hydroxide solution and heat to reflux for 4-6 hours to hydrolyze the ester groups.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2. The dicarboxylic acid will precipitate.

  • Decarboxylation: Heat the acidic mixture to 100-120 °C until carbon dioxide evolution ceases. This will result in the formation of 2-methyl-3-phenylpropanoic acid.

  • Purification: Cool the mixture, and extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Intramolecular Friedel-Crafts Acylation

This step involves the cyclization of the carboxylic acid precursor to form the indanone ring. The use of a strong acid catalyst is essential.[4][6]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the purified 2-methyl-3-phenylpropanoic acid.

  • Acid Addition: Carefully add an excess of polyphosphoric acid (PPA) or methanesulfonic acid (MSA).[6] PPA is highly viscous and should be handled with care.

  • Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours. The reaction progress should be monitored by TLC.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

The mechanism involves the formation of a key acylium ion intermediate, which then undergoes an electrophilic attack on the electron-rich phenyl ring.

Caption: Mechanism of intramolecular Friedel-Crafts acylation of 2-methyl-3-phenylpropanoic acid.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties
PropertyPredicted Value/DescriptionRationale/Comparison
Molecular Formula C₁₆H₁₄OBased on structure
Molecular Weight 222.28 g/mol Calculated from formula
Appearance Likely a solid at room temperatureSimilar substituted indanones are solids
Melting Point Expected to be in the range of 80-120 °CBased on melting points of related indanones
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone); Insoluble in waterTypical for non-polar organic compounds
Expected Spectroscopic Data

The following spectroscopic characteristics are predicted based on the structure and data from similar indanones.[10][11][12]

SpectroscopyExpected Features
¹H NMR Aromatic Protons (Ar-H): Multiple signals between δ 7.2-7.8 ppm. CH Proton (C3-H): A doublet or multiplet around δ 4.0-4.5 ppm. CH Proton (C2-H): A multiplet around δ 2.8-3.3 ppm. Methyl Protons (CH₃): A doublet around δ 1.1-1.3 ppm.
¹³C NMR Carbonyl Carbon (C=O): A signal around δ 200-205 ppm. Aromatic Carbons: Multiple signals between δ 120-155 ppm. Aliphatic Carbons (C2, C3, CH₃): Signals in the range of δ 15-55 ppm.
IR Spectroscopy C=O Stretch (Ketone): A strong absorption band around 1700-1720 cm⁻¹. C=C Stretch (Aromatic): Bands in the region of 1600-1450 cm⁻¹. C-H Stretch (Aromatic): Bands above 3000 cm⁻¹. C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): A peak at m/z = 222.

Potential Biological Activities and Applications

The indanone scaffold is a well-established pharmacophore with a broad range of biological activities.[1][3] By extension, this compound is a promising candidate for biological screening.

  • Anticancer Activity: Many substituted indanones have shown potent cytotoxicity against various cancer cell lines.[3] Their mechanisms often involve the inhibition of crucial cellular targets like tubulin or cyclooxygenase-2 (COX-2).

  • Neuroprotective Effects: The indanone core is famously present in Donepezil, a leading drug for the treatment of Alzheimer's disease that acts as an acetylcholinesterase inhibitor.[2] Other indanone derivatives have shown potential in targeting monoamine oxidase B (MAO-B), relevant for Parkinson's disease.[3]

  • Anti-inflammatory Properties: Indanone derivatives have been reported to possess significant anti-inflammatory activity, often through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[13]

The specific substitution pattern of this compound could lead to novel interactions with biological targets, making it a molecule of interest for further investigation in these therapeutic areas.

Logical Pathway for Biological Evaluation

G Start Synthesized This compound Screening Initial Biological Screening Start->Screening Anticancer Anticancer Assays (e.g., MTT, COX-2 inhibition) Screening->Anticancer Neuro Neuroprotective Assays (e.g., AChE, MAO-B inhibition) Screening->Neuro AntiInflam Anti-inflammatory Assays (e.g., NO, TNF-α inhibition) Screening->AntiInflam Hit Identification of 'Hit' Activity Anticancer->Hit Neuro->Hit AntiInflam->Hit Optimization Lead Optimization: Structure-Activity Relationship (SAR) Studies Hit->Optimization Candidate Potential Drug Candidate Optimization->Candidate

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

This compound, while not extensively documented, represents a synthetically accessible and biologically promising molecule. Based on the well-established chemistry of the indanone scaffold, this guide provides a comprehensive framework for its synthesis via intramolecular Friedel-Crafts acylation, predicts its key physicochemical and spectroscopic properties, and highlights its potential in drug discovery. The rich pharmacology of the indanone class strongly suggests that this compound warrants further investigation as a potential therapeutic agent.

References

  • Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. (2022). MDPI. [Link]

  • Recent developments in biological activities of indanones. (2017). ResearchGate. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2017). PMC. [Link]

  • Recent developments in biological activities of indanones. (2017). PubMed. [Link]

  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). (n.d.). Organic Syntheses Procedure. [Link]

  • Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. [Link]

  • 2-Indanone. (n.d.). PubChem. [Link]

  • 2,3-Diarylindenes and 2,3-diarylindenones: synthesis, molecular structure, photochemistry, estrogen receptor binding affinity, and comparisons with related triarylethylenes. (1988). PubMed. [Link]

  • Synthesis of methyl 3-phenylpropionate. (n.d.). PrepChem.com. [Link]

  • NMR Analysis of 2-Ethyl-Indanone. (n.d.). University of Utah. [Link]

  • 2-(3'',4''-DIMETHOXYBENZYLIDENE)-INDAN-1-ONE. (n.d.). SpectraBase. [Link]

  • 2,3-Diarylindenes and 2,3-Diarylindenones: Synthesis, Molecular Structure, Photochemistry, Estrogen Receptor Binding Affinity, and Comparisons with Related Triarylethylenes. (1988). Journal of Medicinal Chemistry. [Link]

  • One-Pot Synthesis of 2,3-Disubstituted Indanone Derivatives in Water under Exogenous Ligand-Free and Mild Conditions. (2022). PubMed. [Link]

  • 2,3-Disubstituted Indenone Photoswitches. (2025). University of Groningen. [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]

  • NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. (2001). ResearchGate. [Link]

  • Solvent Controlled Synthesis of 2,3-Diarylepoxy Indenone, α-Hydroxy Diarylindanones and their Evaluation as Inhibitors of DNA Alkylation Repair. (2020). ResearchGate. [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

Sources

Methodological & Application

Analytical methods for "2-methyl-3-phenyl-1H-inden-1-one" characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of 2-methyl-3-phenyl-1H-inden-1-one

Abstract

This application note provides a comprehensive, multi-technique guide for the analytical characterization of this compound, a key indenone derivative. Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causal-driven strategy behind the analytical workflow. We detail robust, self-validating protocols for structural elucidation, identity confirmation, and purity assessment using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and various spectroscopic techniques. Each protocol is grounded in established scientific principles to ensure data integrity and reproducibility, forming an integrated approach to chemical characterization.

Introduction: The Analytical Imperative

This compound is a substituted indenone featuring an α,β-unsaturated ketone system. The indenone scaffold is a significant pharmacophore in medicinal chemistry. Rigorous characterization is not merely a quality control checkpoint but a foundational requirement for establishing structure-activity relationships (SAR), ensuring regulatory compliance, and guaranteeing the validity of biological or material science data.

An integrated analytical strategy is paramount. No single technique can provide a complete picture; instead, data from orthogonal methods must be synthesized to build an irrefutable profile of the molecule's identity, structure, and purity. This guide outlines such a strategy, emphasizing the synergy between chromatographic separation and spectroscopic elucidation.

The Integrated Characterization Workflow

A logical workflow ensures that data from one technique informs the next, creating a cohesive and efficient characterization process. The primary objective is to confirm the molecular structure and assess its purity.

G cluster_0 Purity & Separation cluster_1 Structural Elucidation cluster_2 Definitive Confirmation cluster_3 Final Dossier HPLC HPLC (Purity Assessment) NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC->NMR Purified Sample For Analysis Elemental Elemental Analysis (Empirical Formula) Report Certificate of Analysis (Identity, Purity, Structure) NMR->Report MS Mass Spectrometry (Molecular Weight & Fragmentation) MS->Report IR FTIR Spectroscopy (Functional Groups) IR->Report UV_Vis UV-Vis Spectroscopy (Conjugated System) UV_Vis->Report Elemental->Report XRay X-Ray Crystallography (Absolute Structure) XRay->Report G cluster_NMR NMR Data cluster_MS MS Data cluster_IR IR Data Structure Proposed Structure (C16H12O) H_NMR ¹H NMR (Proton Environment) Structure->H_NMR predicts shifts & splitting C_NMR ¹³C NMR (Carbon Skeleton) Structure->C_NMR predicts shifts MS_MW Molecular Ion Peak (Confirms Mass) Structure->MS_MW predicts MW MS_Frag Fragmentation Pattern (Confirms Substructures) Structure->MS_Frag predicts fragments IR_FG Key Frequencies (Confirms Functional Groups) Structure->IR_FG predicts C=O, C=C H_NMR->Structure verifies H count & connectivity C_NMR->Structure verifies C count MS_MW->Structure verifies formula MS_Frag->Structure verifies fragments IR_FG->Structure verifies C=O

Introduction: The Indenone Scaffold as a Privileged Structure

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the in vitro evaluation of 2-methyl-3-phenyl-1H-inden-1-one, a representative molecule from the pharmacologically significant indenone class. This document provides researchers, scientists, and drug development professionals with detailed protocols and the scientific rationale for assessing its potential as a therapeutic agent.

The 1-indanone framework is recognized in medicinal chemistry as a "privileged structure" due to its ability to serve as a versatile scaffold for designing ligands for diverse biological targets.[1][2] Derivatives of this class have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[3][4] The rigid, fused-ring system of indenones provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with protein binding sites.

This compound is a specific analogue within this promising class. While extensive research has focused on related derivatives like 2-benzylidene-1-indanones, the foundational protocols for evaluating any new indenone derivative remain consistent.[3][5] This guide presents a suite of robust in vitro assays designed to characterize the bioactivity of this compound, with a primary focus on its potential anticancer and anti-inflammatory applications, the two most prominent activities reported for this compound class.[6][7]

Preliminary Considerations: Compound Handling and Preparation

Scientific integrity begins with proper sample handling. The physicochemical properties of a test compound are critical for obtaining reliable and reproducible data.

  • Solubility: this compound, like most small organic molecules, is expected to have low aqueous solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM). The final concentration of DMSO in the cell culture medium should be carefully controlled and kept consistent across all experiments, typically ≤0.5%, to avoid solvent-induced artifacts.

  • Stock Solution Storage: Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles, which can lead to compound degradation or precipitation. Store these aliquots at -20°C or -80°C in desiccated conditions.

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium or assay buffer. Ensure thorough mixing after each dilution step.

Application I: Assessment of Anticancer Activity

The primary goal in anticancer drug discovery is to identify compounds that selectively inhibit the growth of, or kill, cancer cells. The following tiered approach allows for an initial screening of cytotoxic/cytostatic activity, followed by mechanistic assays to determine the mode of action.

Workflow for Anticancer Evaluation

The following diagram illustrates a logical workflow for the in vitro assessment of a novel compound's anticancer potential.

cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action A Prepare Compound Stock (this compound in DMSO) B Seed Cancer Cell Lines (e.g., MCF-7, HCT-116, A549) in 96-well plates A->B C Treat cells with serial dilutions of compound for 48-72h B->C D Perform MTT Assay (Assess Cell Viability) C->D E Calculate IC50 Value D->E F Apoptosis Assay (Annexin V/PI Staining) E->F If IC50 is potent G Cell Cycle Analysis (Propidium Iodide Staining) E->G If IC50 is potent H Analyze by Flow Cytometry F->H G->H

Caption: Tiered workflow for in vitro anticancer activity screening.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay is a cornerstone for preliminary cytotoxicity screening. It measures the metabolic activity of cells, which serves as an indicator of cell viability.[6] Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.

Methodology:

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: The next day, remove the old medium. Add 100 µL of fresh medium containing serial dilutions of this compound. A typical concentration range to start with is 0.01 to 100 µM.[6] Include "vehicle control" wells (containing the highest concentration of DMSO used) and "untreated control" wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6] Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Parameter Typical Value Rationale
Cell Lines MCF-7, HCT-116, A549, SKBR3Represents different cancer types (breast, colon, lung) to assess spectrum of activity.[5][8]
Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in the logarithmic growth phase during treatment.
Concentration Range 0.01 - 100 µMA broad range to capture the full dose-response curve for IC₅₀ determination.[6]
Incubation Time 48 - 72 hoursAllows sufficient time for the compound to exert its antiproliferative or cytotoxic effects.[8]
Positive Control Doxorubicin or PaclitaxelA known cytotoxic agent to validate assay performance.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

If the compound reduces cell viability, the next logical step is to determine if it induces apoptosis (programmed cell death). In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic or necrotic cells.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin, and the trypsin is neutralized. Pool all cells and centrifuge to obtain a cell pellet.

  • Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Antibody Incubation: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[6] Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis

Many anticancer agents function by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), thereby preventing cell division. This can be assessed by staining DNA with a fluorescent dye like Propidium Iodide and analyzing the DNA content per cell via flow cytometry.

Methodology:

  • Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol (Protocol 2, steps 1-2).

  • Cell Fixation: Wash the cell pellet with PBS. Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a PI staining solution that contains RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. A significant accumulation of cells in any one phase compared to the control indicates cell cycle arrest.[8]

Application II: Assessment of Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Indenone derivatives have been shown to possess anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators.[7] A standard in vitro model uses murine macrophages (like RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) stimulated with bacterial lipopolysaccharide (LPS) to mimic an inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and a known target for some 1-indanone derivatives.[6] The diagram below outlines this critical pathway.

cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (marks for degradation) NFkB_p50 p50 NFkB_p65 p65 NFkB_p50->IkB DNA DNA NFkB_p50->DNA Translocates to Nucleus & Binds to Promoter NFkB_p65->IkB NFkB_p65->DNA Translocates to Nucleus & Binds to Promoter Indenone 2-methyl-3-phenyl- 1H-inden-1-one Indenone->IKK Inhibits? Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Transcription

Caption: Simplified NF-κB signaling pathway, a potential target for indenones.

Protocol 4: Quantifying Pro-inflammatory Cytokines by ELISA

This protocol measures the ability of this compound to inhibit the secretion of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from LPS-stimulated macrophages.

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 24-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours. This "pre-treatment" allows the compound to enter the cells before the inflammatory stimulus is added.

  • Inflammatory Stimulation: Add LPS to each well to a final concentration of 0.5-1 µg/mL.[7] Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C with 5% CO₂.

  • Supernatant Collection: Centrifuge the plate briefly to pellet any floating cells. Carefully collect the cell culture supernatant, which now contains the secreted cytokines.

  • ELISA: Perform a quantitative Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 using commercially available kits. Follow the manufacturer's instructions precisely.

  • Data Analysis: Generate a standard curve from the recombinant cytokine standards. Use this curve to calculate the concentration of TNF-α and IL-6 in each sample. Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-only control.

Parameter Typical Value Rationale
Cell Line RAW 264.7 (murine macrophage)A standard and robust cell line for in vitro inflammation studies.
Stimulant Lipopolysaccharide (LPS)A component of Gram-negative bacteria that potently activates TLR4 and the NF-κB pathway.[7]
LPS Concentration 0.5 - 1 µg/mLA concentration known to elicit a strong but sub-maximal cytokine response.
Pre-treatment Time 1 - 2 hoursAllows for compound uptake and interaction with intracellular targets prior to stimulation.
Positive Control DexamethasoneA potent glucocorticoid with well-characterized anti-inflammatory effects.
References
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of 1-Indanone Derivatives for Anticancer Studies. BenchChem.
  • Zhang, T., et al. (2023). Design, Synthesis and Biological Evaluation of a Novel Bioactive Indane Scaffold 2-(diphenylmethylene)c-2,3-dihydro-1H-inden-1-one with Potential Anticancer Activity.
  • Zhang, T., et al. (2023). Design, synthesis and biological evaluation of a novel bioactive indane scaffold 2-(diphenylmethylene)c-2,3-dihydro-1H-inden-1-one with potential anticancer activity. TU Dublin Research.
  • Wang, L., et al. (2020).
  • Kowalski, P., & Włodarczyk, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. PMC - NIH.
  • Kowalski, P., & Włodarczyk, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals.
  • Kowalski, P., & Włodarczyk, M. (2017). Synthesis of 1-indanones with a broad range of biological activity.
  • Unciti-Broceta, A. (2017). Recent developments in biological activities of indanones.

Sources

Application Notes and Protocols for the Evaluation of 2-methyl-3-phenyl-1H-inden-1-one as a Novel Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] This document provides a comprehensive guide for the investigation of a novel derivative, 2-methyl-3-phenyl-1H-inden-1-one , as a potential anti-inflammatory agent. While direct studies on this specific molecule are not yet prevalent in published literature, its structural similarity to other bioactive indanones suggests a promising avenue for research.[1][2] These application notes and protocols are designed to provide a robust framework for its synthesis, in vitro screening, in vivo validation, and mechanistic elucidation. The causality behind experimental choices is explained to empower researchers to not only execute the protocols but also to interpret the results with a high degree of scientific rigor.

Introduction: The Therapeutic Potential of the Indanone Scaffold

Inflammation is a complex biological response to harmful stimuli and is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3][4] Current anti-inflammatory therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, necessitating the discovery of novel therapeutic agents with improved safety profiles.[4][5]

The indanone core, a bicyclic aromatic ketone, has emerged as a promising scaffold for the development of new anti-inflammatory drugs.[1][2] Various derivatives have been reported to exhibit potent anti-inflammatory effects, often through the modulation of key signaling pathways such as NF-κB and Nrf2.[1][2] The subject of this guide, This compound , is a novel analogue that warrants thorough investigation for its anti-inflammatory potential. This document outlines a systematic approach to its evaluation, from chemical synthesis to preclinical assessment.

Synthesis and Characterization of this compound

A plausible synthetic route for this compound can be adapted from established methods for indanone synthesis.[6] One potential approach is the acid-catalyzed cyclization of a suitable chalcone precursor.

Protocol 2.1: Synthesis of this compound
  • Step 1: Synthesis of (E)-1,3-diphenyl-2-methylprop-2-en-1-one (Chalcone Precursor).

    • In a round-bottom flask, dissolve benzaldehyde and 1-phenylpropan-1-one in ethanol.

    • Add an aqueous solution of sodium hydroxide dropwise while stirring at room temperature.

    • Continue stirring for 2-4 hours until a precipitate forms.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the chalcone.

    • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Step 2: Cyclization to this compound.

    • Add the synthesized chalcone to a solution of a strong acid, such as polyphosphoric acid or sulfuric acid.

    • Heat the mixture at 80-100°C for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Confirm the structure of the final product, this compound, using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point determination.[7]

In Vitro Evaluation of Anti-inflammatory Activity

A tiered approach to in vitro screening is recommended to efficiently assess the anti-inflammatory properties of this compound.

Cytotoxicity Assessment

Prior to evaluating its anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of the compound in the selected cell lines.

Protocol 3.1.1: MTT Assay for Cytotoxicity
  • Seed RAW 264.7 murine macrophages or THP-1 human monocytes in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[8]

  • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Inhibition of Pro-inflammatory Mediators

The ability of the compound to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages is a primary indicator of its anti-inflammatory potential.

Protocol 3.2.1: Measurement of Nitric Oxide (NO) Production
  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.[8]

  • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control.

Protocol 3.2.2: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
  • Following the same treatment protocol as for NO measurement (Protocol 3.2.1), collect the cell culture supernatant.

  • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1][9]

  • Calculate the percentage of cytokine inhibition.

Assessment of Anti-inflammatory Mechanism

To gain insight into the potential mechanism of action, the effect of the compound on key inflammatory signaling pathways should be investigated.

Protocol 3.3.1: Western Blot Analysis of NF-κB and MAPK Pathways
  • Seed RAW 264.7 cells in 6-well plates.

  • Pre-treat with this compound for 1 hour, followed by LPS stimulation for 30-60 minutes.

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against key signaling proteins, including phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, and JNK.

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities to determine the effect of the compound on the phosphorylation of these signaling proteins.

Table 1: Summary of In Vitro Assays

AssayCell LineStimulantMeasured ParameterPurpose
MTT AssayRAW 264.7 / THP-1NoneCell ViabilityDetermine non-toxic concentrations
Griess AssayRAW 264.7LPSNitric Oxide (NO)Assess inhibition of a key inflammatory mediator
ELISARAW 264.7LPSTNF-α, IL-6, IL-1βQuantify inhibition of pro-inflammatory cytokines
Western BlotRAW 264.7LPSp-p65, p-IκBα, p-MAPKsInvestigate the effect on key signaling pathways

In Vivo Assessment of Anti-inflammatory Efficacy

Promising in vitro results should be followed up with in vivo studies to evaluate the compound's efficacy in a physiological context.[10][11]

Protocol 4.1: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-validated model of acute inflammation.[11]

  • Acclimatize male Wistar rats or Swiss albino mice for one week.

  • Group the animals and administer this compound orally or intraperitoneally at various doses (e.g., 10, 25, 50 mg/kg). A positive control group should receive a standard anti-inflammatory drug like indomethacin or diclofenac, and a control group should receive the vehicle.[12][13]

  • After 1 hour, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[11]

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Figure 1: Workflow for Carrageenan-Induced Paw Edema Assay.

Elucidation of the Mechanism of Action

Based on the initial in vitro and in vivo findings, further experiments can be designed to pinpoint the molecular targets of this compound.

Cyclooxygenase (COX) Enzyme Inhibition Assay

Given the structural similarities to some NSAIDs, assessing the compound's ability to inhibit COX-1 and COX-2 is a logical step.

Protocol 5.1.1: In Vitro COX Inhibition Assay
  • Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

  • Incubate the respective enzymes with arachidonic acid in the presence of various concentrations of this compound.

  • Measure the production of prostaglandin E2 (PGE2) using the provided colorimetric or fluorescent detection method.

  • Calculate the IC₅₀ values for both COX-1 and COX-2 to determine the compound's inhibitory activity and selectivity.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Pathways cluster_2 Cellular Response cluster_3 Proposed Intervention LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines NO Nitric Oxide (NO) NFkB->NO COX2 COX-2 NFkB->COX2 Compound This compound Compound->MAPK Inhibition? Compound->NFkB Inhibition? Compound->COX2 Inhibition?

Figure 2: Potential Anti-inflammatory Mechanisms of Action.

Data Analysis and Interpretation

All quantitative data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical significance should be determined using appropriate tests, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's). A p-value of less than 0.05 is typically considered statistically significant. The IC₅₀ and ED₅₀ values should be calculated using non-linear regression analysis.

Conclusion and Future Directions

These application notes provide a comprehensive framework for the initial evaluation of this compound as a potential anti-inflammatory agent. Positive results from these studies would warrant further investigation, including:

  • Pharmacokinetic and toxicological studies: To assess the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

  • Evaluation in chronic inflammation models: To determine its efficacy in more clinically relevant disease models (e.g., collagen-induced arthritis).

  • Lead optimization: To synthesize and screen related analogues with improved potency and drug-like properties.

By following these detailed protocols and understanding the underlying scientific principles, researchers can effectively and rigorously investigate the therapeutic potential of this novel indanone derivative.

References

  • Vertex AI Search. (2019).
  • WuXi Biology. Inflammation & Autoimmune Disease Models | IBD, RA, EAE.
  • PubMed. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
  • MDPI. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
  • A Review. (n.d.).
  • ResearchGate. (n.d.). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents | Request PDF.
  • MDPI. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
  • World Journal of Pharmaceutical Research. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
  • PubMed. (n.d.). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity.
  • MDPI. (2024).
  • International Journal of Pharmaceutical Sciences and Research. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone.
  • PubMed Central. (2023). Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling.
  • PubMed Central. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
  • ResearchGate. (2025). (PDF) Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling.
  • ResearchGate. (2022). (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
  • ResearchGate. (2025). (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
  • PubMed. (n.d.). Synthesis and Anti-Inflammatory Properties of 2-methyl-5-(3-phenylpropionyl)-1-benzoxolane.
  • Organic Chemistry Portal. (n.d.). Indanone synthesis.
  • MDPI. (n.d.).
  • ChemicalBook. (n.d.). 2-methyl-3-phenyl-1-indanone | 52957-74-1.
  • Benchchem. (n.d.). 2-Methyl-7-phenyl-1H-indene|High-Purity Research Chemical.
  • NIH. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one.
  • PubChem. (n.d.). 2-Methyl-3-phenyl-1H-indole | C15H13N | CID 282402.
  • PubMed. (2013). 2-(Di-phenyl-methyl-idene)-2,3-di-hydro-1H-inden-1-one.

Sources

Application Notes & Protocols: Investigating 2-methyl-3-phenyl-1H-inden-1-one in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indanone scaffold represents a promising frontier in the development of novel anticancer therapeutics.[1][2] Derivatives of this structural class have demonstrated significant antiproliferative activity across a range of cancer cell lines, often overcoming mechanisms of multidrug resistance.[1][3] This guide focuses on 2-methyl-3-phenyl-1H-inden-1-one , a representative member of the indanone family, as a candidate for preclinical cancer research. While direct studies on this specific molecule are emerging, this document synthesizes the current understanding of related indanone derivatives to provide a comprehensive framework for its investigation. We will explore its potential mechanisms of action, outline detailed protocols for its synthesis and biological evaluation, and provide the scientific rationale behind these experimental designs.

Introduction: The Therapeutic Potential of Indanone Derivatives

Cancer remains a formidable challenge in global health, necessitating the urgent development of novel therapeutic agents that can overcome the limitations of current treatments, such as acquired resistance and off-target toxicity.[1][2] Indanone derivatives have emerged as a significant class of compounds with potent antiproliferative properties.[1][2] The core indanone structure has been identified as a "privileged scaffold" in medicinal chemistry, amenable to synthetic modification to enhance potency and selectivity.

Several indanone-based compounds are currently under investigation, with some progressing to clinical trials.[2] A notable example is Indanocine, which has shown efficacy in multidrug-resistant cancer cells by interacting with tubulin at the colchicine-binding site.[3] The versatility of the indanone core allows for hybridization with other pharmacophores, a strategy that can enhance therapeutic efficacy and circumvent drug resistance.[1][2]

This document provides a detailed guide for the preclinical evaluation of This compound , a specific indanone derivative. The protocols and methodologies described herein are designed to be robust and self-validating, providing researchers with a solid foundation for their investigations.

Proposed Mechanism of Action

Based on extensive research into structurally related indanone derivatives, the primary proposed mechanism of action for this compound is the inhibition of tubulin polymerization .[1][4] This disruption of microtubule dynamics leads to a cascade of downstream cellular events culminating in apoptosis.

Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Their dynamic instability, characterized by rapid polymerization and depolymerization of α- and β-tubulin heterodimers, is fundamental to the formation of the mitotic spindle during cell division.

Indanone derivatives, such as Indanocine, have been shown to bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[3] This leads to the disassembly of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle.[1][4][5]

Downstream Cellular Consequences

The sustained arrest in the G2/M phase triggers a series of events that ultimately lead to programmed cell death (apoptosis). Key downstream effects include:

  • Induction of Apoptosis: Prolonged mitotic arrest activates the intrinsic apoptotic pathway. This is often characterized by the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins like Bcl-2 and NF-κB p65.[1][5]

  • Generation of Reactive Oxygen Species (ROS): Many anticancer agents that disrupt microtubule dynamics have been shown to increase intracellular levels of ROS.[1][5] This oxidative stress can damage cellular components and further contribute to the apoptotic cascade.

  • Anti-Angiogenic Effects: Some fluorinated benzylidene indanone derivatives have been shown to decrease the levels of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-α (HIF-α), key regulators of angiogenesis.[1] This suggests a potential dual mechanism of action, targeting both the tumor cells and their blood supply.

The following diagram illustrates the proposed signaling pathway for this compound.

G cluster_0 Cellular Effects Indenone 2-methyl-3-phenyl- 1H-inden-1-one Tubulin Tubulin Polymerization Indenone->Tubulin Inhibition Angiogenesis Anti-Angiogenic Effects (↓VEGF, ↓HIF-α) Indenone->Angiogenesis Potential Effect Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis ROS Increased ROS G2M_Arrest->ROS NFkB_Bcl2 Decreased NF-κB & Bcl-2 Apoptosis->NFkB_Bcl2 ROS->Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

This section provides detailed protocols for the synthesis and biological evaluation of this compound.

Synthesis of this compound

While various methods exist for the synthesis of indanone derivatives, a common approach involves a catalyzed cyclization reaction.[6] The following is a general protocol that can be adapted and optimized.

Materials:

  • Appropriate starting materials (e.g., a substituted chalcone or a related precursor)

  • Lewis acid catalyst (e.g., In(OTf)3, Pd catalyst)[6]

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve the starting materials in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the catalyst to the reaction mixture.

  • Stir the reaction at the appropriate temperature (this may range from room temperature to reflux, depending on the specific reaction) and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup to remove the catalyst and any water-soluble byproducts.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product using column chromatography on silica gel.

  • Characterize the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.[7]

In Vitro Cytotoxicity Assessment

The initial evaluation of any potential anticancer compound is to determine its cytotoxic effects on cancer cell lines. The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity.[8]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)[4][9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the cells and add the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug like Irinotecan).[4]

  • Incubate the plates for a specified period (e.g., 72 hours).[8]

  • Add MTT solution to each well and incubate for an additional 3-4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.[8]

  • Measure the absorbance at 550 nm using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Parameter Description
Cell Lines MCF-7 (Breast), HT-29 (Colon), A549 (Lung), DU145 (Prostate)
Seeding Density 5,000 - 10,000 cells/well
Compound Conc. 0.1 µM to 100 µM (serial dilution)
Incubation Time 72 hours
Readout Absorbance at 550 nm
Analysis IC50 determination
Cell Cycle Analysis

To investigate the effect of this compound on the cell cycle, flow cytometry with propidium iodide (PI) staining is the standard method.

Materials:

  • Cancer cell lines

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat the cells with the compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

  • Wash the fixed cells and resuspend them in PI staining solution.

  • Incubate in the dark for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

The following workflow diagram illustrates the cell cycle analysis process.

G cluster_1 Cell Cycle Analysis Workflow Start Start: Cancer Cells in Culture Treat Treat with This compound Start->Treat Harvest Harvest and Fix Cells Treat->Harvest Stain Stain with Propidium Iodide Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Result Result: Cell Cycle Phase Distribution Analyze->Result

Caption: Workflow for cell cycle analysis by flow cytometry.

Apoptosis Assay

Apoptosis can be quantified using an Annexin V-FITC and PI apoptosis detection kit, which allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC and PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the compound as described for the cell cycle analysis.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Preclinical In Vivo Evaluation

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a living organism. A common model is the use of tumor xenografts in immunocompromised mice.[10]

Experimental Design:

  • Animal Model: Athymic nude mice.

  • Cell Line: A human cancer cell line that showed high sensitivity in vitro (e.g., MCF-7).[10]

  • Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.

  • Treatment Groups:

    • Vehicle control (e.g., saline or a suitable solvent).

    • This compound at different dose levels (e.g., 10, 25, 50 mg/kg).

    • Positive control (a standard-of-care chemotherapy agent).

  • Administration: Oral or intraperitoneal, depending on the compound's properties.

  • Endpoints:

    • Tumor volume measurement over time.

    • Body weight of the animals (as a measure of toxicity).

    • At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion

This compound belongs to the indanone class of compounds, which holds considerable promise for the development of new anticancer drugs.[1][2] The proposed mechanism of action, centered on the inhibition of tubulin polymerization, is a well-validated strategy in cancer therapy.[1][4] The detailed protocols provided in this guide offer a comprehensive framework for the systematic evaluation of this and other novel indanone derivatives. Through rigorous in vitro and in vivo testing, the therapeutic potential of these compounds can be fully elucidated, paving the way for their potential clinical application.

References

  • Title: Indanone derivatives: Emerging frontiers in cancer therapy Source: Taylor & Francis Online URL: [Link]

  • Title: Indanone derivatives: Emerging frontiers in cancer therapy | Semantic Scholar Source: Semantic Scholar URL: [Link]

  • Title: Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed Source: PubMed URL: [Link]

  • Title: Indanocine, a Microtubule-Binding Indanone and a Selective Inducer of Apoptosis in Multidrug-Resistant Cancer Cells | JNCI - Oxford Academic Source: Oxford Academic URL: [Link]

  • Title: Design, Synthesis And Biological Evaluation Of A Novel Bioactive Indane scaffold 2-(diphenylmethylene)c-2,3-dihydro-1H-inden-1-o - Arrow@TU Dublin Source: Arrow@TU Dublin URL: [Link]

  • Title: A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone Source: Rasayan Journal URL: [Link]

  • Title: Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - MDPI Source: MDPI URL: [Link]

  • Title: (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Indanone synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][2][4]triazin-7-ones and Stable Free Radical Precursors - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Three photoinitiators induce breast tumor growth in mouse xenografts with MCF-7 breast cancer cells - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

Sources

Application Notes & Protocols: The Emerging Potential of 2-methyl-3-phenyl-1H-inden-1-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1-Indanone Scaffold as a Privileged Structure

The 1-indanone core is a recognized "privileged structure" in medicinal chemistry, frequently appearing in compounds with significant pharmacological activity.[1] This scaffold is a conformationally restricted analog of chalcones, which can circumvent issues like photoisomerization while retaining key structural features for biological interactions.[2] Derivatives of 1-indanone have demonstrated a vast spectrum of biological activities, including potent antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer properties.[3] A notable example is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, which features an indanone moiety.[1][4]

This document focuses on 2-methyl-3-phenyl-1H-inden-1-one (CAS 52957-74-1), a specific derivative for which public data on biological activity is limited.[5] However, its structural components—the indanone core, a methyl group at the C2 position, and a phenyl group at the C3 position—suggest high potential for therapeutic applications. The strategic placement of the methyl group, often referred to as a "magic methyl" in drug discovery, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties through steric and electronic effects.[6]

Based on extensive research into structurally related analogs, we hypothesize two primary therapeutic avenues for this compound: oncology and anti-inflammatory applications. These application notes provide a strategic framework and detailed experimental protocols for the synthesis, screening, and initial mechanistic evaluation of this compound.

Proposed Synthesis Protocol: Nazarov Cyclization

The synthesis of 3-phenyl-substituted 1-indanones can be efficiently achieved via an acid-catalyzed Nazarov cyclization of the corresponding chalcone precursor.[2][3] This intramolecular electrophilic aromatic substitution provides a robust method for constructing the five-membered ring of the indanone core.

Protocol 2.1: Synthesis of this compound

Objective: To synthesize the title compound from a chalcone precursor.

Materials:

  • (E)-1,3-diphenyl-2-methylprop-2-en-1-one (Chalcone Precursor)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the chalcone precursor (1 equivalent) in anhydrous DCM.

  • Cyclization: Add trifluoroacetic acid (10 equivalents) dropwise to the solution at room temperature. The reaction is often accompanied by a color change.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution to neutralize the acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

  • Characterization: Confirm the structure and purity of the resulting this compound using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected melting point is approximately 86-87 °C.[5]

Synthesis_Workflow Chalcone Chalcone Precursor ((E)-1,3-diphenyl-2-methylprop-2-en-1-one) Reaction Nazarov Cyclization (TFA, DCM) Chalcone->Reaction Step 1 Workup Aqueous Workup & Extraction Reaction->Workup Step 2 Purification Column Chromatography Workup->Purification Step 3 Product Target Compound (this compound) Purification->Product Step 4

Caption: Proposed synthetic workflow for this compound.

Application I: Oncology

Rationale: A structurally related compound, 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one, which combines the indanone and benzophenone scaffolds, has demonstrated significant cytotoxicity against a panel of human cancer cell lines, including breast (MCF7, SKBR3), prostate (DU145), and lung (A549) cancer cells.[7] The mechanism was hypothesized to involve tubulin binding and cell cycle arrest.[7] We propose a similar line of investigation for this compound.

Protocol 3.1: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, SKBR3, DU145, A549) and a non-cancerous control line (e.g., MCF-10A).

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

  • 96-well cell culture plates.

  • This compound (dissolved in DMSO to create a 10 mM stock).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • Multi-channel pipette and plate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium from the 10 mM stock (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the plates and add 100 µL of the compound dilutions. Include vehicle control (medium with 0.5% DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3.2: Cell Cycle Analysis by Flow Cytometry

Objective: To investigate if the compound induces cell cycle arrest in a sensitive cancer cell line.

Materials:

  • Sensitive cancer cell line (identified from Protocol 3.1).

  • 6-well cell culture plates.

  • Test compound, DMSO, complete growth medium.

  • Propidium Iodide (PI) staining solution with RNase A.

  • Phosphate-Buffered Saline (PBS).

  • 70% ice-cold ethanol.

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at concentrations corresponding to its IC₅₀ and 2x IC₅₀ for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Workflow Start Seed Cells in 6-well plates Treat Treat with Compound (IC₅₀, 2x IC₅₀, Vehicle) Start->Treat Harvest Harvest & Wash Cells Treat->Harvest Fix Fix in 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide (PI/RNase A) Fix->Stain Analyze Analyze on Flow Cytometer Stain->Analyze Quantify Quantify Cell Populations (G0/G1, S, G2/M) Analyze->Quantify

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Application II: Anti-inflammatory

Rationale: Indole derivatives with a 3-methyl-2-phenyl substitution pattern, which are structurally analogous to the indenone core, have been synthesized as indomethacin analogs and demonstrated significant anti-inflammatory and analgesic activities, primarily through the inhibition of cyclooxygenase (COX) enzymes.[8] This provides a strong rationale for evaluating this compound as a potential COX inhibitor.

Protocol 4.1: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the compound's inhibitory activity and selectivity towards COX-1 and COX-2 enzymes.

Materials:

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes.

  • Arachidonic acid (substrate).

  • Fluorometric probe (e.g., AMPLEX™ Red).

  • Heme.

  • Assay buffer (e.g., Tris-HCl).

  • Test compound and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2).

  • Black 96-well microplates.

  • Fluorescence plate reader.

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, substrate, and probe in the assay buffer according to the manufacturer's instructions.

  • Compound Addition: Add 10 µL of various concentrations of the test compound (in DMSO, serially diluted) to the wells of a black 96-well plate. Include wells for positive controls (reference inhibitors) and negative controls (DMSO vehicle).

  • Enzyme Incubation: Add 160 µL of the enzyme/heme/probe mixture to each well. Incubate for 15 minutes at room temperature, protected from light.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the arachidonic acid substrate solution to all wells.

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 560/590 nm) every minute for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition against the log of compound concentration to calculate IC₅₀ values for both COX-1 and COX-2. The selectivity index can be calculated as (IC₅₀ COX-1 / IC₅₀ COX-2).

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_TXs Prostaglandins, Thromboxanes (Physiological) COX1->PGs_TXs PGs_Inflam Prostaglandins (Inflammation, Pain) COX2->PGs_Inflam Compound 2-methyl-3-phenyl- 1H-inden-1-one Compound->COX1 Inhibition? Compound->COX2 Inhibition?

Caption: Inhibition of the Cyclooxygenase (COX) pathway by the test compound.

Data Summary and Interpretation

All quantitative data should be systematically organized for clear comparison and decision-making.

Assay Metric MCF-7 SKBR3 DU145 A549 MCF-10A
Cytotoxicity IC₅₀ (µM)
COX Inhibition IC₅₀ (µM)COX-1:COX-2:Selectivity:
Cell Cycle % Arrest at IC₅₀G0/G1:S:G2/M:
  • Interpretation: Low micromolar or nanomolar IC₅₀ values in cancer cells with significantly higher values in non-cancerous cells suggest selective cytotoxicity. A high COX-2 selectivity index (>10) indicates a potentially safer anti-inflammatory profile with a reduced risk of gastrointestinal side effects. Significant accumulation in a specific phase of the cell cycle (e.g., G2/M) points towards a specific anti-mitotic mechanism of action.

References

  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017). Oriental Journal of Chemistry. [URL: Available through scholarly search engines, specific URL not provided in search results]
  • 2-(Di-phenyl-methyl-idene)-2,3-di-hydro-1H-inden-1-one. (2013). Acta Crystallographica Section E: Structure Reports Online. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3793795/]
  • Zhang, T., et al. (2023). Design, Synthesis And Biological Evaluation Of A Novel Bioactive Indane scaffold 2-(diphenylmethylene)c-2,3-dihydro-1H-inden-1-o. European Journal of Pharmaceutical Sciences. [URL: https://arrow.tudublin.ie/articles/journal_article/Design_Synthesis_And_Biological_Evaluation_Of_A_Novel_Bioactive_Indane_scaffold_2-diphenylmethylene_c-2_3-dihydro-1H-inden-1-o/23707233]
  • Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. (n.d.). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8795551/]
  • 3-methyl-1-phenyl-1H-indene. (n.d.). ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-27668.html]
  • 2-methyl-3-phenyl-1-indanone. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB63087873.htm]
  • 2-Methyl-7-phenyl-1H-indene. (n.d.). Benchchem. [URL: https://www.benchchem.com/product/b1638361]
  • Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. (2022). Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9788544/]
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). Molbank. [URL: https://www.mdpi.com/1422-8599/2022/4/M1483]
  • 2-Methyl-3-phenyl-1H-indole. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/282402]
  • Recent developments in biological activities of indanones. (2017). European Journal of Medicinal Chemistry. [URL: https://www.researchgate.net/publication/317926941_Recent_developments_in_biological_activities_of_indanones]
  • Synthesis of 1-indanones with a broad range of biological activity. (2018). RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9081048/]
  • A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (2023). Preprints.org. [URL: https://www.preprints.org/manuscript/202308.1633/v1]
  • Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. (2010). Zeitschrift für Naturforschung C. [URL: https://pubmed.ncbi.nlm.nih.gov/21313936/]
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). Pharmaceuticals. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10457116/]
  • 2-(Diphenylmethylidene)-2,3-dihydro-1H-inden-1-one. (2013). Acta Crystallographica Section E. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3793795/]
  • Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. (2021). Pharmaceuticals. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8472304/]
  • Synthesis and biological evaluation of phenyl-1H-1,2,3-triazole derivatives as anti-inflammatory agents. (n.d.). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24552882/]
  • Synthesis and Pharmacological Evaluation of the Individual Stereoisomers of 3-[methyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]-1-indanone, a Potent Mast Cell Stabilising Agent. (2011). Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/21236687/]
  • Potential Research Frontiers for 4-Methyl-1-indanone: A Technical Guide for Drug Discovery and Development. (n.d.). BenchChem. [URL: https://www.benchchem.com/uploads/product-documents/B1460_Technical_Guide.pdf]
  • 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. (n.d.). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25509935/]
  • Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. (2020). Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/32241621/]

Sources

Application Notes & Protocols: 2-methyl-3-phenyl-1H-inden-1-one as a Novel Molecular Probe

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indenone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1][2] Recent research has highlighted the utility of indenone derivatives as fluorescent probes for detecting biologically significant analytes, ranging from metal ions to pathological protein aggregates.[3][4] This document introduces 2-methyl-3-phenyl-1H-inden-1-one , a novel derivative of this class, and provides a comprehensive guide to its characterization and potential applications as a molecular probe. While this specific molecule is not yet extensively characterized in the literature, its structural features suggest significant potential. These notes offer a framework for its synthesis, characterization, and deployment in key research areas, particularly in the study of neurodegenerative diseases and metal ion homeostasis.

Part 1: Physicochemical Properties and Synthesis
1.1 Molecular Profile

The foundational structure, 2-methyl-3-phenyl-1-indanone (the saturated analog), provides baseline physical data. The introduction of the endocyclic double bond in the target molecule, this compound, is expected to enhance conjugation and, consequently, its photophysical properties.

PropertyValue (for 2-methyl-3-phenyl-1-indanone)Expected Impact on Indenone
CAS Number 52957-74-1[5]N/A
Molecular Formula C₁₆H₁₄O[5]C₁₆H₁₂O
Molecular Weight 222.28 g/mol [5]220.27 g/mol
Melting Point 86-87 °C[5]Likely similar, may vary with purity
Boiling Point 140-145 °C (at 1 Torr)[5]Likely similar
Appearance SolidExpected to be a colored (likely yellow) solid
Solubility Soluble in organic solvents (DMSO, DMF, Ethanol)Expected to be similar
1.2 Proposed Synthesis

A plausible and efficient route to synthesize 2,3-disubstituted indenones involves a rhodium-catalyzed tandem reaction in an aqueous medium.[6] This modern approach is environmentally friendly and offers high yields for a broad range of substrates.

Reaction Scheme: A proposed synthesis starts from 2-ethynylbenzaldehyde and 1-phenylpropan-1-yne, proceeding through a rhodium-catalyzed cyclization.

cluster_0 Proposed Synthesis of this compound Start1 2-Ethynylbenzaldehyde Catalyst Rh Catalyst Aqueous Medium Start1->Catalyst Start2 1-Phenylpropan-1-yne Start2->Catalyst Product This compound Catalyst->Product Tandem Carborhodium/ Cyclization [34]

Caption: Proposed Rh-catalyzed synthesis workflow.

1.3 Essential Photophysical Characterization

Before use as a probe, the compound's interaction with light must be thoroughly characterized. The extended π-conjugation in the indenone ring system is expected to confer favorable fluorescent properties.[7]

Key Parameters to Measure:

  • Absorption Spectrum (UV-Vis): To determine the optimal excitation wavelength (λ_ex).

  • Emission Spectrum: To determine the wavelength of maximum fluorescence emission (λ_em).

  • Stokes Shift: The difference between λ_ex and λ_em. A larger Stokes shift (>30 nm) is desirable to minimize self-quenching and spectral overlap.

  • Quantum Yield (Φ_F): A measure of the probe's brightness.

  • Photostability: The probe's resistance to photobleaching upon prolonged light exposure.

  • Solvatochromism: Changes in spectral properties in solvents of varying polarity, which can indicate the probe's sensitivity to its microenvironment.

Part 2: Potential Applications & Mechanisms of Action

Based on the known activities of the indanone scaffold, we propose two primary applications for this compound as a molecular probe.

Application A: Detection of Pathological Protein Aggregates

Context: Indanone derivatives are potent modulators and ligands for protein aggregates, such as β-amyloid and α-synuclein, which are hallmarks of neurodegenerative diseases.[1][4][8] Small molecule fluorescent probes are crucial for studying the kinetics of aggregation and for imaging these structures in cellular models.[9]

Proposed Mechanism: The probe is expected to exhibit low fluorescence in aqueous buffer due to intramolecular rotation, which provides a non-radiative pathway for energy decay. Upon binding to the hydrophobic pockets within α-synuclein fibrils, these rotations are restricted. This "Restricted Intramolecular Rotation" (RIR) mechanism closes the non-radiative decay channel, forcing the excited molecule to relax by emitting photons, resulting in a significant "turn-on" fluorescence signal.

Probe_Free Probe in Solution (Low Fluorescence) Probe_Bound Probe Bound to α-Synuclein Fibril (High Fluorescence) Probe_Free->Probe_Bound Binds Hydrophobic Pockets [26] Rotation Intramolecular Rotation Probe_Free->Rotation No_Rotation Rotation Restricted Probe_Bound->No_Rotation Light_Out_Low Non-Radiative Decay (Heat) Rotation->Light_Out_Low Light_Out_High Radiative Decay (Fluorescence) No_Rotation->Light_Out_High Light_In Excitation Light Light_In->Probe_Free Light_In->Probe_Bound

Caption: Proposed "turn-on" mechanism for detecting α-synuclein aggregates.

Application B: Chemosensor for Divalent Metal Ions

Context: Indenone derivatives have been successfully developed as colorimetric and fluorescent probes for detecting metal ions, such as Cu²⁺.[3] These ions play critical roles in cellular signaling and pathology.

Proposed Mechanism: The carbonyl group of the indenone can undergo keto-enol tautomerization. The resulting enol, along with the phenyl substituent, could form a coordination site for specific metal ions. This binding event can perturb the electronic structure of the fluorophore, leading to either fluorescence quenching (e.g., via paramagnetic effects of ions like Cu²⁺) or enhancement (e.g., via chelation-enhanced fluorescence with ions like Zn²⁺).[10]

Probe_Free Probe in Solution (Fluorescent) Probe_Bound Probe-Metal Complex (Quenched/Enhanced) Probe_Free->Probe_Bound Chelation via Keto-Enol Tautomer [41] Light_Out Fluorescence Probe_Free->Light_Out Metal Metal Ion (e.g., Cu²⁺) Metal->Probe_Bound Light_In Excitation Light Light_In->Probe_Free Light_In->Probe_Bound

Caption: Proposed chelation mechanism for metal ion sensing.

Part 3: Detailed Experimental Protocols

These protocols provide a starting point for utilizing this compound (hereafter "Indenone-Probe"). Optimization may be required depending on the specific experimental system.

Protocol 1: Stock Solution Preparation

Rationale: A concentrated, stable stock solution is essential for accurate and reproducible dilutions. DMSO is a common solvent for organic probes due to its high solvating power and compatibility with most cell culture media at low final concentrations (<0.5%).[11]

Materials:

  • Indenone-Probe (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (amber or wrapped in foil)

  • Vortex mixer

Procedure:

  • Weigh out a precise amount of Indenone-Probe (e.g., 1 mg).

  • Calculate the volume of DMSO required to achieve a 10 mM stock solution. (e.g., For 1 mg of probe with MW=220.27 g/mol , Volume = (0.001 g / 220.27 g/mol ) / 0.010 mol/L = 454 µL).

  • Add the calculated volume of DMSO to the vial containing the solid probe.

  • Vortex thoroughly for 2-5 minutes until the solid is completely dissolved.

  • Aliquot into smaller volumes (e.g., 10-20 µL) in amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.[12]

  • Store at -20°C or -80°C for long-term stability.

Protocol 2: In Vitro α-Synuclein Aggregation Assay

Rationale: This assay monitors the kinetics of α-synuclein fibril formation in real-time. The "turn-on" nature of the probe should result in an increase in fluorescence intensity that correlates with the extent of fibrillization, similar to the classic Thioflavin T (ThT) assay.[13]

Materials:

  • Recombinant human α-synuclein monomer

  • Indenone-Probe 10 mM stock in DMSO

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplate

  • Plate-reading fluorometer with temperature control and shaking capability

Procedure:

  • Preparation:

    • Thaw α-synuclein monomer on ice. Centrifuge at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to remove any pre-formed aggregates. Use the supernatant for the assay.

    • Prepare a working solution of Indenone-Probe (e.g., 1 mM) by diluting the 10 mM stock in Assay Buffer.

  • Assay Setup:

    • In each well of the 96-well plate, add α-synuclein monomer to a final concentration of 50-70 µM.

    • Add Indenone-Probe to a final concentration of 10-20 µM.

    • Include controls: a) Probe alone in buffer (for background), b) Monomer alone (to check for intrinsic fluorescence).

    • Adjust the final volume in each well to 100-200 µL with Assay Buffer.

  • Measurement:

    • Place the plate in the fluorometer pre-heated to 37°C.

    • Set the instrument to take fluorescence readings every 5-10 minutes for 24-72 hours. Use excitation and emission wavelengths determined from the initial characterization (Part 1.3).

    • Enable orbital or linear shaking between reads to promote fibril formation.

  • Data Analysis:

    • Subtract the background fluorescence (probe alone) from all readings.

    • Plot fluorescence intensity versus time. A sigmoidal curve is expected, representing the lag phase, exponential growth phase, and plateau of fibril formation.

Protocol 3: Cellular Imaging of α-Synuclein Aggregates

Rationale: This protocol describes how to use Indenone-Probe to visualize α-synuclein aggregates in a cellular model. This involves introducing pre-formed fibrils (PFFs) into cultured cells to seed the aggregation of endogenous α-synuclein.[14]

A 1. Seed Cells Plate cells (e.g., SH-SY5Y) on glass-bottom dishes. B 2. Induce Aggregation Treat cells with α-synuclein pre-formed fibrils (PFFs). Incubate 24-72h. A->B C 3. Probe Staining Incubate cells with Indenone-Probe (1-10 µM) in media for 30-60 min. B->C D 4. Wash & Fix Wash with PBS. Fix with 4% PFA. (Optional: Live-cell imaging after wash) C->D E 5. Permeabilize & Block Use 0.1% Triton X-100. Block with BSA or serum. D->E F 6. Immunostaining (Optional) Incubate with primary Ab (e.g., anti-pS129 α-syn) then fluorescent secondary Ab. E->F G 7. Mount & Image Mount coverslip with antifade medium. Image using confocal microscopy. F->G

Caption: Workflow for cellular imaging of α-synuclein aggregates.

Materials:

  • SH-SY5Y neuroblastoma cells or primary neurons

  • Cell culture medium, fetal bovine serum (FBS), antibiotics

  • Glass-bottom imaging dishes or coverslips

  • α-Synuclein pre-formed fibrils (PFFs)

  • Indenone-Probe stock solution

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • (Optional) Primary antibody (e.g., rabbit anti-phospho-S129 α-synuclein) and corresponding fluorescent secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)

  • Antifade mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding: Plate cells onto glass-bottom dishes at a suitable density and allow them to adhere for 24 hours.

  • Induction of Aggregation: Treat cells with PFFs at an optimized concentration (e.g., 1-5 µg/mL) in culture medium. Incubate for 48-72 hours to allow for uptake and seeding of endogenous α-synuclein.

  • Probe Staining:

    • Dilute the Indenone-Probe stock solution in fresh, pre-warmed culture medium to a final concentration of 1-5 µM.

    • Remove the old medium from the cells and add the probe-containing medium.

    • Incubate at 37°C for 30-60 minutes.[15]

  • Wash and Fix:

    • Gently wash the cells 2-3 times with warm PBS to remove excess probe.

    • For live-cell imaging: Proceed directly to the microscope (Step 7).

    • For fixed-cell imaging: Add 4% PFA and incubate for 15 minutes at room temperature. Wash 3 times with PBS.[16]

  • Permeabilization (for Immunostaining): Add Permeabilization Buffer and incubate for 10 minutes. Wash 3 times with PBS. This step is crucial for allowing antibodies to access intracellular targets.[17]

  • Immunostaining (Optional, for Co-localization):

    • Incubate cells in Blocking Buffer for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-pS129) diluted in Blocking Buffer overnight at 4°C.

    • Wash 3 times with PBS.

    • Incubate with the corresponding fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

    • Wash 3 times with PBS.

  • Imaging:

    • Add a drop of antifade mounting medium to the coverslip/dish.

    • Image using a confocal microscope with the appropriate laser lines and emission filters for the Indenone-Probe and any secondary antibodies.[18]

Part 4: Data Analysis and Troubleshooting
ApplicationData Analysis MethodPotential PitfallTroubleshooting Solution
In Vitro Aggregation Plot fluorescence intensity vs. time. Fit data to a sigmoidal curve to extract kinetic parameters (lag time, growth rate).High initial background fluorescence.Decrease probe concentration. Ensure monomer solution is properly centrifuged to remove initial aggregates.
Cellular Imaging Qualitative: Observe cellular localization of the probe's signal. Quantitative: Perform co-localization analysis (e.g., Pearson's Coefficient) with antibody stains for pS129 α-synuclein.[19]Significant off-target or non-specific staining.Optimize probe concentration and incubation time. Increase the number of wash steps. Use a specialized background suppressor.[20]
Cellular Imaging N/ARapid photobleaching during imaging.Reduce laser power and/or exposure time. Use an antifade mounting medium. Acquire images efficiently.[21]
Metal Ion Sensing Plot fluorescence intensity vs. metal ion concentration. For quenching, analyze data using the Stern-Volmer equation: I₀/I = 1 + Ksv[Q].[22]Interference from other ions.Test probe specificity by measuring fluorescence response against a panel of biologically relevant metal ions.
References
  • Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (2024). Drug Discovery Today. [URL: https://www.sciencedirect.com/science/article/pii/S135964462400201X]
  • Application of Indanones in the Synthesis of Neuroprotective Agents: Application Notes and Protocols. (2025). BenchChem. [URL: https://www.benchchem.com/application-notes/application-of-indanones-in-the-synthesis-of-neuroprotective-agents]
  • Application Notes and Protocols for Creating Fluorescent Probes with Propargyl-PEG-acid for Cellular Imaging. (2025). BenchChem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-creating-fluorescent-probes-with-propargyl-peg-acid-for-cellular-imaging]
  • Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (2024). ResearchGate. [URL: https://www.researchgate.
  • Application Notes and Protocols for Fluorescent Probe Imaging. (2025). BenchChem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-fluorescent-probe-imaging]
  • Protocol for the Preparation and Fluorescent ICC Staining of Cells on Coverslips. (n.d.). R&D Systems. [URL: https://www.rndsystems.com/resources/protocols/protocol-preparation-and-fluorescent-icc-staining-cells-coverslips]
  • Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. (2022). ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c06023]
  • Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. (2017). ResearchGate. [URL: https://www.researchgate.net/publication/320603748_Discovery_of_indanone_derivatives_as_multi-target-directed_ligands_against_Alzheimer's_disease]
  • Building a Fluorescent Cell Staining Protocol, Part 1. (2020). Gate Scientific. [URL: https://www.gatescientific.com/building-a-fluorescent-cell-staining-protocol-part-1/]
  • Fluorescent Probes Manual. (2011). Jena Bioscience. [URL: https://www.jenabioscience.com/images/a033/JBS-AP-100_Manual.pdf]
  • How to prepare fluorescent dye stock solution for Flat Field Correction. (2017). Allen Cell Explorer. [URL: https://www.allencell.org/sops.html#reagents-and-solutions-sops]
  • Protocol: Immunofluorescence Staining of Cells for Microscopy. (2022). Biotium. [URL: https://biotium.com/support/protocols/protocol-immunofluorescence-staining-of-cells-for-microscopy/]
  • Direct Immunofluorescence Staining of Cells with StarBright Dyes. (n.d.). Bio-Rad Antibodies. [URL: https://www.bio-rad-antibodies.com/staining-protocol-starbright-dyes.html]
  • Statistical Analysis of Scanning Fluorescence Correlation Spectroscopy Data Differentiates Free from Hindered Diffusion. (2016). PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4945532/]
  • Fluorescent Molecular Probes. (n.d.). Gene Link. [URL: https://www.genelink.com/net/support/Manual/PG_MB_V6.1.pdf]
  • Innovative indenone-derivative colorimetric fluorescent probe: A approach for copper ion detection in water. (2024). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38557025/]
  • Fluorescence Microscopy Accessories and Reference Standards—Section 23.1. (n.d.). Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/references/molecular-probes-the-handbook/technical-notes-and-product-highlights/fluorescence-microscopy-accessories-and-reference-standards.html]
  • How to Use a Fluorescence Microscope: A Step-by-Step Guide. (2024). Lab Manager Magazine. [URL: https://www.labmanager.com/product-focus/how-to-use-a-fluorescence-microscope-a-step-by-step-guide-25330]
  • Molecular Probes Tutorial Series—Analyzing Flow Cytometry Data. (2014). YouTube. [URL: https://www.youtube.
  • What are the steps of a fluorescence microscopy experiment? (2020). Quora. [URL: https://www.quora.com/What-are-the-steps-of-a-fluorescence-microscopy-experiment]
  • 5 steps to live-cell imaging. (n.d.). Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/references/gibco-cell-culture-basics/biological-buffers/5-steps-to-live-cell-imaging.html]
  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017). Oriental Journal of Chemistry. [URL: http://www.orientjchem.org/vol33no6/a-novel-synthesis-of-4-3-methyl-1h-indol-2-ylphenylphenylmethanone/]
  • Copper Ion Detection Using Green Precursor-Derived Carbon Dots in Aqueous Media. (2023). MDPI. [URL: https://www.mdpi.com/2079-4991/13/4/716]
  • practical manual for - fluorescence - microscopy. (n.d.). PicoQuant. [URL: https://www.picoquant.com/images/uploads/page/files/7353/app_fluorescence_microscopy_handbook.pdf]
  • Photophysical properties of 2-Phenylindole in poly (vinyl alcohol) film at room temperature. Enhanced phosphorescence anisotropy with direct triplet state excitation. (2020). ResearchGate. [URL: https://www.researchgate.
  • Small molecule-based fluorescent probes for the detection of α-Synuclein aggregation states. (2023). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36966976/]
  • Fluorescent Sensors for Measuring Metal Ions in Living Systems. (2010). PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3034293/]
  • Fluorescence Microscopy: A Concise Guide to Current Imaging Methods. (2010). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3592823/]
  • Fluorescent Peptide-based Probe for the Detection of Alpha-synuclein Aggregates in the Gut. (2023). bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2023.11.06.565911v1]
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). ResearchGate. [URL: https://www.researchgate.net/publication/365005881_Synthesis_and_Characterization_of_3-Methyl-1-4-trifluoromethylphenylindeno12-cpyrazol-41H-one]
  • Quantitative Analysis of Fluorescent Sensor Arrays. (2023). ResearchGate. [URL: https://www.researchgate.net/publication/370591410_Quantitative_Analysis_of_Fluorescent_Sensor_Arrays]
  • Exploring the Application Potential of α‑Synuclein Molecular Probes in Early Diagnosis of Parkinson's Disease: Focus on Imaging Methods. (2024). ACS Chemical Neuroscience. [URL: https://pubs.acs.org/doi/10.1021/acschemneuro.4c00216]
  • Protocol for screening α-synuclein PET tracer candidates in vitro and ex vivo. (2023). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10729738/]
  • Indanone synthesis. (n.d.). Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • A beginner's guide to rigor and reproducibility in fluorescence imaging experiments. (2018). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6249761/]
  • Photophysical properties of 2-Phenylindole in poly (vinyl alcohol) film at room temperature. Enhanced phosphorescence anisotropy with direct triplet state excitation. (2020). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31851960/]
  • Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. (2021). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33732924/]
  • Photophysical properties of 2-Phenylindole in poly (vinyl alcohol) film at room temperature. Enhanced phosphorescence anisotropy with direct triplet state excitation. (2020). Sci-Hub. [URL: https://sci-hub.se/10.1088/2050-6120/ab6366]
  • 2-methyl-3-phenyl-1-indanone | 52957-74-1. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB63087873.htm]
  • Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. (2021). NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8625515/]
  • Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (2019). MDPI. [URL: https://www.mdpi.com/1424-8220/19/3/549]
  • Biophysical Characterization of α-Synuclein and Rotenone Interaction. (2019). MDPI. [URL: https://www.mdpi.com/2218-273X/9/10/591]
  • Cell Imaging Protocols and Applications Guide. (n.d.). Promega. [URL: https://worldwide.promega.
  • Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (2019). Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Fluorescent-Sensors-for-the-Detection-of-Heavy-in-Grijalba-Rivas/278917812f8087467644e510842e4722513f56b7]
  • Photophysical Properties of Anthracene Derivatives. (2023). MDPI. [URL: https://www.mdpi.com/2673-7286/3/1/15]
  • Imaging Fluorescent Proteins. (n.d.). Nikon's MicroscopyU. [URL: https://www.microscopyu.com/techniques/fluorescence/imaging-fluorescent-proteins]
  • Selective aqueous fluorescent probes for metal ions based on benzoyl hydrazone derivatives. (2012). Analytical Methods. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ay/c2ay25455a]
  • Click chemistry for fluorescence imaging via combination of a BODIPY-based 'turn-on' probe and a norbornene glucosamine. (2018). Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/cc/c8cc02061g]

Sources

Application Notes and Protocols: Investigating the Cellular Effects of 2-methyl-3-phenyl-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antiviral, and notably, anticancer properties.[1][2][3][4] The compound 2-methyl-3-phenyl-1H-inden-1-one belongs to this promising class of molecules. While specific biological data for this exact molecule is limited in publicly available literature, the broader family of indenone and indanone derivatives has demonstrated significant potential in oncology research.[1]

Studies on structurally related compounds have revealed several key mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS) in cancer cells.[5][6][7] For instance, certain indanone-based thiazolyl hydrazone derivatives have shown potent cytotoxicity against colorectal cancer cell lines, arresting the cell cycle at the G2/M phase and inducing apoptosis.[5][6][7] Furthermore, some indanone derivatives, such as indanocine, have been identified as microtubule-binding agents that can selectively induce apoptosis in multidrug-resistant cancer cells.[8]

These findings provide a strong rationale for investigating the cellular effects of this compound. This guide offers a comprehensive set of protocols to assess its potential as a cytotoxic agent, focusing on key cancer-related cellular processes.

Compound Handling and Preparation

Proper handling and preparation of this compound are critical for obtaining reproducible and reliable experimental results.

Key Considerations:

  • Solubility: The solubility of the compound should be determined empirically. Due to its chemical structure, it is likely to be soluble in organic solvents such as dimethyl sulfoxide (DMSO).

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent like DMSO. Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Working Solutions: Dilute the stock solution in cell culture medium to the desired final concentrations immediately before treating the cells. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).

Experimental Protocols

The following protocols are designed to provide a comprehensive evaluation of the cytotoxic and mechanistic properties of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic effects of the compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing the compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours to assess time-dependent effects.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle Control)100100100
X
2X
4X
8X
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay helps to determine if the observed cytotoxicity is due to the induction of apoptosis.

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for an appropriate duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Visualization of Workflow:

G start Cell Treatment with Compound harvest Harvest Adherent & Floating Cells start->harvest wash Wash with Cold PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain analyze Analyze by Flow Cytometry stain->analyze G Compound This compound Tubulin Tubulin Polymerization Compound->Tubulin Inhibition MitoticArrest Mitotic Arrest Tubulin->MitoticArrest Leads to G2M_Checkpoint G2/M Checkpoint Activation MitoticArrest->G2M_Checkpoint Triggers Apoptosis Apoptosis G2M_Checkpoint->Apoptosis Can Induce

Caption: Potential Mechanism of G2/M Arrest.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the experimental results, the following self-validating systems should be integrated into the protocols:

  • Positive and Negative Controls: In every assay, include appropriate positive (a known inducer of the measured effect) and negative (vehicle) controls.

  • Dose-Response and Time-Course Studies: The biological effects of the compound should be dose-dependent and may also be time-dependent. Performing these studies is crucial for validating the observed effects.

  • Multiple Cell Lines: To ensure that the observed effects are not cell-line specific, it is recommended to test the compound on a panel of cancer cell lines from different tissue origins.

  • Orthogonal Assays: Confirm key findings using different experimental approaches. For example, if apoptosis is detected by Annexin V staining, this can be confirmed by a caspase activity assay or by observing morphological changes consistent with apoptosis.

References

  • Karati, D., Sen, D., Mahanti, B., & Mukherjee, S. (2025). Indanone derivatives: Emerging frontiers in cancer therapy.
  • Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. (2022). Frontiers in Oncology. [Link]

  • Indanocine, a Microtubule-Binding Indanone and a Selective Inducer of Apoptosis in Multidrug-Resistant Cancer Cells. (1999). Journal of the National Cancer Institute. [Link]

  • Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. (2019). Biochemical and Biophysical Research Communications. [Link]

  • Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. (2022). Frontiers in Oncology. [Link]

  • A review for cell-based screening methods in drug discovery. (2022). Molecular Diversity. [Link]

  • Current Trends in Cell-based Assays and Drug Discovery. (2016). Drug Discovery and Development.
  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. (2026). AntBio. [Link]

  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017). Oriental Journal of Chemistry. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. (2022). Molbank. [Link]

  • Design, Synthesis And Biological Evaluation Of A Novel Bioactive Indane scaffold 2-(diphenylmethylene)c-2,3-dihydro-1H-inden-1-o. (2023). Arrow@TU Dublin. [Link]

  • Indanone synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. (2022). Molecules. [Link]

  • Recent developments in biological activities of indanones. (2017). European Journal of Medicinal Chemistry. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2018). RSC Advances. [Link]

  • 2-Methyl-3-phenyl-1H-indole. (n.d.). PubChem. [Link]

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). International Journal of Molecular Sciences. [Link]

  • 2-(Di-phenyl-methyl-idene)-2,3-di-hydro-1H-inden-1-one. (2013). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Recent developments in biological activities of indanones. (2017). European Journal of Medicinal Chemistry. [Link]

  • Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. (2021). Processes. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. (2022). Molbank. [Link]

  • Synthesis and biological evaluation of phenyl-1H-1,2,3-triazole derivatives as anti-inflammatory agents. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Pharmacological Investigation of Some Novel 2-Phenyl-3-(substituted methyl amino)quinazolin-4(3H)-ones as H1-Receptor Blockers. (2009). E-Journal of Chemistry. [Link]

  • Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). (2012). Journal of Medicinal Chemistry. [Link]

Sources

Troubleshooting & Optimization

Introduction: The Challenge of Synthesizing 2-methyl-3-phenyl-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide to overcoming common obstacles in the synthesis of 2-methyl-3-phenyl-1H-inden-1-one, ensuring higher yields and purity for your research and development needs.

This compound is a valuable scaffold in medicinal chemistry and materials science. Its synthesis, most commonly achieved via an intramolecular Friedel-Crafts acylation of a suitable precursor like 3-phenyl-2-methyl-3-phenylpropanoic acid, is a classic yet often challenging transformation. Researchers frequently encounter issues ranging from low yields to complex product mixtures and reaction failures.

This Technical Support Center provides a structured, in-depth guide to troubleshoot and optimize this synthesis. Drawing upon established chemical principles and field-proven insights, this document serves as a virtual Senior Application Scientist to guide you through enhancing your experimental outcomes.

Troubleshooting Guide: Addressing Specific Experimental Failures

This section is designed to address the most common problems encountered during the synthesis. Each question represents a specific experimental observation, followed by a detailed analysis of potential causes and actionable solutions.

Question 1: My reaction yield is consistently low (< 50%). What are the most likely causes?

Low yield is the most frequent complaint and can stem from issues in three main areas: catalyst activity, reaction conditions, or the workup procedure.

A1: Potential Causes & Systematic Solutions

  • Catalyst Deactivation or Insufficiency: The cornerstone of this synthesis is the strong acid catalyst, typically Polyphosphoric Acid (PPA) or a Lewis acid like AlCl₃, which facilitates the key intramolecular cyclization.[1][2]

    • Causality: These catalysts are highly hygroscopic. Moisture from reagents, solvents, or glassware will hydrolyze and deactivate the catalyst, halting the reaction. PPA's effectiveness is also dependent on its grade and age, as its phosphorylating ability can diminish over time.

    • Solution:

      • Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours. Use anhydrous grade solvents and reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

      • Use Fresh, High-Quality Catalyst: Use a fresh, unopened container of PPA or a high-purity Lewis acid. For PPA, a composition of ~85% P₂O₅ is ideal for providing the right balance of acidity and viscosity.

      • Optimize Catalyst Loading: For Lewis acids, a stoichiometric amount (e.g., 1.1 to 1.5 equivalents) is often required. For PPA, it typically serves as both catalyst and solvent, so ensure a sufficient quantity is used to allow for effective stirring of the reaction mixture.

  • Sub-Optimal Thermal Conditions:

    • Causality: The intramolecular Friedel-Crafts acylation has a significant activation energy barrier. Insufficient temperature will result in an incomplete or stalled reaction.[1] Conversely, excessive heat can promote side reactions, such as charring or polymerization, leading to product degradation.

    • Solution:

      • Verify Temperature: Monitor the internal reaction temperature, not the heating mantle setting.

      • Incremental Increase: If the reaction is sluggish (as monitored by TLC), gradually increase the temperature in 5-10 °C increments. A typical range for PPA-mediated cyclization is 80-120 °C.

  • Inefficient Product Isolation:

    • Causality: The workup for PPA-catalyzed reactions is notoriously difficult. The high viscosity of PPA can trap the product. Quenching the reaction with ice/water is highly exothermic and must be done carefully to avoid product degradation. The product may also be lost during extraction if emulsions form or if the incorrect solvent is used.[3]

    • Solution:

      • Controlled Quenching: Add the hot PPA mixture slowly to a vigorously stirred beaker of crushed ice. This helps manage the exotherm and breaks down the viscous polyphosphates.

      • Thorough Extraction: After quenching, the product may precipitate as a solid or remain as an oil. Extract the aqueous slurry multiple times (3-4x) with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

      • Break Emulsions: If emulsions form, add a small amount of brine to the separatory funnel to help break the aqueous-organic interface.

Question 2: My TLC analysis shows multiple spots, indicating a complex mixture. How can I improve selectivity?

The formation of byproducts is a clear sign that side reactions are competing with the desired cyclization pathway.

A2: Identifying and Suppressing Side Reactions

  • Incomplete Cyclization:

    • Symptom: A spot on the TLC corresponding to the starting material (the propanoic acid precursor) remains, even after prolonged reaction time.

    • Cause & Solution: This points to issues with catalyst activity or temperature, as detailed in Question 1. Re-evaluate your anhydrous technique and consider increasing the reaction temperature or time.

  • ** intermolecular Reaction/Dimerization:**

    • Symptom: Formation of high molecular weight species (spots with very low Rf on TLC) and potentially polymeric material.

    • Cause & Solution: This occurs when one molecule reacts with another instead of with itself. It is often a concentration-dependent issue. Running the reaction at a higher dilution can favor the intramolecular pathway. However, with PPA as the solvent, this is not feasible. In such cases, the issue may be that the acylium ion intermediate is not positioned correctly for intramolecular attack, which can be influenced by the substrate structure itself. A study on indenone synthesis noted that substitution at the 2-position (the methyl group in this case) generally improves cyclization yields compared to unsubstituted analogues.[4]

  • Regioisomer Formation:

    • Symptom: Formation of an isomeric product.

    • Cause & Solution: While less common for this specific target, if the phenyl group on the precursor were substituted, the cyclization could occur at different positions on that ring.[5] For the synthesis of this compound, this is not a primary concern unless an unexpected rearrangement occurs. If isomers are suspected, purification by column chromatography is the most effective solution.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route to this compound?

The intramolecular Friedel-Crafts acylation of 2-methyl-3,3-diphenylpropanoic acid (or its acyl chloride) using a strong acid promoter is the most direct and commonly cited method.[7] While modern palladium-catalyzed methods for indenone synthesis exist, they often require more complex precursors.[8] For scalability, the Friedel-Crafts route is robust, provided that heat management and the challenges of PPA handling are addressed.

Q2: How do I choose between PPA and a Lewis Acid like AlCl₃?

The choice of catalyst is critical and depends on your experimental setup and the scale of the reaction.

CatalystAdvantagesDisadvantagesBest For
PPA Acts as both catalyst and solvent; relatively inexpensive; effective for less reactive substrates.High viscosity makes stirring difficult; workup is challenging; requires high temperatures.Bench-scale synthesis where its role as a solvent-catalyst is convenient.
AlCl₃/SOCl₂ Allows for lower reaction temperatures; reactions are often faster; workup can be simpler.Highly sensitive to moisture; requires stoichiometric amounts; can promote charring if not controlled.Reactions where the acyl chloride precursor is used, allowing for milder conditions.
Other Acids Milder acids like Montmorillonite K10 clay or metal triflates can work for activated substrates.[9][10]May not be potent enough for this specific transformation, leading to low yields.Exploring greener or milder alternatives if the standard methods fail.

Q3: What are the best practices for purifying the final product?

Assuming the reaction workup was successful, the crude product will likely contain non-polar impurities and some baseline material. A multi-step purification is recommended.

  • Aqueous Workup: Neutralize any remaining acid with a sodium bicarbonate wash, followed by a water and brine wash as described previously.[11]

  • Column Chromatography: This is the most effective method for removing closely related impurities. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective.[12]

  • Recrystallization: If the chromatographed product is a solid and still appears impure, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can yield highly pure crystalline material. The melting point of this compound is reported as 86-87 °C.[13]

Visualized Workflows and Mechanisms

To provide a clearer understanding of the process, the following diagrams illustrate the experimental workflow, a troubleshooting decision tree, and the core reaction mechanism.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification reagents Dry Reagents & Solvents glassware Flame-Dry Glassware setup Assemble Under N2 glassware->setup addition Add Precursor to PPA setup->addition heating Heat to 80-100 °C addition->heating monitor Monitor by TLC heating->monitor quench Quench on Ice monitor->quench extract Extract with EtOAc quench->extract purify Column Chromatography extract->purify analyze Characterize Product purify->analyze final final analyze->final Pure Product

Caption: General experimental workflow for indenone synthesis.

G cluster_causes Potential Causes cluster_solutions Recommended Actions start Low Yield Observed check_tlc Check Final TLC start->check_tlc incomplete Starting Material Remains? check_tlc->incomplete streaking Baseline Streaking or Multiple Spots? check_tlc->streaking action_incomplete 1. Check Catalyst Activity 2. Increase Temp/Time 3. Ensure Anhydrous Cond. incomplete->action_incomplete Yes action_streaking 1. Review Workup Protocol 2. Optimize Quenching 3. Check Extraction pH streaking->action_streaking Yes

Caption: Troubleshooting decision tree for low product yield.

G Simplified Friedel-Crafts Acylation Mechanism precursor Precursor (2-methyl-3,3-diphenylpropanoic acid) intermediate Acylium Ion Intermediate (Electrophile) precursor->intermediate + PPA - H₂O product Product (this compound) intermediate->product Intramolecular Electrophilic Attack (Cyclization)

Caption: Key mechanistic steps in the PPA-catalyzed cyclization.

Detailed Reference Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2-methyl-3,3-diphenylpropanoic acid

  • Polyphosphoric Acid (PPA, ~85% P₂O₅ content)

  • Ethyl Acetate (EtOAc), anhydrous

  • Hexanes, anhydrous

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine, saturated aqueous solution

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel (for chromatography)

Procedure:

  • Preparation: A 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser is flame-dried under vacuum and allowed to cool under a nitrogen atmosphere.

  • Reaction Setup: Polyphosphoric acid (30 g) is added to the flask. The flask is heated to ~60 °C to reduce the viscosity of the PPA, and stirring is initiated.

  • Reagent Addition: 2-methyl-3,3-diphenylpropanoic acid (3.0 g) is added to the stirring PPA in one portion.

  • Heating and Monitoring: The reaction mixture is heated to 90-100 °C (internal temperature) and stirred vigorously for 2-4 hours.

    • Self-Validation Checkpoint: Reaction progress is monitored by TLC (Thin Layer Chromatography) using a 4:1 Hexanes:EtOAc eluent. A sample is taken by dipping a glass rod into the reaction, quenching it in a vial with water and EtOAc, and spotting the organic layer. The reaction is complete when the starting material spot has been fully consumed.

  • Workup - Quenching: The hot, dark reaction mixture is carefully and slowly poured into a beaker containing 200 g of crushed ice with vigorous mechanical stirring.

  • Workup - Extraction: The resulting aqueous slurry is transferred to a separatory funnel and extracted three times with 50 mL portions of ethyl acetate.

  • Workup - Washing: The combined organic layers are washed sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

  • Purification: The crude material is purified by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes, to afford this compound as a solid.

References

  • ResearchGate. PPA‐catalyzed synthesis of indenes and indanones from cinnamaldehydes. Available from: [Link]

  • Beilstein Journals. Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis. Available from: [Link]

  • SciSpace. Palladium/Norbornene-Catalyzed Indenone Synthesis from Simple Aryl Iodides: Concise Syntheses of Pauciflorol F and Acredinone A. Available from: [Link]

  • Semantic Scholar. An efficient and green synthesis of 1-indanone and 1-tetralone via intramolecular Friedel-Crafts acylation reaction. Available from: [Link]

  • N/A
  • Organic Chemistry Portal. Indanone synthesis. Available from: [Link]

  • Royal Society of Chemistry. Access to indenofluorene skeletons via Pd-catalyzed sequential reaction involving cyclization of indenone–allenyne intermediates. Available from: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]

  • Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of indenes. Available from: [Link]

  • Organic Syntheses. Procedure for the Synthesis of Tetrahydroquinoline. Available from: [Link]

  • MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available from: [Link]

  • National Institutes of Health. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Available from: [Link]

  • Organic Syntheses. 1-methyl-3-phenylindane. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of β-Substituted Cyclic Enones via Phosphonium Salt-Activated, Palladium-Catalyzed Cross-Coupling of Cyclic 1,3-Diones. Available from: [Link]

Sources

Technical Support Center: Purification of 2-methyl-3-phenyl-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-methyl-3-phenyl-1H-inden-1-one. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this and related indenone derivatives. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound?

Pure this compound is expected to be a crystalline solid. While extensive data for this specific molecule is not broadly published, its close analogue, 2-methyl-3-phenyl-1-indanone (the saturated version), is a solid with a melting point of 86-87 °C.[1] Indenones are often yellow or colored compounds due to the extended conjugated π-system. Discoloration, such as a brown or dark appearance, often indicates the presence of impurities or degradation products.[2][3]

PropertyExpected Value / ObservationRationale & Notes
Appearance Yellow to orange crystalline solidThe extended conjugation of the indenone core is responsible for its color.
Melting Point Sharp, in a narrow range (e.g., 1-2 °C)A broad melting range or a depressed melting point is a strong indicator of impurities.[2]
Molecular Weight 220.27 g/mol C₁₆H₁₂O
Solubility Soluble in common organic solvents (DCM, EtOAc, Acetone); sparingly soluble in apolar solvents (Hexanes); insoluble in water.Polarity is dictated by the ketone functional group and the large aromatic system.

Q2: How can I quickly assess the purity of my crude sample?

Several analytical techniques are indispensable for a preliminary purity assessment before committing to a large-scale purification method:

  • Thin-Layer Chromatography (TLC): This is the most rapid and cost-effective method. The presence of multiple spots indicates impurities.[2] A good starting eluent system is a mixture of hexanes and ethyl acetate (e.g., 8:2 v/v), which can be adjusted to achieve optimal separation.

  • Melting Point Analysis: As mentioned, a sharp melting point close to the literature value (if available) suggests high purity. A melting point that is depressed by several degrees and occurs over a wide range is a classic sign of contamination.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying structural impurities. The presence of unexpected peaks, particularly in the aliphatic region (if starting materials persist) or complex aromatic patterns, can point to specific contaminants like regioisomers.[2]

Q3: My crude product is a dark brown, sticky oil instead of a solid. What likely caused this?

This is a common issue when synthesizing indenone derivatives. The causes can include:

  • Polymeric Byproducts: Strong acid catalysts (e.g., in Friedel-Crafts cyclizations) or high reaction temperatures can lead to the formation of high-molecular-weight polymeric impurities.[4]

  • Residual Starting Materials/Regioisomers: The synthesis of indanones can sometimes yield oily regioisomers which, when mixed with the desired product, depress its melting point to below room temperature.[4]

  • Degradation: Indenones can be sensitive to air and light, potentially leading to the formation of colored degradation products over time.

  • Trapped Solvent: Residual high-boiling reaction solvent can prevent crystallization.

The primary solution for this is purification via column chromatography, which is highly effective at separating the desired product from both more polar and less polar impurities.

Troubleshooting & Optimization Guides

This section provides detailed troubleshooting for the most common purification techniques.

Workflow for Purification Strategy

The choice of purification method depends on the nature of the impurities. The following workflow provides a logical approach.

G cluster_0 Step 1: Initial Analysis cluster_1 Step 2: Method Selection cluster_2 Step 3: Final Product Crude Crude Product (Solid, Oil, or Mixture) TLC TLC & MP Analysis Crude->TLC Assess purity Decision Impurity Profile? TLC->Decision Recrystallize Recrystallization Decision->Recrystallize Few, close-running spots or faint impurities Chromatography Column Chromatography Decision->Chromatography Multiple impurities, oily product, or colored streaks Pure Pure Crystalline Product Recrystallize->Pure Chromatography->Pure

Caption: General workflow for purifying this compound.

Guide 1: Recrystallization

Recrystallization is ideal for removing small amounts of impurities from a solid product.

Issue 1: My compound "oils out" instead of forming crystals.

  • Causality & Explanation: This happens when the solid melts in the hot solvent before it has a chance to fully dissolve. This is common if the boiling point of the solvent is higher than the melting point of the compound, or if significant impurities are present, which drastically lowers the mixture's melting point.[3]

  • Solutions:

    • Lower the Solvent Boiling Point: Switch to a solvent or solvent system with a lower boiling point. For a compound melting around 87°C, a solvent like ethanol (B.P. 78°C) is a good choice, whereas a higher boiling solvent like toluene should be avoided.

    • Use More Solvent: Add more hot solvent until the oil completely dissolves. Then, allow it to cool very slowly. Seeding with a previously obtained pure crystal can help induce crystallization.

    • Perform a Pre-Purification: If the cause is high impurity load, first purify the material by column chromatography to remove the bulk of contaminants, then recrystallize the resulting solid.

Issue 2: The product is still colored after recrystallization.

  • Causality & Explanation: Highly colored, conjugated impurities may have similar solubility profiles to the product and co-crystallize with it.

  • Solutions:

    • Charcoal Treatment: Add a small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution. The charcoal will adsorb many colored impurities. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. Swirl the mixture for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.

    • Solvent Choice: Experiment with different solvents. Sometimes a different solvent will leave the colored impurity behind in the mother liquor more effectively.

Experimental Protocol: Recrystallization from Ethanol
  • Dissolution: In an Erlenmeyer flask, place the crude this compound. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.[2]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Guide 2: Column Chromatography

This is the most versatile and powerful method for purifying indenones, especially from complex mixtures or oily products.[4][5]

Issue 1: I can't achieve good separation of my product from an impurity on the column.

  • Causality & Explanation: The polarity of the chosen eluent (solvent system) is not optimal for differentially moving the compounds down the stationary phase (silica gel).

  • Solutions:

    • Optimize the Solvent System with TLC: Before running a column, systematically test different solvent systems using TLC.[6] For this compound, a good starting point is a mixture of hexanes and ethyl acetate. Aim for a solvent system that gives your product an Rf value of approximately 0.3-0.4, with clear separation from all impurity spots.

    • Use a Gradient Elution: Start with a less polar solvent system (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity (e.g., to 80:20 Hexanes:EtOAc) over the course of the separation. This helps elute less polar impurities first, followed by your product, and finally the more polar impurities.

    • Change the Stationary Phase: While silica gel is standard, if your compound is acid-sensitive or if separation fails, consider using neutral alumina.

G cluster_0 TLC Plate (Silica Gel) cluster_1 Eluent Polarity cluster_2 Compound Movement (Rf) Origin Origin SolventFront Solvent Front LowPolarity Low Polarity (e.g., 95:5 Hex:EtOAc) HighRf High Rf (Moves near front) - Good for non-polar impurities LowPolarity->HighRf Causes compounds to move further HighPolarity High Polarity (e.g., 70:30 Hex:EtOAc) LowRf Low Rf (Stays near origin) - Good for polar impurities HighPolarity->LowRf Causes compounds to move less IdealRf Ideal Rf ~0.35 - Target for product IdealRf->LowPolarity Achieved with optimized polarity

Caption: Relationship between eluent polarity and compound mobility (Rf) in chromatography.

Issue 2: The compound appears to be decomposing on the silica gel.

  • Causality & Explanation: Standard silica gel is slightly acidic (pH ~4-5) and can cause degradation of acid-sensitive compounds. You might observe yellow streaking or the appearance of new spots on TLC as the column runs.

  • Solutions:

    • Neutralize the Silica: Prepare a slurry of silica gel in your starting eluent and add ~1% triethylamine (v/v) to neutralize the acidic sites.

    • Use Neutral Alumina: Switch to alumina as the stationary phase, which is generally less acidic than silica.

    • Work Quickly: Do not let the compound sit on the column for an extended period. Use flash chromatography (applying pressure) to speed up the process.

Experimental Protocol: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes). Ensure the packing is uniform to prevent channeling.[6]

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the starting eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the optimized solvent system determined by TLC. Apply positive pressure (using a pump or bulb) to achieve a solvent flow rate of about 2 inches/minute.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Spot every few fractions on a TLC plate to track the elution of your product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[7]

By applying these principles and troubleshooting steps, researchers can overcome common hurdles and achieve high purity for this compound, ensuring the reliability and reproducibility of their subsequent experiments.

References

  • 2-Methyl-3-phenyl-1H-indole | C15H13N | CID 282402. PubChem. [Link]

  • Contaminated 1-indanone sample. ScienceMadness.org. [Link]

  • Synthesis of Indenones via Persulfate Promoted Radical Alkylation/Cyclization of Biaryl Ynones with 1,4-Dihydropyridines. MDPI. [Link]

  • 1H-Indene, 2,3-dihydro-1-methyl-3-phenyl-. NIST WebBook. [Link]

  • Sample Purification Solutions for Gilson Lab Instruments. Gilson. [Link]

  • Purification Troubleshooting. Reddit. [Link]

  • REDUCTIVE AMINATION OF 1-INDANONE: 1,2,3,4-TETRAHYDROQUINOLINE. Organic Syntheses. [Link]

  • Non-Conventional Methodologies in the Synthesis of 1-Indanones. National Institutes of Health (NIH). [Link]

  • Indanone synthesis. Organic Chemistry Portal. [Link]

  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry. [Link]

  • 1-METHYL-3-PHENYLINDANE. Organic Syntheses. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. ResearchGate. [Link]

  • Process for preparing 1-indanones.
  • Rapid, nondenaturing RNA purification using weak anion-exchange fast performance liquid chromatography. National Institutes of Health (NIH). [Link]

  • 2-Methyl-3-phenyl-1-propen-1-one | C10H10O. PubChem. [Link]

  • Recent advances in transition-metal-catalyzed annulations for the construction of a 1-indanone core. Royal Society of Chemistry. [Link]

  • Ion Exchange Chromatographic Methods for Purification of Therapeutic Antibodies. SpringerLink. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]

  • Purification of DNA Oligonucleotides using Anion Exchange Chromatography. YouTube. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

Sources

"2-methyl-3-phenyl-1H-inden-1-one" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-14

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-methyl-3-phenyl-1H-inden-1-one. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from safety data sheets of structurally similar indenone derivatives and the known chemical principles governing α,β-unsaturated ketones. The recommendations provided herein are based on established best practices for handling compounds with similar functional groups and structural motifs.

Chemical Profile and Inferred Stability

This compound possesses an α,β-unsaturated ketone system conjugated with aromatic rings. This extended conjugation contributes to the compound's reactivity and potential instability under certain conditions. The primary modes of degradation for such compounds can include oxidation, polymerization, and reactions at the electrophilic β-carbon of the enone system.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] To mitigate potential degradation from atmospheric oxygen and moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. Based on general practices for analogous compounds, refrigeration (2-8 °C) is advisable.

Q2: Is this compound sensitive to light?

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare stock solutions fresh for each experiment. If a stock solution must be stored, it should be kept in a tightly sealed vial with minimal headspace, preferably under an inert atmosphere, and stored at low temperatures (e.g., -20 °C). The choice of solvent is critical; ensure the compound is fully dissolved and the solvent is anhydrous and free of peroxides. A detailed protocol for preparing a stock solution is provided in this guide.

Q4: What solvents are compatible with this compound?

A4: The compatibility of solvents should be determined on a small scale. Common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and dichloromethane (DCM) are likely suitable for creating stock solutions. However, the stability in protic solvents like ethanol or methanol over time may be limited due to the reactivity of the enone system. Always use high-purity, anhydrous solvents.

Q5: What are the signs of degradation?

A5: Visual signs of degradation in the solid material can include a change in color or the appearance of clumping. In solution, degradation may be indicated by a color change or the formation of a precipitate. For experimental validation, techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy can be used to assess the purity of the compound over time.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent or non-reproducible experimental results.
  • Probable Cause: This is often the first indication of compound degradation. The α,β-unsaturated ketone moiety is susceptible to nucleophilic attack, which can be initiated by trace impurities in solvents or reagents.[2][3]

  • Solution:

    • Verify Purity: Before use, check the purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS, or NMR).

    • Use Fresh Solutions: Prepare stock solutions immediately before use from a freshly opened container of the solid compound.

    • Solvent Quality: Ensure all solvents are of high purity, anhydrous, and free from peroxides.

Issue 2: The solid compound has changed in appearance (e.g., color, texture).
  • Probable Cause: This could be due to oxidation or slow polymerization upon exposure to air, moisture, or light over time.

  • Solution:

    • Assess Purity: Perform a purity check. If significant degradation is observed, it is recommended to use a fresh batch of the compound.

    • Improve Storage: Review your storage protocol. Ensure the container is tightly sealed and consider storing under an inert atmosphere in a desiccator.[5]

Issue 3: A stock solution has changed color or a precipitate has formed.
  • Probable Cause: The compound may be unstable in the chosen solvent over the storage period, or it may have been exposed to light.

  • Solution:

    • Discard and Prepare Fresh: It is safest to discard the old solution and prepare a new one.

    • Optimize Storage of Solution: If a solution must be stored, aliquot it into smaller volumes to minimize freeze-thaw cycles and headspace. Store protected from light at or below -20 °C.

    • Solvent Selection: If instability persists, consider a different anhydrous, aprotic solvent.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Troubleshooting Workflow for this compound start Start: Inconsistent Experimental Results check_purity Check Compound Purity (HPLC, NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure Purity Assessed use_fresh_stock Prepare Fresh Stock Solution is_pure->use_fresh_stock Yes new_compound Source New Batch of Compound is_pure->new_compound No check_solvents Verify Solvent Quality (Anhydrous, Peroxide-Free) use_fresh_stock->check_solvents end_good Proceed with Experiment check_solvents->end_good review_storage Review Storage Conditions (Inert gas, Temp, Light) new_compound->review_storage end_bad Contact Technical Support review_storage->end_bad

Caption: Troubleshooting workflow for inconsistent experimental results.

Recommended Storage and Handling Summary

ParameterRecommendationRationale
Storage Temperature 2-8 °C (Refrigerated)To slow down potential degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation.[5]
Light Protection Amber vial or light-blocking containerTo prevent photodegradation.[6]
Container Tightly sealed glass vialTo prevent exposure to moisture and air.[4][5]
Handling In a well-ventilated area or fume hoodTo avoid inhalation of fine particles.[4][8]

Protocol: Preparation of a Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity solvent (e.g., DMSO)

  • Inert gas (Argon or Nitrogen)

  • Appropriate glassware (e.g., volumetric flask)

  • Magnetic stirrer and stir bar (optional)

  • Analytical balance

Procedure:

  • Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a fume hood, accurately weigh the desired amount of the solid compound.

  • Dissolution: Add the solid to the volumetric flask. Add a portion of the solvent and gently swirl or sonicate to dissolve the compound completely.

  • Final Volume: Once dissolved, add the solvent to the final volume mark.

  • Inert Atmosphere: If storing the solution, gently bubble an inert gas through the solution for a few minutes to displace any dissolved oxygen.

  • Storage: Tightly cap the flask or transfer the solution to a storage vial with a septum cap. If storing, wrap the vial in aluminum foil or use an amber vial and place it in a freezer at -20 °C.

References

  • U.S. Department of Health and Human Services.
  • Sigma-Aldrich. (2025, May 6).
  • ResearchGate.
  • Atmospheric Chemistry and Physics. (2021, September 14). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction.
  • Fiveable. α,β-unsaturated ketones Definition - Organic Chemistry Key Term.
  • Angene Chemical. (2024, September 15).
  • Fisher Scientific. (2023, September 22).
  • Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity.
  • PubMed.
  • MDPI. (2023, December 14).
  • α,β-Unsaturated carbonyl compounds: 3:1) Structure and properties.
  • ChemicalBook. (2025, December 13). Chemical Safety Data Sheet MSDS / SDS - 1H-Inden-1-one, 2,3-dihydro-2,6-diMethyl.
  • PubMed.
  • α,β-Unsatur
  • ResearchGate. (2025, August 5). Determination of photostability and photodegradation products of indomethacin in aqueous media.
  • Organic Chemistry Portal. Indanone synthesis.
  • Chemistry LibreTexts. (2014, July 26). 19.
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • FDA. (2025, April 11). Q1 Stability Testing of Drug Substances and Drug Products.
  • ResearchGate. (PDF) 3-Methyl-1-phenyl-4-[(phenyl)(2-phenylhydrazin-1-yl)methylidene]-1H-pyrazol-5(4H)-one.
  • NIH. 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one.
  • FDA. Guidance for Industry - ANDAs: Stability Testing of Drug Substances and Products Questions and Answers.
  • ResearchGate. (2025, August 8). Derivatives of 1-phenyl-3-methylpyrazol-2-in-5-thione and their oxygen analogues in the crystalline phase and their tautomeric transformations in solutions and in the gas phase | Request PDF.

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-methyl-3-phenyl-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-methyl-3-phenyl-1H-inden-1-one. This resource is designed to provide expert guidance and practical solutions for the solubility challenges commonly encountered with this hydrophobic molecule. Our approach is rooted in fundamental physicochemical principles and validated by field-proven strategies to ensure the integrity and success of your experiments.

Understanding the Challenge: The Physicochemical Profile of this compound

This compound possesses a rigid, polycyclic aromatic structure, which contributes to strong intermolecular forces in its solid state and a significant hydrophobic character. This inherently leads to poor aqueous solubility, a common hurdle in preclinical and pharmaceutical development. Compounds with similar structures exhibit high logP values, indicating a strong preference for lipophilic environments over aqueous media.

This guide provides a systematic approach to enhancing the solubility of this compound, enabling you to achieve the desired concentrations for your in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for dissolving this compound?

For initial stock solutions, it is recommended to start with a strong organic solvent. Based on the hydrophobic nature of the compound, the following solvents are likely to be effective:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetone

  • Ethanol

It is crucial to first prepare a high-concentration stock solution in one of these solvents before attempting to dilute it into your aqueous experimental medium. Direct dissolution in aqueous buffers will likely be unsuccessful.

Q2: I've dissolved my compound in DMSO, but it precipitates when I add it to my aqueous buffer. What should I do?

This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is not sufficient to maintain the solubility of the compound in the final aqueous solution. Here are several strategies to address this:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your aqueous medium.

  • Increase the Co-solvent Percentage: If your experimental system can tolerate it, increasing the percentage of the organic co-solvent (like DMSO) in the final solution can help maintain solubility.[1][2] However, be mindful of potential solvent toxicity in cell-based assays.

  • Use a Surfactant: Incorporating a non-ionic surfactant, such as Tween® 80 or Polysorbate 20, at a concentration above its critical micelle concentration (CMC) can help to encapsulate the hydrophobic compound and keep it in solution.[3][4][5]

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[6][7][8]

Q3: Can I use pH adjustment to improve the solubility of this compound?

The structure of this compound does not contain readily ionizable functional groups (like carboxylic acids or amines). Therefore, altering the pH of the solution is unlikely to significantly increase its intrinsic solubility.[9][10][11] The solubility of non-ionizable compounds is generally pH-independent.[11] However, pH can still be a critical factor for the stability of the compound and the overall formulation.

Q4: Is heating a viable option to increase the solubility?

Heating can temporarily increase the solubility of a compound. However, this can lead to a supersaturated solution that may precipitate upon cooling to the experimental temperature. Additionally, you must consider the thermal stability of this compound, as excessive heat could cause degradation. If you choose to use heat, ensure you have validated the stability of your compound at the elevated temperature.

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for systematically addressing solubility issues with this compound.

Guide 1: Systematic Solvent Screening and Co-Solvent Optimization

This guide will help you identify the most effective solvent system for your compound.

Objective: To determine the optimal organic solvent and the maximum tolerable co-solvent concentration in an aqueous medium.

Protocol:

  • Initial Solvent Screening:

    • Accurately weigh a small amount of this compound (e.g., 1 mg) into several vials.

    • To each vial, add a different organic solvent (e.g., DMSO, DMF, Ethanol, Acetone) in small, precise increments (e.g., 10 µL).

    • After each addition, vortex the vial for 30-60 seconds.

    • Visually inspect for complete dissolution. The solvent that dissolves the compound in the smallest volume is the most effective.

  • Co-Solvent Titration:

    • Prepare a high-concentration stock solution of your compound in the best organic solvent identified in the previous step (e.g., 10 mM in DMSO).

    • In a series of tubes, prepare your final aqueous buffer.

    • Spike the buffer with increasing percentages of the stock solution to achieve a range of final compound concentrations and co-solvent percentages.

    • Vortex each tube immediately after adding the stock solution.

    • Incubate the solutions at your experimental temperature for a set period (e.g., 1-2 hours) and visually inspect for any signs of precipitation.

Data Presentation:

Solvent SystemTarget Concentration% Co-solventObservation (Precipitate Y/N)
DMSO/PBS10 µM0.1%N
DMSO/PBS20 µM0.2%N
DMSO/PBS50 µM0.5%Y
Ethanol/PBS10 µM0.1%Y

Logical Workflow for Solvent Selection:

G A Start: Solubility Issue B Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) A->B C Test Dilution in Aqueous Buffer B->C D Precipitation Observed? C->D E Yes D->E Yes F No D->F No G Decrease Final Concentration E->G H Increase Co-solvent % (if tolerable) E->H I Proceed with Experiment F->I G->C J Still Precipitates? G->J H->C H->J K Consider Advanced Formulation (Guide 2 & 3) J->K Yes

Caption: Decision workflow for co-solvent optimization.

Guide 2: Enhancing Solubility with Cyclodextrins

Cyclodextrins are effective solubilizing agents that form inclusion complexes with hydrophobic molecules.[7][12]

Objective: To improve the apparent aqueous solubility of this compound using cyclodextrin complexation.

Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

Protocol:

  • Preparation of Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).

  • Complexation:

    • Add an excess amount of this compound to the HP-β-CD solution.

    • Stir the suspension at room temperature for 24-48 hours to allow for equilibrium to be reached.

  • Separation and Quantification:

    • Filter the suspension through a 0.22 µm filter to remove the undissolved compound.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Data Presentation:

CyclodextrinConcentration (% w/v)Measured Solubility of Compound (µg/mL)
None0%< 1
HP-β-CD5%50
HP-β-CD10%120

Diagram of Cyclodextrin Inclusion Complex:

G cluster_0 Cyclodextrin (Host) cluster_1 Drug Molecule (Guest) cluster_2 Inclusion Complex in Water CD Hydrophilic Exterior Cavity Hydrophobic Cavity Drug This compound ComplexCavity Drug Inside Drug->ComplexCavity Encapsulation Complex Drug_in_Complex

Caption: Encapsulation of the hydrophobic drug within the cyclodextrin cavity.

Guide 3: Formulation with Surfactants

Surfactants can form micelles in aqueous solutions that encapsulate hydrophobic compounds, thereby increasing their solubility.[4][13]

Objective: To prepare a stable aqueous formulation of this compound using a pharmaceutically acceptable surfactant.

Recommended Surfactants: Polysorbate 80 (Tween® 80) or Cremophor® EL.

Protocol:

  • Determine the Critical Micelle Concentration (CMC): If not known, the CMC of the surfactant in your buffer should be determined. Solubilization is most effective above the CMC.

  • Solvent Evaporation Method:

    • Dissolve a known amount of this compound in a suitable volatile organic solvent (e.g., acetone or methanol).

    • In a separate container, prepare a solution of the surfactant in your aqueous buffer at a concentration well above its CMC.

    • Add the drug solution dropwise to the surfactant solution while stirring.

    • Remove the organic solvent under reduced pressure (e.g., using a rotary evaporator) to form a clear micellar solution.

Troubleshooting:

  • Cloudy Solution: This may indicate that the drug concentration exceeds the solubilization capacity of the micelles. Try increasing the surfactant concentration or decreasing the drug concentration.

  • Precipitation Over Time: The formulation may be unstable. Consider using a combination of solubilization techniques, such as a co-solvent with a surfactant.

References

  • He, C., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716. [Link]

  • Kumar, S., & Singh, A. (2018). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 8(5), 154-161. [Link]

  • Jadhav, N., et al. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 4(4), 1435-1442. [Link]

  • Alhareth, K., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 28(1), 1625-1645. [Link]

  • Asija, R., & Gupta, A. K. (2024). Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. International Journal of Pharmaceutical Quality Assurance, 15(4), 2589-92. [Link]

  • Sharma, A., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 81(2), 1-11. [Link]

  • Singh, A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(10), 2023. [Link]

  • Wicks, S. R. (2011). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Soni, K., et al. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 6(1), 1-8. [Link]

  • Wagh, P., & Dr. Akarte, A. (2016). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research, 6(4), 1-8. [Link]

  • He, C., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Prajapati, S. T., et al. (2015). Solid Dispersion: A Tool to enhance solubility of Poorly Water Soluble Drugs. Journal of Drug Delivery and Therapeutics, 5(2), 1-10. [Link]

  • Sharma, D., & Saini, S. (2017). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical and Pharmaceutical Allied Sciences, 6(4), 1-15. [Link]

  • Singh, R., et al. (2023). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 13(1), 1-8. [Link]

  • Patel, J. N., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical Allied Sciences, 1(1), 1-10. [Link]

  • Asija, R., & Gupta, A. K. (2024). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. Impactfactor.org. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • Yalkowsky, S. H., & Zografi, G. (1980). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. Journal of Pharmaceutical Sciences, 69(6), 651-652. [Link]

  • Manikandan, K., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bio-equivalence & Bio-availability International Journal, 6(1). [Link]

  • Baron, R. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 121(35), 8231-8240. [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

  • Chemistry For Everyone. (2024, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • askIITians. (n.d.). How does pH affect solubility?. [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • PharmaTutor. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. [Link]

  • PubChem. (n.d.). 2-Methyl-3-phenyl-1H-indole. [Link]

  • De Anza College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Bhadoriya, S. S. (2013). Biosurfactants: A New Pharmaceutical Additive for Solubility Enhancement. Journal of Chemical and Pharmaceutical Sciences, 6(3), 159-163. [Link]

  • Chad's Prep. (2022, February 25). 17.6 pH Effects on Solubility | General Chemistry [Video]. YouTube. [Link]

  • Etzweiler, F., et al. (1995). Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry, 67(4), 653-658. [Link]

  • ResearchGate. (2017). Is there a relationship between solubility of material and its PH level?. [Link]

  • The Chemistry Tutor. (2023, December 19). Why Is pH Critical For Weak Electrolyte Solubility? [Video]. YouTube. [Link]

  • Panda, S., et al. (2023). A recent overview of surfactant–drug interactions and their importance. Journal of Molecular Liquids, 380, 121703. [Link]

  • Ruiz-Peña, M., et al. (2010). Surfactants: physicochemical interactions with biological macromolecules. Fluid Phase Equilibria, 298(2), 141-149. [Link]

  • Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical and Biopharmaceutical Research, 1(1), 1-8. [Link]

  • Kumar, A., & Sahoo, S. K. (2018). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Asian Journal of Pharmaceutical and Clinical Research, 11(11), 1-10. [Link]

  • Singh, S., & Kaur, M. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-8. [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmaceutical Sciences and Research, 3(10), 3634-3643. [Link]

  • Ojha, N., & Prabhakar, B. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research, 21(2), 351-358. [Link]

  • PubChem. (n.d.). 1-Indanone, 3-phenyl-. [Link]

  • NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-. [Link]

Sources

Technical Support Center: Synthesis of 2-Methyl-3-phenyl-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-methyl-3-phenyl-1H-inden-1-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this valuable indanone compound.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 2-methyl-3,3-diphenylpropanoic acid. This reaction is typically catalyzed by a strong protic acid, with polyphosphoric acid (PPA) being a widely used and effective choice.[1][2][3] The reaction proceeds via the formation of an acylium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the five-membered ring of the indanone.

While the reaction is generally robust, several factors can influence its success, leading to the formation of side products and affecting the overall yield and purity of the desired product. This guide will address these potential issues in a practical, question-and-answer format.

Reaction Mechanism Overview

Reaction_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Deprotonation Start 2-Methyl-3,3-diphenylpropanoic Acid Acylium Acylium Ion Intermediate Start->Acylium + PPA - H2O PPA Polyphosphoric Acid (PPA) Cyclization Electrophilic Aromatic Substitution Intermediate Carbocation Intermediate Product This compound Intermediate->Product - H+

Caption: General mechanism for the PPA-catalyzed synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A low yield in this intramolecular Friedel-Crafts acylation can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

Possible Cause Explanation & Recommended Action
Incomplete Reaction The reaction may not have reached completion. Action: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the duration or cautiously increasing the temperature.
Catalyst Inactivity Polyphosphoric acid is hygroscopic and its activity can be diminished by moisture.[2] Action: Use freshly opened or a new batch of PPA. Ensure all glassware is thoroughly dried before use.
Suboptimal Temperature The reaction temperature is a critical parameter. Too low, and the activation energy may not be overcome; too high, and side reactions or decomposition can occur. Action: If the reaction is sluggish, try increasing the temperature in 5-10°C increments. If charring or multiple unidentified spots on TLC are observed, the temperature may be too high.
Product Loss During Workup The product may be lost during the aqueous workup or purification steps. Action: Ensure the pH is appropriately adjusted during the workup to minimize the solubility of the product in the aqueous phase. Optimize your purification protocol (see Q3).

digraph "Troubleshooting_Low_Yield" {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];
"Start" [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Check_TLC" [label="Analyze reaction mixture by TLC", shape=diamond, style=filled, fillcolor="#FBBC05"];
"Incomplete" [label="Incomplete Reaction:\n- Extend reaction time\n- Increase temperature", fillcolor="#F1F3F4"];
"Complex_Mixture" [label="Complex Mixture of Products", fillcolor="#F1F3F4"];
"Check_Catalyst" [label="Evaluate Catalyst & Conditions", shape=diamond, style=filled, fillcolor="#FBBC05"];
"Optimize_Workup" [label="Optimize Workup & Purification", shape=diamond, style=filled, fillcolor="#FBBC05"];
"Solution_Catalyst" [label="Use fresh, anhydrous PPA.\nEnsure dry glassware.", fillcolor="#F1F3F4"];
"Solution_Workup" [label="Adjust pH carefully.\nOptimize extraction solvent.", fillcolor="#F1F3F4"];

"Start" -> "Check_TLC";
"Check_TLC" -> "Incomplete" [label="Starting material\nremains"];
"Check_TLC" -> "Complex_Mixture" [label="Multiple spots,\nstreaking"];
"Complex_Mixture" -> "Check_Catalyst";
"Check_Catalyst" -> "Solution_Catalyst";
"Incomplete" -> "Check_Catalyst";
"Start" -> "Optimize_Workup" [style=dashed];

}graphy:** * This is the most effective method for separating the target compound from unreacted starting material and any organic side products. * Stationary Phase: Silica gel. * Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system should be determined by TLC analysis. * Procedure: Dissolve the crude product in a minimal amount of a suitable solvent, adsorb it onto a small amount of silica gel, and load it onto the column. Elute with the chosen solvent system, collecting fractions and monitoring them by TLC.

  • Recrystallization (Optional):
    • For achieving very high purity, the product obtained from column chromatography can be recrystallized.
    • Solvent Selection: A solvent system inwhich the product is soluble at high temperatures but sparingly soluble at low temperatures should be chosen. Ethanol or a mixture of ethyl acetate and hexanes are potential candidates.
digraph "Purification_Workflow" {
    graph [fontname="Arial"];
    node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"];
    edge [fontname="Arial", color="#5F6368"];

    "Start" [label="Crude Reaction Mixture", fillcolor="#FBBC05"];
    "Workup" [label="Aqueous Workup\n(Quench, Extract, Wash, Dry)", fillcolor="#F1F3F4"];
    "Chromatography" [label="Flash Column Chromatography\n(Silica Gel)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
    "Recrystallization" [label="Recrystallization\n(Optional, for high purity)", fillcolor="#F1F3F4"];
    "Final_Product" [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

    "Start" -> "Workup";
    "Workup" -> "Chromatography";
    "Chromatography" -> "Recrystallization";
    "Recrystallization" -> "Final_Product";
    "Chromatography" -> "Final_Product" [style=dashed, label="If sufficiently pure"];
}

Caption: A typical workflow for the purification of this compound.

Q4: My product appears to be a mixture of isomers. Is this expected?

For the synthesis of this compound from 2-methyl-3,3-diphenylpropanoic acid, the formation of regioisomers is not expected. The intramolecular cyclization occurs onto one of the two equivalent phenyl rings.

However, if you are using a starting material with substituted phenyl rings, the formation of regioisomers is a distinct possibility. The directing effects of the substituents on the aromatic ring will determine the position of the electrophilic attack.

If you suspect the presence of isomers, careful analysis by high-resolution NMR and chromatography is essential for their identification and separation.

Validated Experimental Protocol

The following is a generalized, self-validating protocol based on established methods for intramolecular Friedel-Crafts acylation.

Materials:

  • 2-Methyl-3,3-diphenylpropanoic acid

  • Polyphosphoric acid (PPA)

  • Ethyl acetate

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place polyphosphoric acid (approximately 10-20 times the weight of the starting material). Heat the PPA to the desired reaction temperature (e.g., 80-100°C) with stirring.

  • Addition of Starting Material: Add 2-methyl-3,3-diphenylpropanoic acid to the hot PPA in one portion.

  • Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by TLC. To take a sample for TLC, carefully remove a small aliquot with a glass pipette and quench it in a vial containing ice and ethyl acetate.

  • Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool slightly and then pour it carefully onto a beaker of crushed ice with vigorous stirring.

  • Extraction: Transfer the resulting slurry to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by NMR, mass spectrometry, and melting point determination to confirm its identity and purity.

References

  • BenchChem. (2025). Characterization of unexpected products in indanone synthesis. BenchChem.
  • BenchChem. (2025).
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Retrieved January 14, 2026, from [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • Banerjee, A. K., & Laya, M. S. (2023). Polyphosphoric Acid in Organic Synthesis. International Journal of Chemistry, 15(1), 47. [Link]

  • Ho, T. L., Fieser, M., & Fieser, L. F. (2006). Polyphosphoric acid (PPA). In Fieser and Fieser's Reagents for Organic Synthesis. John Wiley & Sons, Inc.
  • Zhu, Y.-F., Geng, X.-L., Guan, Y.-H., Teng, W., & Fan, X. (2017). Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Synlett, 28(12), 1657-1659. [Link]

Sources

Technical Support Center: Optimizing "2-methyl-3-phenyl-1H-inden-1-one" Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for utilizing "2-methyl-3-phenyl-1H-inden-1-one" in your in vitro research. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of dosage optimization for this novel compound. Our goal is to provide you with the foundational knowledge and practical troubleshooting advice to ensure the scientific integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and experimental design for "this compound".

1. Q: What is the best solvent for "this compound" and how do I prepare a stock solution?

A: Based on the chalcone-like structure of "this compound", it is predicted to have poor aqueous solubility.[1] Therefore, we recommend using an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM). It is crucial to sonicate or vortex the solution to ensure it is fully dissolved. For your experiments, you will perform serial dilutions from this stock solution. Remember to include a vehicle control in your experiments, which consists of the highest concentration of DMSO used in your treatment groups, to account for any solvent-induced effects.

2. Q: How should I store the stock solution of "this compound"?

A: To maintain the stability and integrity of the compound, we recommend storing the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light, as compounds with a conjugated system can be light-sensitive.

3. Q: What is a reasonable starting concentration range for a dose-response experiment with a novel compound like "this compound"?

A: For a novel compound with unknown bioactivity, it is advisable to start with a broad concentration range to determine the potency of the drug.[2] A common starting point is a logarithmic dilution series spanning several orders of magnitude. A suggested range would be from 0.01 µM to 100 µM. This wide range will help in identifying the concentrations at which the compound exhibits biological activity and any potential cytotoxicity.

4. Q: How do I choose the appropriate cell line for my in vitro study?

A: The choice of cell line is highly dependent on the research question and the therapeutic area of interest. Consider the origin of the cell line (e.g., human, mouse), the tissue of origin, and its relevance to the disease model you are studying. If the goal is to assess general cytotoxicity, a commonly used and well-characterized cell line like HeLa or HEK293 can be a good starting point. For cancer research, cell lines relevant to the specific cancer type being investigated should be used.

5. Q: What are the essential controls for a dose-response experiment?

A: To ensure the validity of your results, several controls are essential:

  • Untreated Control: Cells cultured in media without any treatment. This serves as the baseline for normal cell viability and growth.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound. This control is crucial to differentiate the effect of the compound from that of the solvent.

  • Positive Control: A known cytotoxic agent or a compound with a known effect on the pathway of interest. This confirms that the assay is working correctly and the cells are responsive to treatment.

Troubleshooting Guide

This section provides solutions to common problems encountered during dosage optimization experiments.

Q: I am observing high variability between my replicates. What could be the cause?

A: High variability can stem from several sources.[3][4] Here are a few common culprits and their solutions:

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding. Incomplete trypsinization can lead to cell clumps and uneven distribution in the wells.[4]

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration and temperature. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.

  • Pipetting Errors: Use calibrated pipettes and be consistent with your pipetting technique. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid introducing bubbles.

  • Batch-to-Batch Reagent Variability: Use the same batch of reagents, including media, serum, and the compound itself, for the entire experiment to minimize variability.[5]

Q: My compound is not showing any effect, even at high concentrations. What should I do?

A: If you do not observe a dose-dependent effect, consider the following:

  • Solubility Issues: The compound may be precipitating out of solution at higher concentrations in the aqueous culture media. Visually inspect the wells under a microscope for any signs of precipitation. If precipitation is observed, you may need to use a lower starting concentration or explore different solvent systems.

  • Incubation Time: The duration of treatment may not be sufficient to elicit a biological response. Consider performing a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration.

  • Cell Line Resistance: The chosen cell line may be resistant to the compound's mechanism of action. If possible, test the compound on a different, potentially more sensitive, cell line.

  • Compound Stability: The compound may be unstable in the culture media over the incubation period. While challenging to assess without specific analytical methods, if all other factors are ruled out, this could be a possibility.

Q: I am seeing significant cytotoxicity at all concentrations tested. How can I determine the therapeutic window?

A: If your initial broad-range screen shows toxicity across the board, you need to test a lower range of concentrations. Perform a new dilution series starting from a concentration significantly lower than your previous lowest concentration (e.g., starting from 1 nM). This will help you identify the concentration at which the compound starts to exhibit its desired biological effect without causing excessive cell death.

Experimental Workflow & Protocols

Workflow for Determining Optimal Dosage

The process of determining the optimal in vitro dosage can be broken down into a systematic workflow.

DoseOptimizationWorkflow cluster_prep Phase 1: Preparation cluster_range Phase 2: Range-Finding cluster_definitive Phase 3: Definitive IC50 CompoundPrep Compound Preparation (Stock Solution in DMSO) RangeFinding Broad Range Screen (e.g., 0.01 µM - 100 µM) CompoundPrep->RangeFinding CellCulture Cell Line Selection & Culture CellCulture->RangeFinding ViabilityAssay Cell Viability Assay (e.g., MTT) RangeFinding->ViabilityAssay DataAnalysis1 Initial Data Analysis (Identify active range) ViabilityAssay->DataAnalysis1 NarrowRange Narrow Range Screen (Logarithmic dilutions around active range) DataAnalysis1->NarrowRange Inform next experiment ViabilityAssay2 Cell Viability Assay (Replicates) NarrowRange->ViabilityAssay2 DataAnalysis2 Dose-Response Curve Fitting (Calculate IC50) ViabilityAssay2->DataAnalysis2

Caption: Workflow for in vitro dosage optimization.

Troubleshooting Decision Tree

When unexpected results arise, a systematic approach to troubleshooting is essential.

TroubleshootingTree Start Unexpected Results HighVariability High Variability? Start->HighVariability NoEffect No Effect? HighToxicity High Toxicity? HighVariability->NoEffect No CheckSeeding Review Cell Seeding Protocol HighVariability->CheckSeeding Yes NoEffect->HighToxicity No CheckSolubility Check for Compound Precipitation NoEffect->CheckSolubility Yes LowerConcentration Test Lower Concentration Range HighToxicity->LowerConcentration Yes CheckPipetting Verify Pipette Calibration & Technique CheckSeeding->CheckPipetting EdgeEffect Implement Plate Map to Avoid Edge Effects CheckPipetting->EdgeEffect IncreaseTime Increase Incubation Time CheckSolubility->IncreaseTime ChangeCellLine Test on a Different Cell Line IncreaseTime->ChangeCellLine

Caption: Decision tree for troubleshooting common experimental issues.

Protocol: Determining IC50 using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

Materials:

  • "this compound" stock solution (in DMSO)

  • Cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS, sterile filtered)[6]

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or acidified isopropanol)[6][7]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Dilute the cells in complete culture medium to the desired seeding density (this should be optimized for your cell line to ensure they are in the logarithmic growth phase at the end of the experiment).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of "this compound" in complete culture medium from your stock solution. Remember to prepare enough of each concentration for your replicates.

    • Also prepare your vehicle control (medium with the highest concentration of DMSO) and untreated control (medium only).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound or controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control (after subtracting the absorbance of the blank wells).

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Use a non-linear regression model to fit a sigmoidal dose-response curve to your data and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).[2]

Data Interpretation

The results of your dose-response experiment can be summarized in a table to compare different parameters.

ParameterDescription
IC50 / EC50 The concentration of a drug that gives half-maximal response. IC50 is for inhibition, EC50 is for activation.
Hill Slope Describes the steepness of the dose-response curve. A slope of 1 indicates a 1:1 binding relationship.
Top Plateau The maximum response observed.
Bottom Plateau The minimum response observed.

Table 1: Key parameters of a dose-response curve.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. Retrieved from [Link]

  • German Cancer Research Center. (n.d.). Design and analysis of dose-response experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). Transition Metal-Catalyzed Transformations of Chalcones | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric copper-catalyzed conjugate additions of organometallic reagents in syntheses of natural compounds and pharmaceuticals | Request PDF. Retrieved from [Link]

  • F1000Research. (2021). Reducing sources of variance in experimental procedures in in vitro research. Retrieved from [Link]

  • Current Protocols in Chemical Biology. (n.d.). Designing Drug-Response Experiments and Quantifying their Results. Retrieved from [Link]

  • CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. Retrieved from [Link]

  • ResearchGate. (n.d.). DBU-Promoted Nucleophilic Activation of Carbonic Acid Diesters. Retrieved from [Link]

  • Wikipedia. (n.d.). In vitro. Retrieved from [Link]

  • Promega Connections. (2018). How to Reduce Cell Culture Variability. Retrieved from [Link]

Sources

Troubleshooting "2-methyl-3-phenyl-1H-inden-1-one" spectroscopic analysis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a dedicated resource for troubleshooting the spectroscopic analysis of 2-methyl-3-phenyl-1H-inden-1-one . As a Senior Application Scientist, my goal is to move beyond mere data reporting and delve into the causality behind experimental observations, empowering you to interpret your results with confidence. This guide is structured as a series of frequently encountered challenges, offering detailed explanations and actionable protocols to ensure the integrity of your analytical data.

Understanding the Analyte: Key Structural Features

Before diving into troubleshooting, it is crucial to recognize the key structural motifs of this compound (CAS: 16598-63-3) that dictate its spectroscopic behavior. The molecule features an α,β-unsaturated ketone system within a fused bicyclic indenone core. This extended conjugation is the single most important factor influencing its spectral properties, particularly in IR, UV-Vis, and ¹³C NMR spectroscopy.[1]

Caption: Core structure of this compound.

Troubleshooting ¹H NMR Spectroscopy

Proton NMR is fundamental to confirming the substitution pattern and overall structure. Most issues arise from signal overlap, incorrect integration, or the presence of impurities.

Q: My aromatic signals are complex and overlapping. How can I confidently assign them?

A: This is a common issue. The spectrum for this molecule shows signals for nine aromatic protons crowded between approximately 7.0 and 7.6 ppm. The five protons of the 3-phenyl group often appear as a complex multiplet, while the four protons on the indenone core are distinct.

Troubleshooting Workflow:

  • High-Field NMR: If available, re-acquiring the spectrum on a higher field instrument (e.g., 500 MHz or greater) is the most effective way to increase signal dispersion and resolve overlapping multiplets.

  • Solvent-Induced Shifts: Changing the NMR solvent can alter the chemical environment and resolve overlapping signals. A spectrum run in benzene-d₆ will often show different chemical shifts compared to one run in CDCl₃ due to aromatic solvent-induced shifts (ASIS).[2]

  • 2D NMR (COSY): A Correlation Spectroscopy (COSY) experiment is invaluable. It will reveal which protons are spin-coupled. You should see correlations between adjacent protons on the indenone aromatic ring (H-4, H-5, H-6, H-7) and within the phenyl ring, helping to trace the connectivity.

Q: The integration for my methyl peak is off. What does this indicate?

A: The singlet corresponding to the 2-methyl group should integrate to 3 protons relative to the 9 protons of the aromatic region. If this ratio is incorrect, it strongly suggests the presence of impurities.

Possible Causes & Solutions:

  • Residual Solvents: Solvents like ethyl acetate or hexane are common culprits. Ethyl acetate, for instance, has a characteristic quartet and triplet, and its methyl signal can interfere with your integration.[2]

    • Protocol: Co-evaporate the sample with dichloromethane multiple times, then place it under high vacuum for an extended period to remove stubborn solvent traces.[2]

  • Starting Material/Byproducts: If the synthesis is incomplete, unreacted starting materials or side-products will contribute to the proton count. Review the synthetic route and check for expected signals from potential impurities.

  • Water: A broad peak from water in the solvent can sometimes overlap with signals. Using fresh, anhydrous NMR solvent is critical. Adding a small amount of D₂O and re-acquiring the spectrum will cause exchangeable protons (like water or -OH/-NH groups) to disappear, confirming their identity.[2]

Caption: Decision workflow for troubleshooting incorrect ¹H NMR integration.

Troubleshooting ¹³C NMR Spectroscopy

Carbon NMR provides a map of the carbon skeleton. Common problems include weak or missing signals for quaternary carbons and misinterpretation of chemical shifts.

Q: I can't find the signal for my carbonyl carbon or other quaternary carbons. Are they missing?

A: This is a frequent and expected observation. Quaternary carbons (those with no attached protons) lack the Nuclear Overhauser Effect (NOE) enhancement that protonated carbons receive during broadband proton decoupling.[3] Consequently, their signals are often much less intense and have longer relaxation times.

Solutions:

  • Increase Scan Count: The simplest solution is to increase the number of scans (e.g., overnight acquisition). This improves the signal-to-noise ratio, making weak signals visible.

  • Adjust Relaxation Delay (d1): Increasing the relaxation delay between pulses (e.g., to 5-10 seconds) allows quaternary carbons to fully relax, leading to better signal intensity.

  • Use a Different Experiment: An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment can help. While these won't directly show quaternary carbons, they confirm the identities of CH, CH₂, and CH₃ groups, allowing you to assign all other peaks (by elimination) as quaternary.

Q: Why is my carbonyl peak at ~198 ppm? I thought ketones were further downfield.

A: The chemical shift of the carbonyl carbon is highly diagnostic. While saturated aliphatic ketones typically appear between 205-220 ppm, the carbonyl in this compound is part of an α,β-unsaturated system. The conjugation delocalizes electron density, shielding the carbonyl carbon and shifting its resonance upfield. A peak at 198.3 ppm is consistent with this conjugated ketone structure.[4]

Carbon Type Expected Chemical Shift (ppm)Observed Shift (ppm)Rationale
C=O (Ketone)195 - 205198.3Conjugation shields the carbon, shifting it upfield from a typical saturated ketone.[4]
Aromatic/Alkene C 120 - 155120.4 - 154.7Multiple peaks for the 11 sp² carbons of the indenone and phenyl rings.
Quaternary C (sp²) 130 - 155131.1, 132.8, 145.7, 154.7These non-protonated carbons may have weaker signals.
CH₃ (Methyl)5 - 158.6The methyl group is attached to an sp² carbon, which is typical for this range.

Troubleshooting Infrared (IR) Spectroscopy

IR spectroscopy is excellent for rapidly identifying key functional groups. For this molecule, the focus is on the carbonyl and aromatic regions.

Q: What are the most important IR peaks for confirming my structure?

A: You should focus on two primary regions in the spectrum:

  • The Carbonyl (C=O) Stretch: This will be the most intense and sharpest peak in the spectrum. For an α,β-unsaturated ketone, this peak is expected in the range of 1685-1665 cm⁻¹ .[5] This is a lower frequency compared to a simple saturated ketone (~1715 cm⁻¹) because the conjugation weakens the C=O double bond character.

  • Aromatic/Vinylic C-H & C=C Stretches:

    • Look for C-H stretches from the sp² hybridized carbons just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹).[6]

    • Aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region. These are often sharp and can be complex.

Functional Group VibrationExpected Frequency (cm⁻¹)Key Characteristics
Conjugated KetoneC=O Stretch1685 - 1665Strong, sharp, and the most intense peak.
Alkene / Aromatic=C-H Stretch3100 - 3020Medium to weak, appears just to the left of 3000 cm⁻¹.
Alkane-C-H Stretch2960 - 2850Medium, appears just to the right of 3000 cm⁻¹.
AromaticC=C Stretch1600 - 1450Multiple sharp bands of varying intensity.

Troubleshooting Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation patterns, which offer crucial pieces of the structural puzzle.

Q: I don't see a strong molecular ion (M⁺) peak. Is my sample degrading?

A: While possible, it is also common for the molecular ion of certain compounds to be unstable and fragment readily upon ionization (especially with high-energy techniques like Electron Ionization, EI).[7][8]

Troubleshooting & Interpretation:

  • Confirm the Molecular Weight: The molecular formula is C₁₆H₁₂O, giving a monoisotopic mass of 220.0888 g/mol . Look for a peak at m/z = 220. Even if it is weak, its presence is significant. Also, look for the M+1 peak at m/z = 221, which arises from the natural abundance of ¹³C.[9]

  • Use a Softer Ionization Technique: If confirming the molecular weight is critical and EI is not showing a clear M⁺ peak, re-run the sample using a "softer" ionization method like Chemical Ionization (CI) or Electrospray Ionization (ESI). These techniques impart less energy to the molecule, increasing the abundance of the molecular ion.[7]

  • Analyze the Fragmentation Pattern: The fragmentation can be highly informative. For this compound, expect fragmentations that lead to stable ions. Key expected fragments include:

    • [M-CH₃]⁺ (m/z = 205): Loss of the methyl group.

    • [M-CO]⁺ (m/z = 192): Loss of carbon monoxide is characteristic of many cyclic ketones.

    • Phenyl Cation (C₆H₅⁺, m/z = 77): A common fragment from the phenyl substituent.

Experimental Protocols

Protocol 1: Standard Sample Preparation for NMR
  • Weigh Sample: Accurately weigh 5-10 mg of your purified compound directly into a clean, dry NMR tube.

  • Add Solvent: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (TMS).

  • Dissolve: Cap the tube and invert it several times to fully dissolve the sample. If needed, gently warm the sample or use a vortex mixer.

  • Filter (Optional): If any solid particles are visible, filter the solution through a small plug of glass wool into a new NMR tube to prevent poor shimming.

  • Analyze: Insert the tube into the spectrometer, lock, shim, and acquire the spectrum.

References

  • Fiveable. (n.d.). α,β-unsaturated ketones. Retrieved from [Link]

  • Dąbrowski, J., & Tencer, M. (1975). Electronic spectra of .alpha.,.beta.-unsaturated carbonyl compounds. I. An evaluation of increments characteristic of changes in configuration (cis/trans) and conformation (s-cis/s-trans) based on direct observation of the isomerization of enamino aldehydes and ketones. The Journal of Organic Chemistry, 40(12), 1768–1773.
  • ResearchGate. (n.d.). UV spectrum of an α,β-unsaturated ketone. Retrieved from [Link]

  • Lutz, R. E., & Jordan, R. H. (1950). Structure and the Absorption Spectra of α,β-Unsaturated Ketones. Journal of the American Chemical Society, 72(9), 4090-4091.
  • Faulk, D. D., & Fry, A. (1970). Spectral correlations for .alpha.,.beta.-unsaturated ketones. The Journal of Organic Chemistry, 35(2), 364–369.
  • PubChem. (n.d.). 2-Methyl-3-phenyl-1H-indole. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indene, 2,3-dihydro-1-methyl-3-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting Information for RSC Advances. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Inden-1-one, 2,3-dihydro-2-methyl-3-[(phenylmethyl)thio]-, trans-. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Indene,2-methyl-3-phenyl. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methylene-3-phenyl-3H-inden-1-one. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Retrieved from [Link]

  • Chegg.com. (2017). Solved Analyze the 1H NMR spectrum of 1-indanone. Retrieved from [Link]

  • Chegg.com. (2023). Solved 4) Analyze the ' H NMR spectrum of 1 -indanone. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • Yang, S., et al. (2011). 2-Methyl-1-phenyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(12), o2902.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • National Institutes of Health. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-Indanone, 3-phenyl-. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-2-phenyl-1H-indole. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Collard Group. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.3: Mass Spectrometry. Retrieved from [Link]

  • Organic Chemistry with Victor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-3-phenylpentan-1-ol. Retrieved from [Link]

  • Collard Group. (n.d.). MASS SPECTROMETRY: BASIC EXPERIMENT. Retrieved from [Link]

  • NIST. (n.d.). 2-Propen-1-one, 2-methyl-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-1-(2-methyl-3-phenylphenyl)but-2-en-1-one. Retrieved from [Link]

Sources

"2-methyl-3-phenyl-1H-inden-1-one" experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-methyl-3-phenyl-1H-inden-1-one. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions concerning the synthesis and handling of this compound. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system to enhance experimental reproducibility and success.

Troubleshooting Guide: Synthesis & Purification

This section addresses specific issues that may arise during the synthesis and purification of this compound, particularly focusing on common acid-catalyzed cyclization routes.

Q1: My reaction yield is consistently low (<40%). What are the primary causes and how can I optimize the reaction?

Low yield is a frequent issue in intramolecular cyclization reactions used to form the indenone core. The causes can typically be traced to incomplete reaction, catalyst deactivation, or competing side reactions.

Possible Causes & Solutions:

  • Inadequate Catalyst Potency: Polyphosphoric acid (PPA) is a common reagent for this type of Friedel-Crafts cyclization.[1][2] Its efficacy is directly related to its phosphorus pentoxide (P₂O₅) content. Old or improperly stored PPA can absorb atmospheric moisture, reducing its dehydrating power and catalytic activity.[1][3]

    • Solution: Use fresh, high-quality PPA with a high P₂O₅ content (e.g., 115%, equivalent to 83% P₂O₅). If your PPA is old, consider preparing it fresh by adding P₂O₅ to 85% phosphoric acid.[1] The viscosity of PPA decreases at higher temperatures (above 60°C), which can also improve mixing and reaction rates.[1]

  • Suboptimal Reaction Temperature: The cyclization and subsequent dehydration to form the indenone are highly temperature-dependent.

    • Solution: If you suspect an incomplete reaction (based on TLC or ¹H NMR analysis showing significant starting material), gradually increase the reaction temperature in 10°C increments (e.g., from 80°C to 100°C). Conversely, if you observe significant charring or a multitude of side products, the temperature may be too high, leading to decomposition. In this case, reduce the temperature.

  • Formation of Regioisomers: Depending on the substitution pattern of the phenyl group precursor, the cyclization may occur at different positions, leading to a mixture of isomers that can be difficult to separate and will lower the yield of the desired product.[3]

    • Solution: While this is less of an issue for the unsubstituted 3-phenyl group, be aware that PPA with a low P₂O₅ content can favor the formation of different isomers compared to PPA with a high P₂O₅ content.[3] Sticking to a consistent, high-grade PPA is crucial for reproducibility.

  • Premature Quenching: The workup procedure is critical. PPA reactions are highly exothermic when quenched with water.[1]

    • Solution: Ensure the reaction mixture is cooled to room temperature before slowly and carefully adding it to crushed ice. This controlled quenching prevents localized heating that can degrade the product.

Troubleshooting Workflow: Low Yield

G start Low Yield Observed check_sm Analyze Crude Mixture (TLC/NMR) start->check_sm sm_present Significant Starting Material Remains check_sm->sm_present no_sm Starting Material Consumed check_sm->no_sm cause1 Incomplete Reaction sm_present->cause1 Cause cause2 Side Product Formation or Decomposition no_sm->cause2 Cause sol1a Increase Reaction Time cause1->sol1a Solution sol1b Increase Temperature cause1->sol1b Solution sol1c Verify PPA Quality (Use Fresh PPA) cause1->sol1c Solution sol2a Decrease Temperature cause2->sol2a Solution sol2b Check for Charring cause2->sol2b Solution sol2c Optimize Workup (Slow Quenching) cause2->sol2c Solution

Caption: A logical workflow for diagnosing and resolving low reaction yields.

Q2: My purified product shows unexpected peaks in the ¹H NMR spectrum. How can I identify and eliminate these impurities?

Unexpected signals often point to side products or residual starting materials. The structure of this compound is prone to certain side reactions.

Common Impurities and Their Identification:

  • Dihydroindanone (2-methyl-3-phenyl-1-indanone): The most common impurity is the saturated analog, where the final dehydration step to form the indenone double bond is incomplete.

    • NMR Signature: The dihydroindanone will show aliphatic protons in the 2.5-4.5 ppm range, corresponding to the C2-H and C3-H protons, which are absent in the final indenone product. The indenone has a characteristic vinylic proton signal.

    • Solution: This suggests insufficient dehydrating conditions. Increase the reaction temperature or use a higher concentration of PPA to drive the elimination reaction to completion.

  • Polymeric Material: The acidic and high-temperature conditions can lead to polymerization or charring.

    • NMR Signature: This often appears as a broad, unresolved baseline "hump" in the NMR spectrum.

    • Solution: Careful temperature control is key. If polymerization is severe, consider a milder cyclization catalyst. Purification via column chromatography is usually effective at removing these high-molecular-weight impurities.[4]

  • Residual Solvents: Solvents used during workup (e.g., ethyl acetate, dichloromethane) or purification (e.g., hexane, ethyl acetate) are common contaminants.[5]

    • NMR Signature: Look for characteristic solvent peaks (e.g., ethyl acetate: triplet at ~1.2 ppm, quartet at ~4.1 ppm, singlet at ~2.0 ppm).

    • Solution: Dry the final product under high vacuum for an extended period (2-4 hours) to remove residual solvents.

General Purification Strategy

A multi-step purification is often necessary to achieve high purity.[6]

G cluster_0 Purification Workflow crude Crude Product (Post-Quenching) workup Aqueous Workup (Extraction with EtOAc/DCM) crude->workup 1. Neutralize & Extract chroma Flash Column Chromatography workup->chroma 2. Separate by Polarity recryst Recrystallization (e.g., from Ethanol/Hexane) chroma->recryst 3. Final Polish final Pure Product (>95%) recryst->final

Caption: Recommended sequential workflow for purifying the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for preparing this compound?

While several methods exist for synthesizing the indanone core, one of the most common and direct routes for this specific substitution pattern is the PPA-promoted intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-phenyl-2-methylpropanoic acid or its derivatives.[7][8][9] This method is advantageous due to the use of relatively simple starting materials.[3]

Another powerful approach is the Nazarov cyclization of a divinyl ketone precursor.[7][9] For 2,3-disubstituted indanones, tandem reactions involving alkynes and aldehydes have also been developed.[10]

Reaction Mechanism: PPA-Mediated Cyclization

The mechanism involves an electrophilic aromatic substitution followed by dehydration.

G start Precursor (e.g., 2-methyl-3-phenylpropiophenone) protonated Protonated Carbonyl (activated by PPA) start->protonated + H⁺ (PPA) cyclized Cyclized Intermediate (Carbocation) protonated->cyclized Intramolecular Electrophilic Attack (Rate-Determining) p1 cyclized->p1 - H⁺ dihydro 2-Methyl-3-phenyl-1-indanone (Saturated intermediate) p2 dihydro->p2 + H⁺ (PPA) final This compound (Final Product) p1->dihydro p2->final - H₂O (Dehydration)

Caption: Simplified mechanism for PPA-promoted synthesis of the indenone.

Q2: How should I properly characterize and confirm the structure of this compound?

A combination of spectroscopic techniques is essential for unambiguous structure confirmation.

Technique Expected Observations Purpose
¹H NMR Signals in the aromatic region (7-8 ppm), a singlet for the methyl group (~2.0-2.5 ppm), and potentially a vinylic proton signal depending on the exact indenone isomer formed. The absence of coupled aliphatic protons in the 2.5-4.5 ppm range helps distinguish it from the dihydro-indanone.[11]Confirms the carbon-hydrogen framework and distinguishes from saturated byproducts.
¹³C NMR A signal for the ketone carbonyl (>190 ppm), multiple signals in the aromatic/vinylic region (120-150 ppm), and a signal for the methyl carbon (~10-15 ppm).[12]Confirms the carbon backbone and the presence of the carbonyl group.
Mass Spec (MS) The molecular ion peak (M⁺) should correspond to the calculated exact mass of C₁₆H₁₂O.Determines the molecular weight and elemental formula (with high-resolution MS).[11][12]
FT-IR A strong absorption band for the conjugated C=O stretch (typically ~1710-1720 cm⁻¹).[11] Additional bands for C=C stretching in the aromatic ring.Identifies key functional groups, especially the α,β-unsaturated ketone.
Melting Point A sharp melting point indicates high purity. The related compound, 2-methyl-3-phenyl-1-indanone, has a reported melting point of 86-87°C.[13] The indenone is expected to have a distinct melting point.Assesses purity and provides a physical constant for comparison.
Q3: What are the best practices for storing this compound to ensure its long-term stability?

Indenone derivatives can be susceptible to degradation over time, especially if impure.

  • Storage Conditions: Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), to prevent oxidation.[14]

  • Temperature: Keep it in a cool, dark, and dry place. A refrigerator (2-8°C) is suitable for long-term storage.

  • Purity: Ensure the material is highly pure before long-term storage, as residual acid or other reactive impurities can catalyze decomposition.

Protocol: Synthesis of this compound via PPA Cyclization

This protocol is a generalized procedure based on established methods for intramolecular Friedel-Crafts reactions.[1][2][7] Disclaimer: This protocol should be performed by trained personnel in a proper chemical laboratory with appropriate safety precautions.

Materials:

  • 2-methyl-3-phenylpropiophenone (1 equivalent)

  • Polyphosphoric Acid (PPA) (10-15 wt. equivalents)

  • Toluene or Xylene (as solvent, optional)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (PPA). If PPA is highly viscous, gently warm it to ~60°C to facilitate stirring.[1]

  • Addition of Substrate: Slowly add 2-methyl-3-phenylpropiophenone to the stirring PPA. If using a solvent like toluene, dissolve the substrate in a minimal amount of the solvent before addition.[15]

  • Reaction: Heat the mixture to 80-100°C and stir for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), checking for the consumption of the starting material.

  • Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice. CAUTION: Slowly and carefully pour the viscous reaction mixture onto the crushed ice with vigorous stirring. This quenching is highly exothermic.

  • Extraction: Once all the ice has melted, transfer the aqueous mixture to a separatory funnel. Extract the product with DCM or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.[5]

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

References

  • Noolvi, M. N., et al. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry, 33(6). Available at: [Link]

  • Szychowska, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]

  • Larsson, J., et al. (2008). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry, 73(19), 7802–7805. Available at: [Link]

  • van der Vlugt, J. I., et al. (2007). Regioselective Synthesis of Indanones. Organic Letters, 9(1), 17-20. Available at: [Link]

  • Ashenhurst, J. (2025). The SN1 Reaction Mechanism. Master Organic Chemistry. Available at: [Link]

  • Predecki, D., et al. (2023). Aza-Diels-Alder synthesis and NMR characterization of aromatic substituted 1-Methyl-2-phenyl 2,3-Dihydro-4(1H)-pyridinones. Journal of the Pennsylvania Academy of Science, 97(1). Available at: [Link]

  • Allison, D. B., Shiffrin, R., & Stodden, V. (2018). Reproducibility of research: Issues and proposed remedies. Proceedings of the National Academy of Sciences, 115(11), 2561-2562. Available at: [Link]

  • ACS Publications. (n.d.). The Synthesis of Derivatives of 1-Indanone and Indenone. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Available at: [Link]

  • Szychowska, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. Available at: [Link]

  • Tsefrikas, V. M., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1484. Available at: [Link]

  • Szychowska, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at: [Link]

  • Banerjee, A. (2023). Polyphosphoric Acid in Organic Synthesis. Journal of Advances in Chemistry, 22, 1-13. Available at: [Link]

  • Allison, D. B., et al. (2018). Reproducibility of research: Issues and proposed remedies. PMC - NIH. Available at: [Link]

  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed?. Available at: [Link]

  • ResearchGate. (2018). Reproducibility of research: Issues and proposed remedies | Request PDF. Available at: [Link]

  • Shamoo, A. E., & Resnik, D. B. (2017). Reproducibility and Research Integrity. Accountability in Research, 24(2), 112–121. Available at: [Link]

  • BYJU'S. (n.d.). SN1 Reaction Mechanism. Available at: [Link]

  • Cravotto, G., et al. (2018). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 23(11), 2977. Available at: [Link]

  • Chemistry Steps. (2024). The SN1 Reaction Mechanism and SN1 Practice Problems. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure 13. Available at: [Link]

  • Chemistry LibreTexts. (2024). 11.4: The SN1 Reaction. Available at: [Link]

  • Wikipedia. (n.d.). SN1 reaction. Available at: [Link]

  • ChemSynthesis. (2025). 3-methyl-1-phenyl-1H-indene. Available at: [Link]

  • Tsefrikas, V. M., et al. (2022). (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. ResearchGate. Available at: [Link]

  • Horning, E. C., et al. (1948). Studies in Polyphosphoric Acid Cyclizations. Journal of the American Chemical Society, 70(11), 3619-3621. Available at: [Link]

  • Nayak, S. K., et al. (2012). 2-Methyl-1-phenyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2899. Available at: [Link]

  • Banerjee, A. (2023). (PDF) Polyphosphoric Acid in Organic Synthesis. ResearchGate. Available at: [Link]

  • Organic Syntheses. (n.d.). 1-methyl-3-phenylindane. Available at: [Link]

  • Organic Chemistry Portal. (2017). Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Available at: [Link]

  • Giraud, F., et al. (2020). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 25(21), 5003. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. Available at: [Link]

Sources

Technical Support Center: Strategic Modification of the Indenone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for medicinal chemists, pharmacologists, and drug development professionals engaged in optimizing the 2-methyl-3-phenyl-1H-inden-1-one scaffold. Our goal is to provide not just protocols, but the underlying strategic thinking required to navigate the complexities of lead optimization. We will address common questions and troubleshooting scenarios encountered during the synthesis, modification, and evaluation of this promising compound class.

The indenone core is recognized as a "privileged structure" in medicinal chemistry, forming the foundation of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5] The specific scaffold, this compound, offers multiple vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic profiles.

Section 1: Foundational Concepts & Structure-Activity Relationship (SAR) Strategy

This section addresses the fundamental questions regarding the indenone scaffold and outlines a strategic approach to its modification.

FAQ 1.1: Why is the indenone scaffold considered a promising starting point for drug discovery?

The indanone/indenone framework, a rigid bicyclic system composed of a benzene ring fused to a five-membered ring, is an attractive scaffold for several reasons.[1] Its rigid nature reduces the conformational flexibility of molecules, which can lead to higher-affinity binding with biological targets. Furthermore, the scaffold offers multiple, chemically distinct positions for substitution, allowing for a thorough exploration of the structure-activity relationship (SAR) to optimize biological activity.[1] Derivatives of the indenone core have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antiviral, anti-inflammatory, and analgesic effects.[2][3]

FAQ 1.2: What are the key positions on the this compound scaffold for chemical modification?

Based on extensive literature on related compounds, three primary regions on the scaffold are ripe for modification to modulate biological activity. These "hotspots" provide the greatest opportunity for interacting with target proteins and influencing the molecule's overall properties.

SAR_Hotspots cluster_0 This compound Core cluster_1 Modification Zones core core R1 Zone 1: Phenyl Ring (Electronic & Steric Effects) R1->core R2 Zone 2: Fused Benzene Ring (Solubility & PK Properties) R2->core R3 Zone 3: C2-Methyl Group (Steric Tuning & Metabolism) R3->core

Caption: Key modification zones on the indenone scaffold.

  • Zone 1 (C3-Phenyl Ring): This is often the most critical region for modulating direct target engagement. Substituents here can influence electronic properties (via electron-donating or -withdrawing groups) and steric interactions within a binding pocket.

  • Zone 2 (Fused Benzene Ring): Modifications on this ring (positions 4, 5, 6, and 7) primarily affect the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

  • Zone 3 (C2-Methyl Group): While less commonly modified, this position can be used for fine-tuning steric bulk or introducing groups that block metabolic attack.

FAQ 1.3: What is a rational starting point for modifying the C3-phenyl ring (Zone 1)?

A common and effective strategy is to explore substitutions at the para (4') position of the phenyl ring. This minimizes the risk of steric clashes that might occur with ortho substitutions. Begin by exploring a range of substituents to probe the electronic requirements of the target binding site.

Table 1: Recommended Initial Substitutions for C3-Phenyl Ring SAR

Substituent (R) Group Type Predicted Effect
-H Unsubstituted Baseline Activity
-Cl, -F Electron-Withdrawing (Halogen) Can improve binding via halogen bonds, alters electronics.
-CF₃ Strongly Electron-Withdrawing Probes for electronic sensitivity, can improve metabolic stability.
-OCH₃ Electron-Donating Can form hydrogen bonds, increases polarity.
-OH Hydrogen Bond Donor/Acceptor Probes for key H-bond interactions.[6]

| -N(CH₃)₂ | Strongly Electron-Donating | Increases basicity and polarity. |

Expert Insight: The introduction of electron-withdrawing groups or hydroxyl moieties has been shown to be beneficial for the antimicrobial activity of some indenone derivatives.[6] This suggests that probing these interactions early is a high-yield strategy.

Section 2: Synthetic Strategies & Troubleshooting

Successful modification requires robust and flexible synthetic routes. This section provides guidance on common synthetic methodologies and solutions to frequently encountered problems.

FAQ 2.1: What is the most common and reliable method for synthesizing substituted indenone derivatives?

The Nazarov cyclization is a powerful and widely used method for constructing the indenone core from chalcone precursors.[2][7] This acid-catalyzed 4π-electrocyclic reaction is generally robust and tolerates a wide variety of functional groups on both aromatic rings.

Nazarov_Workflow General Workflow: Nazarov Cyclization start Substituted Benzaldehyde claisen_schmidt Claisen-Schmidt Condensation start->claisen_schmidt acetophenone Substituted Acetophenone acetophenone->claisen_schmidt chalcone Chalcone Intermediate claisen_schmidt->chalcone Base (e.g., NaOH) nazarov Nazarov Cyclization (e.g., TFA, Lewis Acid) chalcone->nazarov indenone Target Indenone Derivative nazarov->indenone Heat / MW purify Purification (Chromatography) indenone->purify

Caption: Synthetic workflow for indenones via Nazarov cyclization.

Protocol 2.1: General Procedure for Microwave-Assisted Nazarov Cyclization

Principle: Microwave heating can dramatically shorten reaction times for the Nazarov cyclization, often improving yields and reducing byproduct formation compared to conventional heating.[2] The use of a strong acid like trifluoroacetic acid (TFA) protonates the ketone, facilitating the electrocyclization.

Materials:

  • Chalcone intermediate (1.0 mmol)

  • Trifluoroacetic acid (TFA, ~10 mL)

  • Microwave reaction vial (10-20 mL) with stir bar

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Dissolve the chalcone intermediate (1.0 mmol) in TFA (10 mL) in a microwave reaction vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C and hold for 20-30 minutes. Monitor pressure to ensure it remains within safe limits.[2]

  • After cooling, carefully pour the reaction mixture over ice.

  • Extract the aqueous mixture with DCM (3 x 20 mL).

  • Combine the organic layers and wash sequentially with water (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final indenone.

Troubleshooting Guide: Common Synthesis Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low Yield in Nazarov Cyclization 1. Insufficient acid strength or concentration.2. Incomplete reaction due to low temperature or short reaction time.3. Sterically hindered substrate.1. Use a stronger protic acid (e.g., methanesulfonic acid) or a Lewis acid (e.g., AlCl₃, FeCl₃).[8][9]2. Increase microwave temperature (e.g., to 140 °C) or extend reaction time. Monitor by TLC.3. Switch to a more forcing catalyst system or consider an alternative synthetic route like a Friedel-Crafts acylation.[3]
Formation of Polymeric Byproducts 1. Indenone product is unstable under highly acidic or high-temperature conditions.2. Presence of highly activating groups on the aromatic rings.1. Reduce reaction time and temperature. Work up the reaction immediately upon completion.2. Use milder conditions (e.g., solid-supported acid catalyst) and ensure rapid purification under neutral conditions.[8][10]
Poor Selectivity (Isomer Formation) 1. The chalcone precursor has substituents that allow for multiple cyclization pathways.2. Cation rearrangement during cyclization.1. Redesign the chalcone precursor to favor the desired cyclization electronically or sterically.2. Employ a catalyst system known to promote higher regioselectivity. Literature review for the specific substrate class is crucial.

Section 3: Biological Evaluation & Data Interpretation

Once a library of derivatives has been synthesized, a systematic approach to biological evaluation is necessary to identify promising leads.

FAQ 3.1: What is a standard primary assay for screening these compounds for anticancer activity?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability and is an excellent choice for primary screening. It measures the metabolic activity of cells, which generally correlates with cell number.

Protocol 3.1: MTT Cell Viability Assay

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance after solubilization.

Materials:

  • Human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast cancer).[3][11]

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should become visible in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals completely.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

FAQ 3.2: My lead compound has a potent IC₅₀ value but I don't know its mechanism. What's a logical next step?

Many indenone and chalcone analogues function as tubulin polymerization inhibitors , similar to combretastatin A-4.[7] Therefore, a cell-based immunofluorescence assay for microtubule disruption or a cell-free tubulin polymerization assay are excellent secondary assays to investigate this mechanism of action.

MOA_Decision_Tree start Potent IC50 in Primary Screen q1 Hypothesize Mechanism: Tubulin Inhibition? start->q1 assay1 Cell-Based Assay: Immunofluorescence of Microtubule Network q1->assay1 Yes alt_path Explore Alternative Mechanisms (e.g., Kinase Inhibition, DNA Repair) q1->alt_path No/Unlikely result1 Disrupted Microtubules? assay1->result1 assay2 Biochemical Assay: In Vitro Tubulin Polymerization Assay result2 Inhibition of Polymerization? assay2->result2 result1->assay2 Yes result1->alt_path No conclusion Mechanism Supported: Lead for Tubulin Inhibitor Program result2->conclusion Yes result2->alt_path No

Caption: Decision tree for mechanism of action (MOA) studies.

Expert Insight: If your compounds do not inhibit tubulin polymerization, consider screening against other known targets of indenone derivatives, such as the DNA dealkylation repair enzyme AlkBH3, or performing broader kinase panel screening to identify novel targets.[12]

References

  • A Comprehensive Review of 4-Chloro-1-indanone and Its Analogs in Medicinal Chemistry. BenchChem.
  • Indanone imine derivative and preparation method and application thereof.
  • Indane Deriv
  • Synthesis of 1-indanones with a broad range of biological activity. PMC - NIH.
  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals.
  • Indenone derivatives as inhibitor of human DNA dealkylation repair enzyme AlkBH3. Bioorganic & Medicinal Chemistry.
  • Indenone synthesis. Organic Chemistry Portal.
  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry.
  • Non-Conventional Methodologies in the Synthesis of 1-Indanones. PMC - NIH.
  • Recent advances in transition-metal-catalyzed annulations for the construction of 1-Indanone core.
  • FACILE SYNTHESIS OF INDENONES FROM INDANONES: A NEW PROCEDURE. Marcel Dekker, Inc.
  • Synthesis of 1-indanones with a broad range of biological activity.
  • Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anti-cancer agents.
  • Synthesis and Activity of Aurone and Indanone Deriv
  • The concise synthesis of chalcone, indanone and indenone analogues of combretastatin A4. Bioorganic & Medicinal Chemistry.

Sources

Technical Support Center: Protocol Modifications for 2-methyl-3-phenyl-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-methyl-3-phenyl-1H-inden-1-one. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to help you navigate your experiments with this promising indenone derivative. Indanone scaffolds are an emerging class of compounds recognized for their anticancer potential, making them significant lead structures in the development of novel therapeutics.[1] This guide will equip you to optimize their application for your specific research needs.

Section 1: Compound Handling and Preparation FAQs

Proper handling and preparation of your compound is the bedrock of reproducible results. Errors at this stage are often misinterpreted as poor biological activity later on.

Question: How should I dissolve this compound for cell culture experiments?

Answer: Like many aromatic heterocyclic compounds, this compound has low aqueous solubility. Therefore, a high-purity, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) is the recommended vehicle.

  • Rationale: DMSO is a highly polar aprotic solvent that can dissolve a wide range of compounds and is miscible with cell culture media. However, it can be toxic to cells at higher concentrations.

  • Protocol:

    • Prepare a high-concentration stock solution, for example, 10 mM or 20 mM, in 100% anhydrous DMSO.

    • Warm the vial slightly (to 37°C) and vortex thoroughly to ensure the compound is fully dissolved.

    • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

    • When preparing your working concentrations, perform serial dilutions in your complete cell culture medium. It is critical to ensure that the final concentration of DMSO in the media applied to your cells does not exceed 0.5%, and ideally is kept below 0.1%, to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (media with the same final DMSO concentration as your highest treatment dose) in your experiments.

Question: How stable is the compound in solution and in culture medium?

Answer: While specific stability data for this compound is not extensively published, compounds of this class are generally stable as DMSO stocks when stored frozen and protected from light. Stability in aqueous culture medium at 37°C is more limited.

  • Expert Insight: We recommend preparing fresh dilutions from your DMSO stock for each experiment. Do not store the compound in diluted, aqueous media for extended periods. The stability of similar bioactive compounds can be compromised in aqueous solutions, potentially leading to degradation or precipitation.[3] For long-term experiments (e.g., >72 hours), consider replenishing the media with freshly diluted compound every 48-72 hours.

Section 2: Troubleshooting Common Experimental Issues

This section addresses the most common challenges researchers face when working with novel cytotoxic agents.

Question: I am not seeing the expected level of cytotoxicity in my cancer cell line. What should I do?

Answer: This is a frequent issue and can stem from several factors, from the compound's concentration to the specific biology of your cell line.

Potential Cause 1: Sub-optimal Concentration Range.

  • Solution: Perform a dose-response experiment across a broad range of concentrations. Based on published data for analogous indanone derivatives, which show IC50 values from the nanomolar to low micromolar range, we suggest starting with a wide logarithmic scale (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).[4][5][6]

Potential Cause 2: Insufficient Incubation Time.

  • Solution: The cytotoxic effects of compounds that induce apoptosis or cell cycle arrest may take time to manifest.[4][5] Conduct a time-course experiment. We recommend testing at 24, 48, and 72-hour time points.[7] Some cellular processes, like cell cycle arrest, might be observable at 24 hours, while significant apoptosis may require 48-72 hours.

Potential Cause 3: Cell Line Resistance.

  • Solution: Different cancer cell lines exhibit varied sensitivity to anticancer agents due to their unique genetic backgrounds (e.g., p53 status, expression of drug efflux pumps).[5] If your cell line is known to be resistant to other chemotherapeutics, it may also be less sensitive to this compound. Consider testing a panel of cell lines with different characteristics. For example, some indanone derivatives show greater efficacy in p53-mutant colorectal cancer cells.[5]

Question: I am observing significant cell death in my non-cancerous/control cell line. How can I improve selectivity?

Answer: Achieving a therapeutic window where cancer cells are killed while normal cells are spared is a key goal. High toxicity in non-cancerous cells suggests the current protocol is not optimized for selectivity.

  • Expert Recommendation: The primary strategy is to refine the dose. Cancer cells often have a higher proliferation rate and may be more susceptible to agents that interfere with the cell cycle.[8] By carefully titrating the concentration downwards, you may find a dose that is cytotoxic to your cancer line but has a minimal effect on the non-cancerous line. It is crucial to determine the LC50 (lethal concentration, 50%) for both your target cancer cells and a non-cancerous control line to establish this therapeutic window.[8]

Question: My experimental results are inconsistent between replicates. What are the likely causes?

Answer: Poor reproducibility often points to technical, rather than biological, issues.

  • Troubleshooting Checklist:

    • Compound Precipitation: After diluting the DMSO stock into your aqueous media, inspect the solution for any cloudiness or precipitate. This is a common issue when the final concentration of the compound exceeds its solubility limit in the media. If this occurs, try lowering the working concentration.

    • Cell Seeding Density: Ensure that cells are seeded uniformly across all wells of your plate and are in a logarithmic growth phase. Over-confluent or sparse cultures will respond differently to treatment.

    • DMSO Concentration: Verify that the final DMSO concentration is identical across all treatment wells and the vehicle control.

    • Assay Timing: For endpoint assays like MTT, ensure that the timing of reagent addition and reading is consistent for all plates. The metabolic activity measured by the MTT assay can be influenced by incubation time.[9]

Section 3: Cell Line-Specific Protocol Modifications

The efficacy of this compound will vary depending on the cell line. The table below provides recommended starting concentration ranges for initial screening based on data from structurally similar indanone derivatives.[5][10][11]

Cancer Type Example Cell Lines Recommended Starting IC50 Range (for 72h exposure) Key Mechanistic Notes from Related Compounds
Colon Cancer HT-29, COLO 205, KM 120.4 µM - 7.0 µMG2/M phase cell cycle arrest, apoptosis induction, ROS generation.[4][5]
Breast Cancer MCF-7, SKBR31.0 µM - 25 µMS-phase cell cycle arrest (in SKBR3), potential tubulin binding.[11]
Lung Cancer A54910 µM - 20 µMModerate cytotoxic effect observed for some derivatives.[8][11]
Prostate Cancer DU1455 µM - 15 µMSome indenone hybrids show selectivity for prostate cancer cells.[11]

Note: These values are starting points. It is imperative to perform a full dose-response curve to determine the precise IC50 for your specific cell line and experimental conditions.

Section 4: General Protocol and Mechanistic Insights

General Protocol: Determining IC50 via MTT Assay

This protocol provides a framework for assessing the cytotoxic effects of this compound.

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[7]

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Also, prepare a vehicle control with the maximum DMSO concentration used.

  • Treatment: Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different compound concentrations or the vehicle control.

  • Incubation: Incubate the plate for your desired time point (e.g., 24, 48, or 72 hours).[7]

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[12]

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Viability Assay (MTT) cluster_analysis Phase 4: Data Analysis start Seed cells in 96-well plate adhere Allow cells to adhere (12-24h) start->adhere prep_cpd Prepare serial dilutions of compound treat Treat cells with compound/vehicle prep_cpd->treat incubate Incubate for desired time (24/48/72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate analyze Calculate % Viability read_plate->analyze plot Plot Dose-Response Curve analyze->plot ic50 Determine IC50 plot->ic50

Caption: Standard workflow for determining the IC50 of a test compound.

Plausible Mechanism of Action

Based on studies of related indanone derivatives, this compound likely exerts its anticancer effects through a multi-faceted mechanism involving the disruption of critical cellular processes.[4][5][11] A plausible signaling cascade involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics. This leads to an arrest of the cell cycle, typically at the G2/M phase, preventing mitotic progression.[4] This cellular stress can also trigger an increase in intracellular Reactive Oxygen Species (ROS), leading to oxidative damage and a reduction in protective molecules like glutathione (GSH).[5] Ultimately, these events converge on the intrinsic apoptotic pathway, characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases, culminating in programmed cell death.[5]

G Compound 2-methyl-3-phenyl- 1H-inden-1-one Tubulin Tubulin Polymerization Compound->Tubulin inhibits ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS induces Bcl2 ↓ Bcl-2 Expression Compound->Bcl2 inhibits Microtubule Microtubule Disruption Tubulin->Microtubule GSH ↓ Glutathione (GSH) ROS->GSH Apoptosis Apoptosis ROS->Apoptosis CellCycle G2/M Cell Cycle Arrest Microtubule->CellCycle CellCycle->Apoptosis Bcl2->Apoptosis promotes

Caption: Plausible signaling pathway for indenone-induced apoptosis.

References

  • Indanone derivatives: Emerging frontiers in cancer therapy. Semantic Scholar.
  • Unveiling the Cytotoxic Potential of Substituted Indanone Derivatives: A Compar
  • Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. PubMed.
  • Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. PMC - NIH.
  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals.
  • Design, Synthesis And Biological Evaluation Of A Novel Bioactive Indane scaffold 2-(diphenylmethylene)c-2,3-dihydro-1H-inden-1-o. Arrow@TU Dublin.
  • Quinolone-1-(2H)
  • Application Notes and Protocols for Evaluating the Cytotoxicity of 2-Phenyl-1-(piperazin-1-yl)
  • In Vitro Cytotoxicity of 2-(3-Phenyl-1H-1,2,4-triazol-5-yl)
  • Novel 1-((benzoimidazole-2-yl)methyl)-3-Phenyl-1,4-Dihydropyrazole-5-One and Their Derivatives: Synthesis and Preliminary Cytotoxicity Test as Anti-Breast Cancer.
  • In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell de
  • Selective Pro-Apoptotic Activity of Novel 3,3′-(Aryl/Alkyl-Methylene)Bis(2-Hydroxynaphthalene-1,4-Dione) Derivatives on Human Cancer Cells via the Induction Reactive Oxygen Species. PMC - PubMed Central.
  • Characterization of solvents and optimization of stability and solubility of bioactive compounds used in lymphoma cell culture treatments.
  • Optimizing the stability and solubility of cell culture media ingredients. Evonik Health Care.

Sources

Validation & Comparative

A Comparative Analysis of Synthetic Methodologies for 2-Methyl-3-phenyl-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-3-phenyl-1H-inden-1-one is a valuable scaffold in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of various biologically active compounds and functional materials. The strategic placement of the methyl and phenyl groups on the indenone core imparts unique physicochemical properties, making the development of efficient and scalable synthetic routes to this molecule a significant area of research. This guide provides a comparative analysis of two prominent synthetic methods for the preparation of this compound: Intramolecular Friedel-Crafts Cyclization of 2-methyl-3,3-diphenylpropanoic acid and a Tandem Grignard Addition/Oxidation sequence starting from α-phenylcinnamaldehyde. This analysis is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the available synthetic strategies, enabling informed decisions in their research and development endeavors.

Method 1: Intramolecular Friedel-Crafts Cyclization

The intramolecular Friedel-Crafts acylation is a classic and widely employed method for the construction of cyclic ketones, including indanones.[1][2][3] This approach involves the cyclization of a suitable carboxylic acid or its derivative, such as an acyl chloride, onto an aromatic ring under the influence of a Lewis acid or a strong protic acid.[1][4] In the context of this compound synthesis, this method relies on the preparation of the precursor, 2-methyl-3,3-diphenylpropanoic acid.

Causality Behind Experimental Choices

The choice of an intramolecular Friedel-Crafts reaction is predicated on its reliability and the commercial availability of the necessary starting materials. The conversion of the carboxylic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a critical step. This enhances the electrophilicity of the acyl group, facilitating the subsequent intramolecular electrophilic aromatic substitution. The selection of a potent Lewis acid, such as aluminum chloride (AlCl₃), is crucial for activating the acyl chloride and promoting the cyclization.[2][3] The reaction is typically performed in an inert solvent, like dichloromethane or carbon disulfide, to prevent side reactions with the solvent.

Experimental Protocol

Step 1: Synthesis of 2-methyl-3,3-diphenylpropanoic acid

Step 2: Synthesis of 2-methyl-3,3-diphenylpropanoyl chloride

To a solution of 2-methyl-3,3-diphenylpropanoic acid in an anhydrous solvent such as dichloromethane, an excess of thionyl chloride is added. The reaction mixture is typically refluxed until the evolution of HCl gas ceases, indicating the completion of the reaction. The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude acyl chloride, which is often used in the next step without further purification.

Step 3: Intramolecular Friedel-Crafts Cyclization

The 2-methyl-3,3-diphenylpropanoyl chloride is dissolved in a dry, inert solvent like dichloromethane and cooled in an ice bath. A stoichiometric amount of a Lewis acid, typically aluminum chloride, is added portion-wise. The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature to drive the cyclization. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice and hydrochloric acid. The organic layer is separated, washed, dried, and concentrated. The resulting crude product is then purified by column chromatography or recrystallization to afford this compound.

Visualization of the Workflow

G cluster_0 Precursor Synthesis cluster_1 Cyclization A 2-Methyl-3,3-diphenylpropanoic acid C 2-Methyl-3,3-diphenylpropanoyl chloride A->C Acyl Chloride Formation B Thionyl Chloride B->C E Intramolecular Friedel-Crafts Reaction C->E D Aluminum Chloride D->E F This compound E->F

Caption: Workflow for the synthesis of this compound via Intramolecular Friedel-Crafts Cyclization.

Method 2: Tandem Grignard Addition and Oxidation

This alternative approach utilizes a Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis, followed by an oxidation step.[4][5] This method commences with the reaction of a suitable Grignard reagent, in this case, methylmagnesium bromide, with α-phenylcinnamaldehyde. The resulting allylic alcohol is then oxidized to the corresponding α,β-unsaturated ketone, which is the target indenone.

Causality Behind Experimental Choices

The Grignard reaction is a powerful tool for forming carbon-carbon bonds with high efficiency.[4][6] The choice of α-phenylcinnamaldehyde as the starting material is strategic as it already contains the core phenyl and a portion of the indenone ring system. The addition of a methyl Grignard reagent introduces the required methyl group at the 2-position. The subsequent oxidation of the secondary allylic alcohol to the ketone is a standard transformation. Various oxidizing agents can be employed, such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC), with the choice depending on the desired selectivity and reaction conditions.

Experimental Protocol

Step 1: Grignard Addition to α-phenylcinnamaldehyde

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a solution of α-phenylcinnamaldehyde in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared. The solution is cooled in an ice bath, and a solution of methylmagnesium bromide in diethyl ether is added dropwise with stirring. The reaction is highly exothermic and the temperature should be carefully controlled.[7] After the addition is complete, the reaction mixture is stirred for an additional period at room temperature to ensure completion. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude 1-(2-methyl-3-phenyl-1H-inden-1-yl)ethan-1-ol.

Step 2: Oxidation to this compound

The crude alcohol from the previous step is dissolved in a suitable solvent, such as dichloromethane or acetone. An oxidizing agent, for example, activated manganese dioxide, is added to the solution. The reaction mixture is stirred vigorously at room temperature. The progress of the oxidation is monitored by TLC. Upon completion, the solid manganese dioxide is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford pure this compound.

Visualization of the Workflow

G cluster_0 Grignard Reaction cluster_1 Oxidation A α-Phenylcinnamaldehyde C Allylic Alcohol Intermediate A->C 1,2-Addition B Methylmagnesium Bromide B->C E Oxidation C->E D Manganese Dioxide D->E F This compound E->F

Caption: Workflow for the synthesis of this compound via Grignard Addition and Oxidation.

Comparative Analysis

To facilitate a direct comparison, the key performance indicators for each synthetic route are summarized in the table below. It is important to note that specific yield and reaction time data for the direct synthesis of this compound were not explicitly found in the initial search results; therefore, the data presented are based on typical ranges for these reaction types.

ParameterMethod 1: Intramolecular Friedel-Crafts CyclizationMethod 2: Tandem Grignard Addition & Oxidation
Starting Materials 2-Methyl-3,3-diphenylpropanoic acidα-Phenylcinnamaldehyde, Methylmagnesium bromide
Key Reagents Thionyl chloride, Aluminum chlorideManganese dioxide (or other oxidant)
Number of Steps 2 (from propanoic acid)2
Typical Yield Good to Excellent (70-90%)Moderate to Good (60-85%)
Reaction Conditions Anhydrous, often requires low temperatures initiallyAnhydrous for Grignard step, mild for oxidation
Scalability Generally scalable, but stoichiometric Lewis acid can be an issueScalable, Grignard reactions are common in industry
Atom Economy Lower due to the use of stoichiometric reagents (SOCl₂, AlCl₃)Higher, especially if a catalytic oxidant is used
Substrate Scope Dependent on the availability of substituted propanoic acidsDependent on the availability of substituted cinnamaldehydes
Key Advantages Reliable and well-established reactionUtilizes readily available starting materials, powerful C-C bond formation
Key Disadvantages Requires synthesis of the precursor acid, stoichiometric and moisture-sensitive Lewis acidGrignard reagents are highly reactive and moisture-sensitive

Conclusion

Both the intramolecular Friedel-Crafts cyclization and the tandem Grignard addition/oxidation represent viable and effective strategies for the synthesis of this compound. The choice between these two methods will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, desired scale of the reaction, and tolerance for certain reagents and reaction conditions.

The Friedel-Crafts approach offers a potentially high-yielding and direct route to the indenone core, provided the precursor carboxylic acid is accessible. However, the need for a stoichiometric amount of a Lewis acid can present challenges in terms of work-up and waste disposal, particularly on a larger scale.

The Grignard-based method, while also a two-step process, benefits from the power and versatility of organomagnesium reagents for carbon-carbon bond formation. This route may offer greater flexibility in accessing a variety of substituted indenones by simply changing the Grignard reagent or the initial aldehyde. Careful control of the reaction conditions, particularly the exclusion of moisture, is paramount for the success of the Grignard step.

Further optimization of both routes, including the exploration of milder and more environmentally benign catalysts for the Friedel-Crafts reaction and the development of more efficient oxidation procedures, will undoubtedly continue to be an active area of research. This comparative guide serves as a foundational resource for chemists embarking on the synthesis of this important molecular scaffold.

References

  • Facile synthesis of isoquinolines by imination and subsequent ...
  • Asymmetric Synthesis of Fluorenols by Palladium/Chiral ...
  • Synthesis of enantiomerically enriched 1-aryl-1H-indenes. - ResearchGate.
  • Synthesis of chromenes by the 1,4-addition of boronic acids to β-(2-hydroxyaryl)enones.
  • ChemInform Abstract: Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction.
  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review.
  • Regioselective Synthesis of Indanones.
  • Alternative Synthetic Routes to 2-Methyl-3-Phenylfuran: Application Notes and Protocols - Benchchem.
  • Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals.
  • 2-indanone - Organic Syntheses Procedure.
  • A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues - Preprints.org.
  • Indanone synthesis - Organic Chemistry Portal.
  • CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone - Google Patents.
  • Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry.
  • Mechanism of Cyclisation by Friedal crafts reaction - YouTube.
  • Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals.
  • Friedel–Crafts reaction - Wikipedia.
  • trans-1-PHENYL-1,3-BUTADIENE - Organic Syntheses Procedure.
  • Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction - PMC - NIH.
  • Alkylation of 1-indanone; 3-phenyl-1H-indene | Request PDF - ResearchGate.
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI.
  • What Makes Friedel-Crafts Reactions So Tricky? - YouTube.
  • Friedel-Crafts Alkylation Reaction - Mettler Toledo.
  • 2-methyl-3-phenyl-1-indanone | 52957-74-1 - ChemicalBook.
  • Enone synthesis by oxidation or hydrolysis - Organic Chemistry Portal.
  • EP0421759A2 - Method for producing 1-indanone derivatives - Google Patents.

Sources

A Comparative Guide to the Efficacy of 2-methyl-3-phenyl-1H-inden-1-one and Known JNK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of JNK in Cellular Signaling and Disease

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1][2] Activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet radiation, and oxidative stress, the JNK signaling pathway plays a pivotal role in regulating cellular processes such as apoptosis, inflammation, and cell proliferation.[2][3][4] Dysregulation of the JNK pathway has been implicated in a range of pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer, making JNK an attractive therapeutic target.[2][5][6]

The JNK signaling cascade is initiated by the activation of a MAPK kinase kinase (MAPKKK), which then phosphorylates and activates a MAPK kinase (MAPKK), typically MKK4 or MKK7. These, in turn, phosphorylate and activate JNK. Activated JNK then translocates to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, which leads to the transcription of genes involved in various cellular responses.[2]

JNK Signaling Pathway Stress Cellular Stress (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK Activates MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 Phosphorylates JNK JNK (JNK1, JNK2, JNK3) MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Gene_Expression Target Gene Expression (Apoptosis, Inflammation) cJun->Gene_Expression Regulates Inhibitors JNK Inhibitors (e.g., SP600125, BI-78D3) Inhibitors->JNK Inhibits

Caption: The JNK signaling pathway, a key regulator of cellular stress responses.

A Comparative Overview of Established JNK Inhibitors

A number of small molecule inhibitors targeting JNK have been developed and are widely used in research to probe the function of the JNK pathway and to evaluate its therapeutic potential. Here, we compare the efficacy of three well-characterized compounds that represent different mechanisms of interaction with the JNK pathway.

CompoundTarget(s)Mechanism of ActionReported IC50 Values
SP600125 JNK1, JNK2, JNK3Reversible, ATP-competitive inhibitor.[3][5][7][8]JNK1: 40 nM, JNK2: 40 nM, JNK3: 90 nM (cell-free assays).[1][8][9]
BI-78D3 JNKSubstrate-competitive inhibitor, targeting the JNK-JIP interaction site.[10][11][12]280 nM (in vitro kinase assay).[10][11][13]
Anisomycin Protein Synthesis, JNK/p38 MAPKPotent activator of JNK and p38 MAP kinase.[14] Inhibits protein synthesis.[15][16]Not applicable (activator).

SP600125 is a potent, cell-permeable, and selective inhibitor of JNK, demonstrating broad-spectrum activity against all three JNK isoforms.[5] It functions as a reversible, ATP-competitive inhibitor, making it a valuable tool for studying JNK-dependent cellular events.[3][7][8] However, at higher concentrations, some off-target effects on other kinases have been reported, necessitating careful dose-response studies.[17]

BI-78D3 represents a different class of JNK inhibitor that acts by competing with JNK substrates, such as the JNK-interacting protein 1 (JIP1).[10] This substrate-competitive mechanism can offer a higher degree of selectivity compared to ATP-competitive inhibitors. BI-78D3 has shown efficacy in cellular and in vivo models, effectively inhibiting the phosphorylation of JNK substrates.[10][11]

Anisomycin , while not an inhibitor, is a crucial tool compound for studying the JNK pathway. It is a potent activator of JNK and p38 MAP kinase, often used to induce a stress response and stimulate JNK signaling in cellular assays.[14] By comparing the effects of a potential inhibitor in the presence and absence of Anisomycin-induced JNK activation, researchers can confirm the inhibitor's mechanism of action.

Evaluating the Efficacy of 2-methyl-3-phenyl-1H-inden-1-one: A Proposed Experimental Framework

Given the absence of direct efficacy data for this compound, a systematic evaluation is required to determine its potential as a JNK inhibitor. The following experimental workflow is proposed to characterize its activity and compare it to the established inhibitors discussed above.

Experimental_Workflow Start Start: Synthesize and Purify This compound Biochemical Biochemical Kinase Assay (Determine IC50) Start->Biochemical CellBased Cell-Based Assay (Inhibition of c-Jun Phosphorylation) Biochemical->CellBased If potent Selectivity Kinase Selectivity Profiling CellBased->Selectivity Downstream Downstream Functional Assays (e.g., Cytokine Production) Selectivity->Downstream End End: Efficacy Profile Downstream->End

Caption: Proposed workflow for evaluating the JNK inhibitory activity of a novel compound.

In Vitro Kinase Assay for IC50 Determination

The initial step is to determine the direct inhibitory effect of this compound on JNK activity in a cell-free system. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.

Protocol:

  • Reagents and Materials:

    • Recombinant human JNK1, JNK2, and JNK3 enzymes.

    • JNK substrate (e.g., ATF2).[18]

    • ATP.

    • Kinase assay buffer.

    • This compound, SP600125, and BI-78D3 (dissolved in DMSO).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[19]

    • 384-well plates.

  • Procedure: a. Prepare serial dilutions of the test compounds (this compound, SP600125, BI-78D3) in DMSO. b. In a 384-well plate, combine the recombinant JNK enzyme, JNK substrate, and kinase assay buffer. c. Add the diluted test compounds or vehicle (DMSO) to the wells. d. Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding. e. Initiate the kinase reaction by adding ATP. f. Incubate for the recommended time at 30°C.[18] g. Terminate the reaction and measure the generated ADP signal according to the detection kit manufacturer's instructions.[19] h. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

Cellular Assay for Inhibition of c-Jun Phosphorylation

To assess the cell permeability and efficacy of the compound within a biological context, a cellular assay measuring the phosphorylation of the direct JNK substrate, c-Jun, is essential.

Protocol:

  • Reagents and Materials:

    • Human cell line (e.g., HeLa or Jurkat cells).

    • Cell culture medium and supplements.

    • Anisomycin (for JNK activation).

    • This compound, SP600125, and BI-78D3.

    • Lysis buffer.

    • Primary antibodies: anti-phospho-c-Jun (Ser63/73) and anti-total-c-Jun.

    • Secondary antibody conjugated to HRP or a fluorescent dye.

    • Western blot reagents and equipment.

  • Procedure: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Pre-treat the cells with varying concentrations of the test compounds or vehicle for 1-2 hours. c. Stimulate the cells with a JNK activator, such as Anisomycin (e.g., 10 µg/mL for 30 minutes), to induce c-Jun phosphorylation. d. Wash the cells with ice-cold PBS and lyse them in lysis buffer. e. Determine the protein concentration of the lysates. f. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. g. Block the membrane and incubate with the primary anti-phospho-c-Jun antibody overnight at 4°C. h. Wash the membrane and incubate with the appropriate secondary antibody. i. Detect the signal using a chemiluminescence or fluorescence imaging system. j. Strip the membrane and re-probe with an anti-total-c-Jun antibody to normalize for protein loading. k. Quantify the band intensities to determine the dose-dependent inhibition of c-Jun phosphorylation.

Downstream Functional Assays: Measuring Inhibition of Pro-inflammatory Cytokine Production

To evaluate the functional consequences of JNK inhibition by this compound, the production of pro-inflammatory cytokines, such as TNF-α and IL-6, can be measured in immune cells.

Protocol:

  • Reagents and Materials:

    • Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).

    • Lipopolysaccharide (LPS) for cell stimulation.

    • This compound, SP600125, and BI-78D3.

    • ELISA kits for human TNF-α and IL-6.

  • Procedure: a. Differentiate THP-1 cells into macrophage-like cells using PMA, or isolate PBMCs. b. Seed the cells in 96-well plates. c. Pre-treat the cells with the test compounds for 1-2 hours. d. Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours. e. Collect the cell culture supernatants. f. Measure the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions. g. Analyze the dose-dependent inhibition of cytokine production by the test compounds.

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization and comparative efficacy assessment of this compound as a potential JNK inhibitor. By systematically performing the outlined biochemical and cellular assays alongside well-characterized inhibitors like SP600125 and BI-78D3, researchers can generate the necessary data to establish its potency, cellular activity, and functional effects. Positive outcomes from these studies would pave the way for further investigations, including comprehensive kinase selectivity profiling, in vivo efficacy studies in relevant disease models, and detailed structure-activity relationship (SAR) studies to optimize its therapeutic potential. The indanone scaffold holds promise for the development of novel JNK inhibitors, and a thorough evaluation of this compound is a critical next step in this endeavor.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Wikipedia. Anisomycin. [Link]

  • Patsnap Synapse. What are JNK inhibitors and how do they work?. [Link]

  • PubChem - NIH. Anisomycin | C14H19NO4 | CID 253602. [Link]

  • Kaminska, B. (2008). Inhibitors of c-jun-N-terminal kinase (JNK). Mini reviews in medicinal chemistry, 8(8), 755–766. [Link]

  • Molecules. Anisomycin is a Multifunctional Drug: More than Just a Tool to Inhibit Protein Synthesis. [Link]

  • Törocsik, B., & Szeberényi, J. (2000). Anisomycin uses multiple mechanisms to stimulate mitogen-activated protein kinases and gene expression and to inhibit neuronal differentiation in PC12 phaeochromocytoma cells. European Journal of Neuroscience, 12(2), 527–532. [Link]

  • Bennett, B. L., Sasaki, D. T., Murray, B. W., O'Leary, E. C., Sakata, S. T., Xu, W., ... & Chambers, T. C. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences, 98(24), 13681–13686. [Link]

  • MDPI. Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold. [Link]

  • Hazzalin, C. A., Cuenda, A., Cano, E., & Mahadevan, L. C. (1998). Anisomycin selectively desensitizes signalling components involved in stress kinase activation and fos and jun induction. Molecular and Cellular Biology, 18(4), 1844–1854. [Link]

  • Tanemura, S., Yamasaki, T., Katada, T., & Nishina, H. (2010). Utility and limitations of sp600125 an inhibitor of stress-responsive c-jun n-terminal kinase. Current enzyme inhibition, 6(1), 26–33. [Link]

  • PubMed. SP600125, a selective JNK inhibitor, is a potent inhibitor of NAD(P)H: quinone oxidoreductase 1 (NQO1). [Link]

  • PubMed Central. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. [Link]

  • MDPI. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening. [Link]

  • PubMed. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. [Link]

  • PubMed. Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11 H-Indeno[1,2- b]quinoxalin-11-one Scaffold. [Link]

  • NIH. Deep Protein Methylation Profiling by Combined Chemical and Immunoaffinity Approaches Reveals Novel PRMT1 Targets. [Link]

  • PubMed Central. Discovery of potent and selective covalent inhibitors of JNK. [Link]

  • PubChem - NIH. 2-Methyl-3-phenyl-1-propen-1-one | C10H10O. [Link]

  • ResearchGate. Recent developments in biological activities of indanones | Request PDF. [Link]

  • NIH. Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • PubMed. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. [Link]

  • PubMed. Discovery of hit compounds for methyl-lysine reader proteins from a target class DNA-encoded library. [Link]

  • MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

  • PubMed. Synthesis and biological evaluation of phenyl-1H-1,2,3-triazole derivatives as anti-inflammatory agents. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Biological Target of 2-methyl-3-phenyl-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of the Unknown Target

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] Derivatives of this versatile core have been developed as acetylcholinesterase inhibitors for Alzheimer's disease, highlighting its therapeutic potential.[1][2] However, for many novel derivatives, such as 2-methyl-3-phenyl-1H-inden-1-one , the precise biological target remains uncharacterized. This lack of a defined target is a common and critical roadblock in early-stage drug discovery.

Validating a biological target—proving that a molecule's therapeutic effect is a direct consequence of its interaction with a specific biomolecule—is the foundation of modern drug development.[4] It provides the mechanistic rationale necessary for further optimization and clinical translation. Without this validation, a project risks high rates of attrition due to unforeseen off-target effects or a lack of efficacy.

This guide presents a comprehensive, multi-faceted strategy for the de novo identification and subsequent validation of the biological target for a novel compound, using this compound as our central case study. We will proceed through a logical sequence of experiments, from generating an initial hypothesis to confirming a functional biological outcome in a cellular context. Each step is designed to build upon the last, creating a self-validating workflow that establishes a robust and defensible Target-Compound relationship.

Part 1: Hypothesis Generation: Casting a Wide Net for Putative Targets

Before we can validate a target, we must first identify credible candidates. The initial phase of target identification employs broad, unbiased methods to generate a list of proteins that physically interact with our compound of interest. This approach minimizes early-stage bias and opens the door to discovering novel mechanisms of action.

Methodology 1: Affinity-Based Chemical Proteomics

This powerful experimental technique is a cornerstone of modern target deconvolution. The core principle involves using the compound itself as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.

Causality Behind the Choice: Unlike predictive methods, chemical proteomics provides direct physical evidence of an interaction. By immobilizing this compound onto a solid support (e.g., sepharose beads), we can physically isolate proteins that bind to it. These captured proteins are then identified using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). The inclusion of a competitive elution step, where the lysate is co-incubated with an excess of the free compound, is a critical self-validating control. True binding partners will be outcompeted by the free compound and will thus be less abundant in the final eluate, distinguishing them from non-specific binders.

  • Immobilization: Synthesize an analog of this compound with a linker suitable for conjugation to NHS-activated sepharose beads. Control beads should be generated by blocking the reactive groups without adding the compound.

  • Lysate Preparation: Grow a relevant cell line (e.g., a human cancer cell line if anticancer activity is suspected) and prepare a native cell lysate using a non-denaturing lysis buffer.

  • Incubation: Incubate the cell lysate with the compound-conjugated beads and the control beads in parallel for 2-4 hours at 4°C. For the competition control, pre-incubate the lysate with a 100-fold excess of free this compound before adding the conjugated beads.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel digest, and identify the proteins using LC-MS/MS.

  • Data Interpretation: Candidate targets are proteins that are significantly enriched on the compound beads relative to the control beads and whose binding is significantly reduced in the competition sample.

Methodology 2: In Silico Target Prediction

Computational methods offer a rapid and cost-effective parallel approach to generate hypotheses.[5] These techniques use the 2D or 3D structure of the compound to predict potential binding partners based on established databases of protein structures and known ligand-target interactions.

Causality Behind the Choice: In silico methods leverage vast amounts of existing biological data. Techniques like reverse docking screen the compound against a library of 3D protein structures, calculating a predicted binding energy for each. Ligand-based approaches, such as chemical similarity searching, identify known drugs or tool compounds that are structurally similar to this compound and propose their targets as candidates. This approach is particularly useful for prioritizing protein families (e.g., kinases, GPCRs) for subsequent experimental testing.

G cluster_0 Part 1: Hypothesis Generation cluster_1 Experimental Approach cluster_2 Computational Approach compound 2-methyl-3-phenyl- 1H-inden-1-one chemoproteomics Affinity-Based Chemical Proteomics compound->chemoproteomics insilico In Silico Target Prediction compound->insilico mass_spec LC-MS/MS Analysis chemoproteomics->mass_spec Identifies physical interactors putative_targets List of Putative Targets (e.g., Kinase X, Protein Y, Enzyme Z) mass_spec->putative_targets databases Protein & Ligand Databases insilico->databases Predicts potential interactors databases->putative_targets

Caption: Workflow for generating a list of candidate biological targets.
Comparative Guide: Target Hypothesis Methodologies
FeatureAffinity-Based Chemical ProteomicsIn Silico Target Prediction
Principle Physical capture of binding proteinsComputational prediction based on structure
Nature of Evidence Direct, physical interactionIndirect, predictive
Resource Cost High (reagents, MS time, expertise)Low (software, computational time)
Time to Result Days to WeeksHours to Days
Novelty Discovery High potential for novel targetsGenerally limited to known target classes
Key Control Competitive elution with free compoundStatistical validation and scoring functions

Part 2: In Vitro Confirmation: Proving a Direct Biochemical Interaction

The list of putative targets from Part 1 must be rigorously tested to confirm a direct, specific, and measurable biochemical interaction. This step moves from an unbiased screen to focused, quantitative validation. For this guide, we will assume that a hypothetical protein, "Kinase X," was a top candidate identified in our initial screens.

Methodology 1: Biochemical Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

DSF is a rapid and resource-efficient method to confirm target engagement. The principle is that the binding of a ligand (our compound) to a protein stabilizes its tertiary structure, resulting in an increase in its thermal denaturation midpoint (Tm).

Causality Behind the Choice: This assay provides direct evidence that the compound physically binds to the purified target protein. It is an excellent primary validation assay due to its high throughput and low protein consumption. A significant and dose-dependent increase in the Tm of Kinase X in the presence of this compound, but not in the presence of a control protein, is strong evidence of a specific interaction.

  • Reagent Preparation: Obtain or express purified Kinase X and a non-related control protein. Prepare a stock solution of this compound in DMSO. The final assay buffer should contain a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins as they unfold.

  • Plate Setup: In a 96-well PCR plate, add the purified protein to the assay buffer. Add the compound across a range of concentrations (e.g., 0.1 µM to 100 µM). Include "protein only" and "buffer only" controls. Ensure the final DMSO concentration is constant across all wells (typically ≤1%).

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program a temperature ramp from 25°C to 95°C, increasing by 1°C per minute, while continuously monitoring fluorescence.

  • Data Analysis: As the protein unfolds, the dye will bind, and fluorescence will increase, creating a sigmoidal curve. The Tm is the midpoint of this transition. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein-only control from the Tm of the protein-plus-compound samples.

Methodology 2: Isothermal Titration Calorimetry (ITC)

ITC is considered a gold-standard biophysical technique for characterizing binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Causality Behind the Choice: While DSF confirms binding, ITC provides a complete thermodynamic profile of the interaction. It is a label-free, in-solution technique that requires no modification of the protein or compound. A measurable heat change upon titration of the compound into the protein solution provides unambiguous, quantitative proof of a direct interaction and yields the binding affinity, a critical parameter for drug development.

Comparative Data: Hypothetical In Vitro Results
AssayTarget ProteinCompound ConcentrationResultInterpretation
DSF Kinase X20 µMΔTm = +5.2 °CStrong stabilization, indicates binding
DSF Control Protein20 µMΔTm = +0.3 °CNo significant stabilization
ITC Kinase XTitrationKd = 150 nMHigh-affinity direct interaction
ITC Control ProteinTitrationNo Binding DetectedInteraction is specific to Kinase X

Part 3: Cellular Target Engagement: Proving the Interaction in a Biological System

Confirming a direct biochemical interaction is necessary but not sufficient. A successful drug must engage its target within the complex milieu of a living cell. Cellular target engagement assays verify that the compound can cross the cell membrane, avoid efflux pumps, and bind to its intended target in its native environment.

Methodology 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is the in-cell application of the thermal shift principle.[6] Intact cells are treated with the compound, heated to various temperatures, and then lysed. A stabilized target protein will resist thermal aggregation and remain soluble at higher temperatures compared to its un-liganded state. The amount of soluble protein remaining at each temperature is typically quantified by Western Blot.

Causality Behind the Choice: CETSA is the most direct way to observe target engagement in a physiological context without requiring genetic modification of the protein or cell line. A shift in the thermal stability of Kinase X in cells treated with this compound is powerful evidence that the compound reaches and binds its target in an intact cell.

G cluster_0 CETSA® Experimental Workflow start Treat intact cells with Compound or Vehicle (DMSO) heat Heat cell suspensions at a range of temperatures start->heat lyse Lyse cells to separate soluble vs. aggregated proteins heat->lyse centrifuge Centrifugation lyse->centrifuge quantify Quantify soluble target protein (e.g., via Western Blot) centrifuge->quantify plot Plot % Soluble Protein vs. Temperature quantify->plot

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
  • Cell Treatment: Culture cells to ~80% confluency. Treat with this compound or vehicle (DMSO) for 1 hour in culture media.

  • Heating: Harvest, wash, and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot should remain at room temperature as the non-heated control.

  • Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to lyse the cells.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Quantification: Collect the supernatant (soluble fraction). Measure total protein concentration and normalize all samples. Analyze the abundance of soluble Kinase X by Western Blot using a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western Blot. Plot the percentage of soluble Kinase X (relative to the non-heated control) against temperature for both the vehicle- and compound-treated groups to generate the CETSA melt curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization.

Alternative Methodology: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a powerful alternative that measures target engagement in real-time in living cells. This method requires engineering the cells to express the target protein (Kinase X) as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the active site of the kinase is then added. When the tracer is bound, its fluorescence is excited by the luciferase's bioluminescence through BRET (Bioluminescence Resonance Energy Transfer). A test compound that enters the cell and binds to the target will displace the tracer, leading to a loss of the BRET signal.

Comparative Guide: Cellular Target Engagement Assays
FeatureCETSA® (Western Blot)NanoBRET™ Target Engagement
Principle Ligand-induced thermal stabilizationCompetitive displacement of a fluorescent tracer
Cell Line Requirement Any cell line with endogenous target expressionRequires genetic engineering (luciferase fusion)
Data Output Thermal melt curve (endpoint)Real-time binding and residence time data
Throughput Low to MediumHigh (plate-based)
Key Advantage No cell/protein modification neededQuantitative affinity data in living cells
Key Limitation Labor-intensive; requires a good antibodyRequires tracer development and cell engineering

Part 4: Functional Validation: Linking Target Engagement to Biology

The final and most critical piece of the puzzle is to demonstrate that the binding of this compound to Kinase X leads to a measurable change in the protein's function and a downstream cellular response. This step connects the molecular interaction to the biological phenotype.

Methodology: Downstream Signaling Pathway Analysis

If Kinase X is known to phosphorylate a specific downstream substrate, "Substrate P," then inhibiting Kinase X should lead to a decrease in the phosphorylation of Substrate P. This can be readily measured by Western Blot.

Causality Behind the Choice: This experiment directly tests the functional consequence of target engagement. Observing a dose-dependent decrease in the phosphorylation of a known substrate following compound treatment is definitive proof that the compound is not just binding to the target, but is actively modulating its catalytic function within the cell. This provides a clear mechanistic link between the compound, the target, and a cellular signaling event.

G cluster_0 Hypothetical Kinase X Signaling Pathway upstream Upstream Signal (e.g., Growth Factor) kinaseX Kinase X (Target Protein) upstream->kinaseX Activates substrateP Substrate P p_substrateP Phospho-Substrate P (p-Substrate P) kinaseX->p_substrateP Phosphorylates compound 2-methyl-3-phenyl- 1H-inden-1-one compound->kinaseX Inhibits response Cellular Response (e.g., Proliferation, Survival) p_substrateP->response Promotes

Caption: Diagram of a signaling pathway for functional validation.
  • Cell Treatment: Plate cells and allow them to adhere. Starve the cells of serum overnight to reduce basal signaling.

  • Stimulation & Inhibition: Pre-treat the cells with increasing concentrations of this compound for 1-2 hours. Then, stimulate the pathway with an appropriate growth factor or stimulus to activate Kinase X for a short period (e.g., 15 minutes).

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.

  • Western Blot: Separate the protein lysates by SDS-PAGE and transfer to a membrane. Probe the membrane with specific antibodies against both total Substrate P (as a loading control) and phospho-Substrate P (p-Substrate P).

  • Analysis: A successful result will show that the level of p-Substrate P decreases with increasing compound concentration, while the level of total Substrate P remains unchanged.

Conclusion: A Triad of Evidence for Confident Target Validation

The validation of a biological target is not achieved through a single experiment. Rather, it is the culmination of a systematic and orthogonal workflow that builds an unshakable case for a specific compound-target interaction. For a novel compound like this compound, confidence is established by the convergence of evidence from three distinct domains:

  • Biochemical Evidence: Proof of a direct, specific, and quantifiable physical interaction between the compound and the purified target protein (e.g., via DSF and ITC).

  • Cellular Evidence: Proof that the compound reaches and engages its target in the complex environment of an intact cell (e.g., via CETSA).

  • Functional Evidence: Proof that this engagement leads to the intended modulation of the target's biological activity and affects downstream cellular processes (e.g., via pathway analysis).

By following this rigorous, evidence-based path, researchers can move forward with confidence, knowing their compound is anchored to a validated biological mechanism, thereby dramatically increasing the probability of success in the long and arduous journey of drug development.

References

  • Gundla, R., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 933-945. [Link]

  • Horizon Discovery. (n.d.). Drug Target Identification & Validation. Retrieved January 14, 2026, from [Link]

  • Fiveable. (n.d.). Target identification and validation. Medicinal Chemistry Study Guide. Retrieved January 14, 2026, from [Link]

  • Siddappa, P., & Patil, S. A. (2017). Recent developments in biological activities of indanones. PubMed, 28667874. [Link]

  • Sleno, L., & Emili, A. (2008). Proteomic methods for drug target discovery. Current Opinion in Chemical Biology, 12(1), 46-54. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved January 14, 2026, from [Link]

  • Koprowska, K., & Mikołajczyk, T. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. [Link]

Sources

The Indenone Core as a Privileged Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-3-phenyl-1H-inden-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the identification of "privileged structures" – molecular scaffolds capable of binding to multiple, unrelated biological targets – represents a significant stride towards the efficient discovery of novel therapeutics. The 1-indanone core is a quintessential example of such a scaffold, demonstrating a remarkable versatility that has been exploited in the development of agents targeting a spectrum of diseases, from cancer to neurodegenerative disorders.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, potent class of indenone derivatives, centered around the 2-methyl-3-phenyl-1H-inden-1-one backbone. We will dissect the functional significance of substitutions at key positions, drawing upon comparative experimental data to provide a comprehensive resource for researchers in drug discovery and development.

The this compound Scaffold: A Foundation for Diverse Bioactivity

The 1-indanone framework, a bicyclic structure consisting of a benzene ring fused to a five-membered ring containing a ketone, is a common motif in numerous biologically active compounds.[1] The core structure of this compound introduces two key substituents that significantly influence its pharmacological profile: a methyl group at the C2 position and a phenyl group at the C3 position. Understanding the role of these substituents is paramount to elucidating the SAR and designing more potent and selective analogs.

Extensive research into 1-indanone derivatives has revealed their potential as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds.[1] Furthermore, they have shown promise in treating neurodegenerative diseases like Alzheimer's by inhibiting enzymes such as acetylcholinesterase.[1][2]

Deciphering the Structure-Activity Relationship: A Positional Analysis

The biological activity of this compound derivatives can be systematically modulated by strategic structural modifications. The following sections compare the impact of substitutions at various positions on the indenone core, supported by experimental data from seminal studies.

The Critical Role of the C2-Substituent

The C2 position of the 1-indanone ring is a frequent target for chemical modification to enhance biological activity. Studies on related 2-substituted 1-indanone derivatives have provided valuable insights into the importance of this position. For instance, the introduction of a benzylidene group at the C2 position has been shown to confer potent cytotoxicity against various human cancer cell lines.[1]

A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on 2-substituted 1-indanone derivatives as acetylcholinesterase (AChE) inhibitors revealed that the binding affinity could be enhanced by replacing a small protonated nitrogen moiety with a more hydrophobic and bulky group possessing a highly partial positive charge.[2] This suggests that for AChE inhibition, both the size and electronic properties of the C2-substituent are critical.

The presence of a methyl group at the C2 position in our core scaffold likely contributes to a specific conformational arrangement that influences its interaction with biological targets. The steric bulk of the methyl group can orient the C3-phenyl group in a manner that is optimal for binding.

The Influence of the C3-Phenyl Group and its Substitution Patterns

The phenyl group at the C3 position is another key determinant of biological activity. Its aromatic nature allows for π-π stacking interactions with aromatic residues in the binding sites of target proteins. Modifications to this phenyl ring, such as the introduction of electron-donating or electron-withdrawing groups, can significantly impact potency and selectivity.

For example, in a series of sesquistilbene indanone analogues developed as anti-inflammatory agents, various substitutions on the phenyl rings were explored.[3] The electronic nature and position of these substituents were found to be crucial for the observed inhibitory effects on nitric oxide (NO) production in LPS-stimulated RAW264.7 cells.[3]

The following Graphviz diagram illustrates the key positions on the this compound scaffold that are critical for its structure-activity relationship.

Caption: Key pharmacophoric features of the this compound scaffold.

Comparative Biological Evaluation: Anticancer and Anti-inflammatory Activity

To provide a clearer understanding of the SAR, this section presents a comparative analysis of the biological activities of various indenone derivatives from the literature.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of indenone derivatives. For instance, 2-benzylidene-1-indanones have demonstrated strong cytotoxicity against human cancer cell lines such as breast (MCF-7), colon (HCT), leukemia (THP-1), and lung (A549), with IC50 values in the nanomolar range.[1] Another study on a novel indane scaffold, 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one, also reported significant cytotoxicity, particularly against SKBR3 (HER2+), MCF7 (ER+), and A549 (NSCLC) cell lines.[4]

Table 1: Comparative Cytotoxicity of Indenone Derivatives against Human Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (nM)Reference
2-Benzylidene-1-indanonesMCF-7, HCT, THP-1, A54910 - 880[1]
2-(Diphenylmethylene)-2,3-dihydro-1H-inden-1-one derivativesSKBR3, MCF7, A549Not specified, but significant cytotoxicity reported[4]
Anti-inflammatory Activity

The anti-inflammatory potential of indenone derivatives has also been well-documented. A study on novel sesquistilbene indanone analogues identified compounds that potently inhibited nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophage cells.[3] One of the most potent analogues also significantly suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the TLR4/JNK/NF-κB signaling pathway.[3]

Table 2: Anti-inflammatory Activity of Sesquistilbene Indanone Analogues

CompoundInhibition of NO Production in RAW264.7 cellsMechanism of ActionReference
Sesquistilbene indanone analoguesPotent inhibitionSuppression of iNOS and COX-2 via TLR4/JNK/NF-κB pathway[3]

The following diagram illustrates the TLR4/JNK/NF-κB signaling pathway, a key target for the anti-inflammatory action of some indenone derivatives.

AntiInflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK NFkB NF-κB JNK->NFkB Nucleus Nucleus NFkB->Nucleus iNOS_COX2 iNOS & COX-2 (Pro-inflammatory mediators) Nucleus->iNOS_COX2 Gene Expression Indenone Indenone Derivative Indenone->JNK Inhibition Indenone->NFkB Inhibition

Caption: Inhibition of the TLR4/JNK/NF-κB pathway by indenone derivatives.

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of the findings, it is crucial to follow standardized experimental protocols. The following are detailed methodologies for key assays used in the evaluation of indenone derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the indenone derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[5][6]

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants.

Protocol:

  • Cell Culture and Treatment: Culture RAW264.7 macrophages in a 96-well plate and treat with indenone derivatives for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

  • Color Development: Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.[3]

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical importance of substitutions at the C2 and C3 positions in dictating the biological activity profile of these compounds. The potent anticancer and anti-inflammatory activities observed for various indenone derivatives warrant further investigation.

Future research should focus on the synthesis of a focused library of this compound analogues with diverse substitutions on the C3-phenyl ring to further refine the SAR and optimize potency and selectivity. Moreover, mechanistic studies are crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The integration of computational approaches, such as molecular docking and 3D-QSAR, will be invaluable in guiding the rational design of next-generation indenone-based therapeutics.[2]

References

  • Shen, L. L., Liu, G. X., & Tang, Y. (2007). Molecular docking and 3D-QSAR studies of 2-substituted 1-indanone derivatives as acetylcholinesterase inhibitors. Acta Pharmacologica Sinica, 28(12), 2053–2063. [Link]

  • Chodkowski, A., & Wietrzyk, J. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1846–1874. [Link]

  • Tang, M. L., Zhong, C., Liu, Z. Y., et al. (2016). Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 113, 63–74. [Link]

  • O'Boyle, N. M., Greene, L. M., Bergin, O., et al. (2011). Design, Synthesis and Biological Evaluation of a Novel Bioactive Indane Scaffold 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one with Potential Anticancer Activity. ResearchGate. [Link]

  • Vasu, K. K., Kumar, G. P., & Kumar, B. S. (2020). 2-((1H-1,2,3-triazol-1-yl)methyl)-3-phenylquinazolin-4(3H)-ones: Design, Synthesis and Evaluation as Anti-cancer Agents. ResearchGate. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and antioxidant activities of novel 5-((1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione derivatives.
  • Krasavin, M. (2019). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. MDPI. [Link]

  • Patel, R. V., Patel, P. K., Kumari, P., & Rajani, D. P. (2021). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Scientific Reports, 11(1), 18453. [Link]

Sources

Navigating the Selectivity Landscape of 2-methyl-3-phenyl-1H-inden-1-one: A Comparative Guide to Cross-Reactivity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indenone Scaffold - A Privileged Motif with a Complex Profile

The 1-indenone core is a recognized privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide array of biological activities.[1][2] Derivatives have shown promise as anti-inflammatory, anti-cancer, and neuroprotective agents.[3][4][5] Our focus here, 2-methyl-3-phenyl-1H-inden-1-one , represents a key analogue whose therapeutic potential is intrinsically linked to its target selectivity. Understanding its cross-reactivity—the extent to which it interacts with unintended biological targets—is paramount for advancing its development from a promising hit to a viable clinical candidate.

This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound. We will explore its hypothetical primary target based on structure-activity relationships within the indenone class, propose a logical panel of potential off-targets, and provide detailed, field-tested protocols for a rigorous comparative analysis. The experimental choices herein are rationalized to ensure a self-validating and robust dataset, empowering researchers to make informed decisions in their drug discovery programs.

Hypothesized Primary Target and Rationale

Given the prevalence of anti-inflammatory activity among indenone derivatives, particularly through the modulation of prostaglandin synthesis, we hypothesize that the primary target of this compound is Cyclooxygenase-2 (COX-2) .[4] COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins, making it a key target for non-steroidal anti-inflammatory drugs (NSAIDs).[6] The structurally related indanone derivative, L-745,337, is a known potent and selective COX-2 inhibitor, lending strong support to this hypothesis.[4]

Our investigation will therefore be anchored around confirming this primary activity and, crucially, assessing its selectivity against the constitutively expressed isoform, COX-1. Inhibition of COX-1 is associated with the gastrointestinal side effects of many traditional NSAIDs.[4]

Comparative Compounds

To establish a meaningful benchmark for the selectivity of this compound (referred to as MPI-1 ), we will compare it against two reference compounds:

  • Celecoxib: A well-characterized, FDA-approved selective COX-2 inhibitor.

  • Indomethacin: A potent, non-selective COX-1/COX-2 inhibitor.

Cross-Reactivity Panel: A Multi-faceted Approach

A thorough assessment of cross-reactivity requires casting a wide net. Based on the diverse biological activities reported for the broader indenone class, we propose the following panel of potential off-targets:

  • Cyclooxygenase-1 (COX-1): The most critical off-target to determine the therapeutic index as an anti-inflammatory agent.

  • Kinase Panel: The vast and structurally diverse kinome presents numerous opportunities for off-target interactions. A broad kinase screen is essential to flag potential unforeseen activities and toxicities.

  • ALKBH3 (AlkB Homolog 3): An alpha-ketoglutarate-dependent dioxygenase involved in DNA dealkylation repair.[7] Indenone derivatives have been identified as inhibitors of this enzyme, making it a relevant off-target.[8][9][10]

  • α-Synuclein Aggregation: Certain 1-indanone derivatives have been shown to bind α-synuclein aggregates, a pathological hallmark of Parkinson's disease.[11][12][13] Assessing this interaction is crucial if neurological indications are considered or to understand potential neurotoxicity.

Experimental Workflows and Protocols

The following section details the step-by-step protocols for assessing the activity of MPI-1 against the proposed target panel. The causality behind each step is explained to ensure experimental integrity.

Logical Flow of Cross-Reactivity Screening

The diagram below outlines the logical progression of the experimental workflow, starting from the primary target validation and expanding to the broader cross-reactivity panel.

G cluster_0 Primary Target & Selectivity cluster_1 Broad Off-Target Screening cluster_2 Data Analysis & Interpretation A Compound Synthesis & QC (MPI-1, Celecoxib, Indomethacin) B COX-2 Inhibition Assay (IC50 Determination) A->B C COX-1 Inhibition Assay (IC50 Determination) A->C D Calculate Selectivity Index (COX-1 IC50 / COX-2 IC50) B->D C->D H Comparative Data Table D->H E Kinase Panel Screen (e.g., 468 kinases at 10 µM) E->H F ALKBH3 Inhibition Assay (% Inhibition at 10 µM) F->H G α-Synuclein Aggregation Assay (% Inhibition of Fibril Formation) G->H I Cross-Reactivity Profile of MPI-1 H->I

Caption: Experimental workflow for assessing MPI-1 cross-reactivity.

Protocol 1: COX-1/COX-2 Selectivity Assay (Human Whole Blood)

This ex vivo assay provides a physiologically relevant environment to assess COX inhibition.[4][6] It measures the end products of COX activity (Thromboxane B2 for COX-1 and Prostaglandin E2 for COX-2).

Rationale: Using whole blood preserves the cellular and protein matrix in which a drug will act in vivo, offering a more predictive measure of selectivity than purified enzyme assays.

Methodology:

  • Blood Collection: Draw fresh venous blood from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks. Anticoagulate with heparin.

  • Compound Preparation: Prepare stock solutions of MPI-1, Celecoxib, and Indomethacin in DMSO. Create a dilution series to achieve final concentrations ranging from 0.01 nM to 100 µM.

  • COX-1 Assay (TXB2 generation):

    • Aliquot 500 µL of whole blood into tubes containing the test compounds or vehicle (DMSO).

    • Allow the blood to clot at 37°C for 60 minutes to induce maximal platelet activation and TXB2 production.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate serum.

    • Collect the serum and store at -80°C until analysis.

  • COX-2 Assay (PGE2 generation):

    • To 500 µL aliquots of whole blood, add the test compounds or vehicle.

    • Incubate for 30 minutes at 37°C.

    • Add Lipopolysaccharide (LPS) to a final concentration of 10 µg/mL to induce COX-2 expression.

    • Incubate for 24 hours at 37°C.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.

    • Collect the plasma and store at -80°C until analysis.

  • Quantification: Measure TXB2 (from serum) and PGE2 (from plasma) concentrations using commercially available ELISA kits.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the data and determine the IC50 values using a non-linear regression model.

Protocol 2: Kinase Inhibitor Profiling (Kinobeads Assay)

This chemical proteomics approach allows for the unbiased screening of MPI-1 against a large panel of native kinases expressed in a cellular context.[14][15]

Rationale: Rather than testing against a limited number of recombinant kinases, this method assesses binding to endogenous kinases in their native state, complete with post-translational modifications and complex partners, providing a more accurate off-target landscape.[16]

Methodology:

  • Cell Lysate Preparation: Culture a relevant human cell line (e.g., HeLa or K562) and harvest cells. Lyse the cells under non-denaturing conditions to preserve native kinase structures.

  • Competitive Binding:

    • Incubate aliquots of the cell lysate with MPI-1 at a high concentration (e.g., 10 µM) or a vehicle control (DMSO) for 1 hour.

    • Add "kinobeads" - a resin coupled with multiple non-selective kinase inhibitors - to the lysates.[14]

    • Incubate to allow kinases not bound by MPI-1 to bind to the beads.

  • Enrichment and Digestion:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound kinases and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in both the MPI-1-treated and vehicle-treated samples.

    • Calculate the reduction in binding to the beads in the presence of MPI-1 for each identified kinase. A significant reduction indicates that MPI-1 is binding to that kinase in the lysate.

    • Report results as percent inhibition relative to the DMSO control.

Protocol 3: ALKBH3 Demethylase Inhibition Assay

This is a biochemical assay to measure the direct inhibitory effect of MPI-1 on the enzymatic activity of recombinant human ALKBH3.

Rationale: This targeted assay directly confirms or refutes the potential for MPI-1 to interact with this specific DNA repair enzyme, a known target for some indenone structures.

Methodology:

  • Assay Components: Use a commercially available ALKBH3 inhibitor screening assay kit or assemble the components: recombinant human ALKBH3, a methylated single-stranded DNA (or RNA) substrate, alpha-ketoglutarate, ascorbate, and Fe(II).

  • Reaction Setup:

    • In a 96-well plate, add assay buffer, ALKBH3 enzyme, and MPI-1 at various concentrations (or a known inhibitor like HUHS015 as a positive control).[9]

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the methylated substrate and cofactors.

    • Incubate for 60 minutes at 37°C.

  • Detection: The demethylation reaction releases formaldehyde, which can be quantified using a fluorescent probe. Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each MPI-1 concentration relative to a no-inhibitor control. Determine the IC50 value if a dose-response is observed.

Protocol 4: α-Synuclein Aggregation Assay (Thioflavin T)

This in vitro assay monitors the kinetics of α-synuclein fibril formation in the presence of the test compound.[12]

Rationale: The Thioflavin T (ThT) fluorescence assay is a standard, high-throughput method to identify compounds that interfere with the amyloidogenic aggregation of proteins like α-synuclein.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of recombinant human α-synuclein monomer in an appropriate buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of Thioflavin T (ThT).

    • Prepare a dilution series of MPI-1.

  • Assay Setup:

    • In a black, clear-bottom 96-well plate, combine the α-synuclein solution, ThT, and the test compound or vehicle control.

    • Include a positive control (e.g., Epigallocatechin gallate) and a negative control (buffer only).

  • Incubation and Monitoring:

    • Seal the plate and incubate at 37°C with continuous shaking in a plate reader with fluorescence detection capabilities.

    • Measure ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 15 minutes) for up to 72 hours.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate aggregation curves.

    • Determine key kinetic parameters, such as the lag time and the maximum fluorescence intensity, for each condition.

    • Calculate the percent inhibition of aggregation at the plateau phase for each MPI-1 concentration relative to the vehicle control.

Data Presentation and Interpretation

The data generated from these assays should be compiled into clear, comparative tables to facilitate interpretation.

Table 1: Comparative COX Inhibition and Selectivity
CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
MPI-1 150015100
Celecoxib >1000040>250
Indomethacin 10250.4

Hypothetical data presented for illustrative purposes.

Interpretation: This table allows for a direct comparison of potency and selectivity. In this hypothetical example, MPI-1 is a potent COX-2 inhibitor with 100-fold selectivity over COX-1, making it superior to the non-selective Indomethacin but less selective than Celecoxib.

Table 2: Off-Target Screening Profile of MPI-1 at 10 µM
Target ClassSpecific Target/PanelResult (% Inhibition)Interpretation
Kinases KinomeScan (468 kinases)98% of kinases < 30%Highly selective across the kinome
SRC Kinase65%Potential off-target interaction
MAPK14 (p38α)58%Potential off-target interaction
DNA Repair ALKBH312%No significant inhibition
Protein Aggregation α-Synuclein Aggregation5%No significant effect

Hypothetical data presented for illustrative purposes.

Interpretation: This summary table provides a high-level overview of the cross-reactivity profile. The hypothetical data suggests MPI-1 is highly selective against most kinases but may have off-target activity against SRC and p38α, warranting further investigation with IC50 determination for these specific kinases. It shows no significant activity against ALKBH3 or α-synuclein aggregation under these conditions.

Visualizing the Selectivity Profile

The following diagram illustrates the hypothetical selectivity profile of MPI-1, highlighting its potent on-target activity and minimal off-target interactions.

G MPI1 MPI-1 COX2 COX-2 (IC50 = 15 nM) MPI1->COX2 Potent Inhibition COX1 COX-1 (IC50 = 1500 nM) MPI1->COX1 Weak Inhibition SRC SRC Kinase (65% @ 10 µM) MPI1->SRC Moderate Off-Target P38a p38α Kinase (58% @ 10 µM) MPI1->P38a Moderate Off-Target ALKBH3 ALKBH3 (<15% @ 10 µM) MPI1->ALKBH3 No significant interaction aSyn α-Synuclein (<10% @ 10 µM) MPI1->aSyn No significant interaction

Caption: Hypothetical selectivity profile of MPI-1.

Conclusion and Future Directions

This guide outlines a rigorous, multi-pronged strategy for characterizing the cross-reactivity of this compound (MPI-1). By anchoring the investigation in a plausible primary target, COX-2, and extending the analysis to a rationally selected panel of off-targets, researchers can build a comprehensive selectivity profile. The provided protocols emphasize the use of physiologically relevant assay systems and unbiased screening methods to generate high-confidence data.

Based on our hypothetical results, MPI-1 demonstrates a promising profile as a selective COX-2 inhibitor with minimal cross-reactivity against the tested panel, though potential interactions with SRC family kinases and p38α would require follow-up dose-response studies. This systematic approach not only de-risks the progression of MPI-1 but also provides a robust template for the evaluation of other novel chemical entities, ultimately accelerating the path toward safer and more effective therapeutics.

References

  • Creative Biolabs. (n.d.). Alpha-Synuclein Aggregation Assay Service. Retrieved from [Link]

  • Bousset, L., et al. (2021). Seed amplification assay for the detection of pathologic alpha-synuclein aggregates in cerebrospinal fluid. Springer Nature Experiments. Retrieved from [Link]

  • Riener, M., et al. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology. Retrieved from [Link]

  • Stanford University. (n.d.). A Label-Free alpha-Synuclein Aggregate Detection Assay. Retrieved from [Link]

  • Cremades, N., et al. (2012). Assays for α-synuclein aggregation. Methods in Molecular Biology. Retrieved from [Link]

  • Innoprot. (n.d.). α-synuclein aggregation assay. Retrieved from [Link]

  • Li, Y., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. International Journal of Molecular Sciences. Retrieved from [Link]

  • Warner, T. D., & Mitchell, J. A. (2002). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British Journal of Pharmacology. Retrieved from [Link]

  • Li, Y., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for. ScienceOpen. Retrieved from [Link]

  • Bantscheff, M., et al. (2011). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UMBI. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Bertin Bioreagent. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Liu, H., et al. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2017). Recent developments in biological activities of indanones. Retrieved from [Link]

  • Klaeger, S., et al. (2017). Target Landscape of Clinical Kinase Inhibitors. Pride. Retrieved from [Link]

  • Medard, G., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. Retrieved from [Link]

  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Cell Chemical Biology. Retrieved from [Link]

  • ResearchGate. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. Retrieved from [Link]

  • GeneCards. (n.d.). ALKBH3 Gene. Retrieved from [Link]

  • Wang, Y., et al. (2023). Histone lactylation-boosted ALKBH3 potentiates tumor progression and diminished promyelocytic leukemia protein nuclear condensates by m1A demethylation of SP100A. Nucleic Acids Research. Retrieved from [Link]

  • Hong, Y., & Chow, L. M. (2021). Inhibition of AlkB Nucleic Acid Demethylases: Promising New Epigenetic Targets. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Comparing "2-methyl-3-phenyl-1H-inden-1-one" with commercially available drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers

Topic: 2-methyl-3-phenyl-1H-inden-1-one vs. Commercially Available Drugs

A Senior Application Scientist's Perspective on Pharmacological Potential and Experimental Validation

This guide provides a technical comparison of this compound against established commercial drugs, grounded in the known biological activities of the broader indanone chemical class. We will explore its potential as an anti-inflammatory and neuroprotective agent, supported by detailed, validated experimental protocols for researchers.

Introduction: The Indanone Scaffold as a Privileged Structure

The indanone core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities.[1][2][3] This bicyclic framework is found in natural products and has been successfully integrated into synthetic drugs, most notably the anti-Alzheimer's agent Donepezil.[1][2][4][5] The versatility of the indanone scaffold allows for extensive chemical modification, enabling the fine-tuning of its interaction with various biological targets. Derivatives have been investigated for a wide range of applications, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][6][7]

Our focus, this compound, is a specific derivative of this class. Its rigid structure, featuring a methyl group at the 2-position and a phenyl group at the 3-position, presents a unique stereochemical and electronic profile for potential drug-target interactions. This guide will contextualize this specific molecule within the broader landscape of existing therapeutics.

Comparative Analysis: Benchmarking Against Marketed Drugs

To logically assess the potential of this compound, we compare it with two well-established drugs that share either structural motifs or target similar therapeutic areas: Indomethacin , a potent non-steroidal anti-inflammatory drug (NSAID), and Donepezil , a cornerstone in Alzheimer's therapy.

FeatureThis compoundIndomethacinDonepezil
Core Structure 1H-Inden-1-oneIndoleIndanone
Primary Mechanism of Action Investigational; Putative COX/LOX Inhibition, Modulation of Neuro-inflammatory PathwaysNon-selective COX-1/COX-2 InhibitionAcetylcholinesterase (AChE) Inhibition
Therapeutic Class Investigational CompoundNon-Steroidal Anti-inflammatory Drug (NSAID)Cholinesterase Inhibitor
Key Structural Feature Fused Benzene and Cyclopentenone RingFused Benzene and Pyrrole RingDihydro-indenone with Piperidine Side Chain
Diagram: Comparative Structural Scaffolds

Caption: Core structural relationships between the test compound and commercial drugs.

Potential Biological Activity & Experimental Validation

The literature strongly supports the exploration of indanone derivatives for both anti-inflammatory and neuroprotective properties.[8][9][10][11]

Anti-inflammatory Potential: A Focus on Cyclooxygenase (COX) Inhibition

Many indanone derivatives have been synthesized and evaluated for their ability to suppress inflammatory responses, often by inhibiting key enzymes in the arachidonic acid cascade or modulating signaling pathways like NF-κB.[9][11][12] The structural similarity to Indomethacin provides a strong rationale for investigating this compound as a potential COX inhibitor.

This protocol is a self-validating system as it includes a known standard (Indomethacin) to benchmark the performance of the test compound.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human recombinant COX-1 and COX-2 enzymes.

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Colorimetric or fluorometric COX inhibitor screening assay kit

    • This compound (test compound)

    • Indomethacin (positive control)

    • DMSO (vehicle)

  • Methodology:

    • Compound Preparation: Prepare a 10 mM stock solution of the test compound and Indomethacin in DMSO. Create a series of dilutions (e.g., 0.01 µM to 100 µM) in assay buffer.

    • Assay Plate Setup: In a 96-well plate, add 10 µL of each compound dilution or control.

    • Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the wells and incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

    • Detection: Incubate for 10 minutes at 37°C. Stop the reaction and measure the product (Prostaglandin E2) formation using the kit's detection reagent and a plate reader.

    • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the inhibition curve and determine the IC50 value using non-linear regression.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound12.52.15.95
Indomethacin0.11.50.07

Causality & Interpretation: This hypothetical data suggests that while the test compound is less potent than Indomethacin against COX-1, it exhibits preferential selectivity for COX-2. This is a desirable trait in modern NSAID development, as COX-2 selectivity is often associated with a reduced risk of gastrointestinal side effects.

Diagram: Inflammatory Cascade and Inhibition Point

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGs_Housekeeping Prostaglandins (Gastric Protection, etc.) COX1->PGs_Housekeeping PGs_Inflammation Prostaglandins (Pain, Inflammation) COX2->PGs_Inflammation TestCompound 2-methyl-3-phenyl- 1H-inden-1-one TestCompound->COX2 Preferential Inhibition Indomethacin Indomethacin Indomethacin->COX1 Inhibition Indomethacin->COX2 Inhibition

Caption: The arachidonic acid cascade showing points of COX-1/COX-2 inhibition.

Neuroprotective Potential: Acetylcholinesterase (AChE) Inhibition

The indanone core of Donepezil is a key pharmacophore for AChE inhibition.[1][4] This provides a direct rationale for screening this compound for similar activity, which is a primary therapeutic strategy for Alzheimer's disease.[13][14]

This is the gold-standard colorimetric assay for measuring AChE activity and is highly reproducible.

  • Objective: To quantify the AChE inhibitory activity (IC50) of the test compound.

  • Materials:

    • Acetylcholinesterase (from Electric Eel or human recombinant)

    • Acetylthiocholine iodide (ATCI, substrate)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Tris-HCl buffer (pH 8.0)

    • This compound (test compound)

    • Donepezil (positive control)

  • Methodology:

    • Reagent Preparation: Prepare solutions of the test compound and Donepezil in buffer containing a small percentage of DMSO.

    • Assay Plate Setup: In a 96-well plate, add 25 µL of the compound dilutions, followed by 125 µL of DTNB solution and 25 µL of AChE solution.

    • Pre-incubation: Incubate the plate for 10 minutes at 25°C.

    • Reaction Initiation: Add 25 µL of the ATCI substrate to all wells to start the reaction.

    • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes. The rate of color change (yellow) is proportional to AChE activity.

    • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and calculate the IC50 value.

CompoundAChE IC50 (µM)
This compound8.9
Donepezil0.012

Causality & Interpretation: The hypothetical data indicates that this compound has modest AChE inhibitory activity, but it is significantly less potent than Donepezil. This suggests that while it may contribute to a neuroprotective profile, direct AChE inhibition is unlikely to be its primary mechanism of action. This finding would prompt researchers to investigate other neuroprotective pathways, such as anti-neuroinflammation or modulation of monoamine oxidases (MAO), another area where indanones have shown promise.[4]

Discussion and Future Research Directions

This comparative guide, based on the established pharmacology of the indanone class, positions this compound as an intriguing candidate for further study. The hypothetical data suggests a promising profile as a COX-2 selective anti-inflammatory agent and a modest, though likely secondary, neuroprotective effect via AChE inhibition.

Key Takeaways for Researchers:

  • The indenone scaffold is a validated starting point for developing anti-inflammatory and neuroprotective agents.

  • Structure-activity relationship (SAR) studies are crucial; the specific substitutions on the indenone ring dictate potency and selectivity.[8]

  • A multi-target approach is viable. This compound could be a lead for developing drugs that simultaneously address inflammation and neurodegeneration, two interconnected pathologies.

Recommended Next Steps:

  • In Vitro Profiling: Expand screening to other relevant targets, such as 5-lipoxygenase (5-LOX), MAO-A, MAO-B, and key inflammatory cytokines (TNF-α, IL-6).[8][12]

  • Cell-Based Assays: Validate in vitro findings in relevant cell models, such as LPS-stimulated RAW 264.7 macrophages for inflammation or SH-SY5Y neuroblastoma cells for neuroprotection assays.[9][11]

  • ADME/Tox Profiling: Conduct early-stage absorption, distribution, metabolism, excretion, and toxicity studies to assess the compound's drug-like properties.

  • Lead Optimization: If initial results are promising, initiate a medicinal chemistry program to synthesize analogues to improve potency, selectivity, and pharmacokinetic properties.

References

  • Recent developments in biological activities of indanones. (2017). European Journal of Medicinal Chemistry. [Source: PubMed, ResearchGate][1][2]

  • Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. (2018). Drug Design, Development and Therapy. [Source: PubMed, ScienceOpen][8][12]

  • Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (2024). Bioorganic & Medicinal Chemistry. [Source: PubMed][4]

  • The Indanone Scaffold: A Privileged Core in Modern Drug Discovery. (2025). BenchChem. [Source: BenchChem][3]

  • Application of Indanones in the Synthesis of Neuroprotective Agents. (2025). BenchChem. [Source: BenchChem][5]

  • Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. (2016). European Journal of Medicinal Chemistry. [Source: PubMed][9]

  • Application Notes and Protocols: Synthesis of 1-Indanone-Based Neuroprotective Agents. (2025). BenchChem. [Source: BenchChem][13]

  • Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry. [Source: Beilstein Journals, PubMed][6][7]

  • Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. (2017). RSC Medicinal Chemistry. [Source: RSC Publishing][14]

  • Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. (2024). Scientific Reports. [Source: NIH PMC][15]

  • Streptinone, a New Indanone Derivative from a Marine-Derived Streptomyces massiliensis, Inhibits Particulate Matter-Induced Inflammation. (2023). Marine Drugs. [Source: MDPI][11]

  • Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. (2024). ACS Chemical Neuroscience. [Source: PubMed][10]

Sources

A Comparative Guide to the Anticancer Potential of Indenone Scaffolds: Spotlight on 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The indanone scaffold has emerged as a privileged structure in medicinal chemistry, with a growing body of evidence supporting its potential in the development of novel anticancer agents.[1] These compounds have demonstrated promising antiproliferative activities against a variety of cancer cells, often overcoming challenges like drug resistance.[1] This guide provides a comprehensive comparison of a specific class of indenone derivatives, the 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-ones, in various cancer cell lines. We will delve into their cytotoxic profiles, explore their proposed mechanisms of action, and provide detailed experimental protocols for their evaluation, offering a valuable resource for researchers in oncology and drug discovery.

The Rise of Indenone Derivatives in Oncology

The core structure of indanone has proven to be a versatile backbone for the synthesis of potent anticancer compounds.[1] Researchers have successfully hybridized the indanone moiety with other pharmacophores to enhance therapeutic efficacy and combat drug resistance.[1] Several indanone-heterocycle hybrids are currently undergoing clinical investigation, highlighting the significant interest in this class of molecules.[1] The anticancer activity of indanone derivatives is often attributed to their ability to interfere with critical cellular processes such as tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][3]

Comparative Cytotoxicity of 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one Derivatives

Recent studies have focused on a novel series of hybrid molecules combining the benzophenone and indanone ring systems, leading to the general structure of 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one.[4][5][6] The rationale behind this design was to leverage the known tubulin-binding properties of compounds like indanocine and the estrogen receptor (ER) antagonist activity of molecules such as tamoxifen.[4][5][6]

The in vitro cytotoxicity of these hybrid molecules has been evaluated against a panel of human cancer cell lines, including breast (MCF7 and SKBR3), prostate (DU145), and lung (A549) cancer cells.[4][5] The results, summarized in the table below, demonstrate significant antiproliferative activity, with some derivatives exhibiting noteworthy potency.

Compound IDCancer Cell LineIC50 (µM)Reference
E-methyl lead molecule 47 SKBR3 (HER2+)Not Specified[4][5]
Hybrid 45 MCF7 (ER+)Not Specified[4][5]
Hybrid 49 MCF7 (ER+)Not Specified[4][5]
Hybrid 49 A549 (NSCLC)Not Specified[4][5]

Note: Specific IC50 values for these compounds were not detailed in the provided search results, but their significant potency was highlighted.

The para-substituted methyl-, chloro-, and methoxy-benzophenone hybrids, particularly the E-configuration derivatives (45, 47, and 49), displayed the most significant cytotoxic effects.[4][5] This suggests that the nature and position of substituents on the benzophenone moiety play a crucial role in their anticancer activity.

Unraveling the Mechanism of Action

The anticancer effects of these novel indenone derivatives appear to be multifactorial, involving the induction of cell cycle arrest and potentially DNA damage.

Cell Cycle Arrest

Treatment with these hybrid molecules resulted in a significant accumulation of SKBR3 cells in the S-phase of the cell cycle after 72 hours.[4][5] This indicates that the compounds interfere with DNA replication and cell division, ultimately leading to a dose-dependent cell cycle arrest.

Potential for DNA Damage

The observed S-phase arrest suggests that DNA damage might be a key mechanism contributing to the induction of cell death in SKBR3 cells.[4][5] This suggests that this novel class of compounds may act as effective suppressors of HER2+/Neu-driven cancer growth and progression.[4][5]

Experimental Protocols for Evaluating Indenone Derivatives

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for evaluating the anticancer potential of novel compounds. Below are detailed methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, SKBR3, A549, DU145) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the indenone derivative in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Replace the existing medium in the wells with the medium containing the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the indenone derivative at various concentrations for a specific duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C overnight or longer.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescent signal is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Use appropriate software to generate a histogram of DNA content. The different peaks in the histogram correspond to the G0/G1, S, and G2/M phases of the cell cycle. Quantify the percentage of cells in each phase to determine the effect of the compound on cell cycle progression.

Visualizing the Experimental Workflow and Potential Signaling Pathway

To better illustrate the experimental process and the potential mechanism of action of these indenone derivatives, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation start Cancer Cell Lines (MCF7, SKBR3, A549, DU145) treatment Treatment with Indenone Derivatives start->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle ic50 IC50 Determination viability->ic50 cycle_arrest Quantification of Cell Cycle Arrest cell_cycle->cycle_arrest mechanism Mechanism of Action Hypothesis ic50->mechanism cycle_arrest->mechanism

Caption: Experimental workflow for evaluating the anticancer activity of indenone derivatives.

Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction compound 2-(diphenylmethylene)- 2,3-dihydro-1H-inden-1-one Derivatives dna_rep DNA Replication compound->dna_rep Inhibition s_phase S-Phase Progression compound->s_phase Arrest dna_rep->s_phase g2_m G2/M Transition s_phase->g2_m dna_damage Potential DNA Damage s_phase->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Proposed mechanism of action for 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one derivatives.

Conclusion and Future Directions

The 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one scaffold represents a promising new direction in the development of anticancer agents. The initial in vitro data demonstrates their potent cytotoxic effects against a range of cancer cell lines, particularly in breast and lung cancer models. Their ability to induce S-phase cell cycle arrest suggests a mechanism involving interference with DNA synthesis, which warrants further investigation.

Future studies should focus on several key areas:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To optimize the scaffold for improved potency and selectivity.

  • In-depth mechanistic studies: To confirm the role of DNA damage and identify specific molecular targets. This could involve techniques like western blotting for key cell cycle and apoptosis regulatory proteins (e.g., cyclins, CDKs, p53, PARP).

  • In vivo efficacy studies: To evaluate the antitumor activity of the most promising lead compounds in animal models of cancer.

  • Pharmacokinetic and toxicity profiling: To assess the drug-like properties and safety of these novel derivatives.

By pursuing these avenues of research, the full therapeutic potential of this exciting class of indenone derivatives can be realized, potentially leading to the development of novel and effective cancer therapies.

References

  • Indanone derivatives: Emerging frontiers in cancer therapy | Semantic Scholar. (n.d.). Retrieved January 14, 2026, from [Link]

  • Gallic acid-based indanone derivatives as anticancer agents - PubMed. (2008). Bioorganic & Medicinal Chemistry Letters, 18(14), 4055-4058. [Link]

  • Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed. (2019). European Journal of Medicinal Chemistry, 182, 111649. [Link]

  • Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed. (2013). European Journal of Pharmaceutical Sciences, 48(3), 485-493. [Link]

  • Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC - NIH. (2020). Frontiers in Oncology, 10, 569. [Link]

  • Design, synthesis and biological evaluation of a novel bioactive indane scaffold 2-(diphenylmethylene)c-2,3-dihydro-1H-inden-1-one with potential anticancer activity - TU Dublin Research. (2023). European Journal of Pharmaceutical Sciences, 188, 106529. [Link]

  • Design, Synthesis and Biological Evaluation of a Novel Bioactive Indane Scaffold 2-(diphenylmethylene)c-2,3-dihydro-1H-inden-1-one with Potential Anticancer Activity - ResearchGate. (2023). European Journal of Pharmaceutical Sciences, 188, 106529. [Link]

  • Design, Synthesis And Biological Evaluation Of A Novel Bioactive Indane scaffold 2-(diphenylmethylene)c-2,3-dihydro-1H-inden-1-o - Arrow@TU Dublin. (2023). European Journal of Pharmaceutical Sciences, 188, 106529. [Link]

Sources

A Comparative Guide to the Stereoisomers of 2-methyl-3-phenyl-1H-inden-1-one: A Case for Enantioselective Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the principle of chirality is a cornerstone of modern pharmacology. The differential biological effects of a molecule's enantiomers can range from desired therapeutic activity in one to inactivity or even toxicity in the other. This guide delves into the case of 2-methyl-3-phenyl-1H-inden-1-one, a member of the biologically significant 1-indanone class of compounds, to highlight the critical importance of enantioselective synthesis, separation, and biological evaluation. While specific comparative activity data for the enantiomers of this compound is not extensively available in public literature, this guide will provide a framework for such an investigation, drawing upon established principles and methodologies for chiral compounds and the broader 1-indanone family.

The 1-indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antiviral, anti-inflammatory, analgesic, and anticancer properties.[1][2] The introduction of a methyl group at the C2 position of 3-phenyl-1H-inden-1-one creates a chiral center, giving rise to two non-superimposable mirror-image isomers: (R)-2-methyl-3-phenyl-1H-inden-1-one and (S)-2-methyl-3-phenyl-1H-inden-1-one.

The spatial arrangement of the methyl and phenyl groups relative to the indenone core in each enantiomer can lead to significantly different interactions with chiral biological targets such as enzymes and receptors. It is well-established that the therapeutic efficacy and toxicological profile of a chiral drug can be confined to one enantiomer.[3][4][5][6] Therefore, the evaluation of the racemic mixture of this compound versus its pure enantiomers is not merely an academic exercise but a crucial step in understanding its therapeutic potential and safety.

Hypothetical Comparative Biological Activity

In the absence of direct experimental data for the enantiomers of this compound, we can construct a hypothetical comparison based on known structure-activity relationships in similar chiral molecules. This table illustrates the potential for stereoselectivity in biological targets relevant to the 1-indanone class.

Biological Target/Assay Racemic Mixture (±) (R)-enantiomer (S)-enantiomer Rationale for Potential Differences
Cyclooxygenase-2 (COX-2) Inhibition (IC50, µM) 5.00.550.0One enantiomer may fit more precisely into the chiral active site of the enzyme, leading to enhanced inhibitory activity.
Tubulin Polymerization Inhibition (IC50, µM) 1.210.00.8The stereochemistry can dictate the binding orientation and affinity to tubulin, affecting microtubule dynamics.
Cytotoxicity against MCF-7 cells (GI50, µM) 2.520.01.5Differences in target engagement and cellular uptake mechanisms can lead to enantiomer-specific cytotoxicity.
In vivo Analgesic Effect (ED50, mg/kg) 105InactiveThe active enantiomer may interact favorably with the target receptor, while the other enantiomer may not bind or may even have off-target effects.

Note: The values presented in this table are hypothetical and for illustrative purposes only. They are intended to demonstrate the potential for significant differences in the biological activity of enantiomers.

Experimental Protocols for Enantioselective Investigation

To experimentally determine the activity profile of each enantiomer, a logical workflow must be followed, beginning with the resolution of the racemic mixture.

Workflow for Enantioselective Evaluation

G cluster_0 Synthesis & Resolution cluster_1 Biological Evaluation cluster_2 Data Analysis racemic_synthesis Racemic Synthesis of This compound chiral_separation Chiral HPLC Separation racemic_synthesis->chiral_separation enantiomer_r (R)-enantiomer chiral_separation->enantiomer_r enantiomer_s (S)-enantiomer chiral_separation->enantiomer_s in_vitro_assays In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) enantiomer_r->in_vitro_assays enantiomer_s->in_vitro_assays in_vivo_studies In Vivo Studies (e.g., Efficacy, Toxicity) in_vitro_assays->in_vivo_studies comparative_analysis Comparative Analysis of Racemate vs. Enantiomers in_vivo_studies->comparative_analysis sar_elucidation Structure-Activity Relationship (SAR) Elucidation comparative_analysis->sar_elucidation

Caption: Workflow for the enantioselective investigation of this compound.

Protocol 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Objective: To resolve the racemic mixture of this compound into its individual (R) and (S) enantiomers.

Rationale: Chiral HPLC is a widely used and effective technique for the analytical and preparative separation of enantiomers.[7][8][9][10] The choice of a chiral stationary phase (CSP) is critical, as it provides the chiral environment necessary for differential interaction with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often successful in resolving a broad range of chiral compounds.[9]

Materials:

  • Racemic this compound

  • HPLC-grade hexane

  • HPLC-grade isopropanol

  • Chiral HPLC column (e.g., Lux Cellulose-2 or Lux Amylose-2)[9]

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: Hexane:Isopropanol (90:10, v/v). The ratio may be optimized to improve resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers should elute as separate peaks. The elution order will depend on the specific CSP used.

  • Fraction Collection (for preparative scale): For biological testing, a preparative or semi-preparative chiral column is used. Fractions corresponding to each enantiomeric peak are collected separately.

  • Purity and Configuration Assignment: The enantiomeric purity of the collected fractions should be determined by re-injection onto the analytical chiral column. The absolute configuration of the separated enantiomers can be determined using techniques such as X-ray crystallography or by comparison to a stereochemically defined standard, if available.

Protocol 2: In Vitro COX-2 Inhibition Assay

Objective: To determine the inhibitory activity of the racemic mixture and individual enantiomers of this compound against the COX-2 enzyme.

Rationale: Many 1-indanone derivatives have demonstrated anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase enzymes.[1] A colorimetric or fluorometric COX-2 inhibitor screening assay can be used to quantify the potency of the compounds.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe

  • Assay buffer

  • Racemic this compound and its purified enantiomers

  • Selective COX-2 inhibitor (e.g., celecoxib) as a positive control

Procedure:

  • Compound Preparation: Prepare a series of dilutions for the racemic mixture and each enantiomer in DMSO.

  • Assay Protocol (based on a commercial kit): a. Add assay buffer, heme, and COX-2 enzyme to a 96-well plate. b. Add the test compounds (racemate and enantiomers) or control to the wells. c. Incubate for 10 minutes at 25 °C. d. Initiate the reaction by adding arachidonic acid. e. Incubate for 5 minutes at 25 °C. f. Add a solution of stannous chloride to stop the reaction. g. Add the colorimetric substrate and incubate for 15 minutes. h. Read the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Understanding the Significance of Chirality in Drug Development

The differential interaction of enantiomers with biological systems is a fundamental concept in pharmacology. One enantiomer, the eutomer, is responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or contribute to undesirable side effects.[3] In some cases, the distomer can even antagonize the effect of the eutomer. The development of single-enantiomer drugs, often referred to as "chiral switching," can lead to improved therapeutic indices, simplified dose-response relationships, and a better overall safety profile.[4]

Potential Signaling Pathway Involvement

The biological activity of 1-indanones can be mediated through various signaling pathways. For instance, their anti-inflammatory effects may involve the inhibition of the arachidonic acid cascade, while their anticancer properties could be linked to the disruption of microtubule dynamics and cell cycle arrest. The stereochemistry of this compound would likely play a crucial role in its interaction with key proteins in these pathways.

G cluster_0 Potential Mechanisms of Action cluster_1 Downstream Effects enantiomer_s (S)-enantiomer cox2 COX-2 enantiomer_s->cox2 Strong Inhibition tubulin Tubulin enantiomer_s->tubulin High Affinity Binding enantiomer_r (R)-enantiomer enantiomer_r->cox2 Weak Inhibition enantiomer_r->tubulin Low Affinity Binding prostaglandins Prostaglandins cox2->prostaglandins Inhibition microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption Induction inflammation Inflammation prostaglandins->inflammation Reduction cell_cycle_arrest Cell Cycle Arrest microtubule_disruption->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Hypothetical differential engagement of signaling pathways by the enantiomers of this compound.

Conclusion

While the specific enantiomeric activity profile of this compound remains to be fully elucidated in the scientific literature, the principles of stereochemistry strongly suggest that a comparative investigation is warranted. The methodologies outlined in this guide provide a robust framework for such a study. By separating the enantiomers and evaluating them in relevant biological assays, researchers can gain a deeper understanding of the structure-activity relationships within the 1-indanone class and potentially uncover a more potent and safer therapeutic candidate. The pursuit of single-enantiomer drugs is a critical aspect of modern drug development, ensuring that new chemical entities are optimized for both efficacy and safety.

References

  • Ali, M. A., et al. (2010a). Acta Crystallographica Section E: Structure Reports Online, 66(10), o2595.
  • Ali, M. A., et al. (2010b). Acta Crystallographica Section E: Structure Reports Online, 66(12), o3191.
  • Ali, M. A., et al. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(1), o143.
  • Brooks, W. H., et al. (2011). Chiral Drugs: An Overview. In Scientia Pharmaceutica, 79(1), 7-29. Available at: [Link]

  • Giles, D., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. In Beilstein Journal of Organic Chemistry, 13, 451-494. Available at: [Link]

  • Kouznetsov, V. V., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. In Beilstein Journal of Organic Chemistry, 13, 451-494. Available at: [Link]

  • Larionov, O. V., et al. (2008). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. In The Journal of Organic Chemistry, 73(21), 8293–8301. Available at: [Link]

  • Li, Y., et al. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(3), o729.
  • Lin, X., et al. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(2), o423.
  • Lounnas, V., et al. (2013). The Significance of Chirality in Drug Design and Development. In Current Medicinal Chemistry, 20(26), 3213-3239. Available at: [Link]

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action.
  • Nguyen, L. A., et al. (2006). Inside the isomers: the tale of chiral switches. In Australian Prescriber, 29(3), 70-73. Available at: [Link]

  • Organic Chemistry Portal. Indanone synthesis. Available at: [Link]

  • Pao, L.-H., et al. (2012). 2-(Diphenylmethylidene)-2,3-dihydro-1H-inden-1-one. In Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3369. Available at: [Link]

  • Phenomenex Inc. Chiral HPLC Separations. Available at: [Link]

  • PubChem. 2-Methyl-3-phenyl-1H-indole. Available at: [Link]

  • Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

  • Shaaban, M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. In ACS Omega, 6(42), 28069-28080. Available at: [Link]

  • Smith, S. W. (2009). Chiral toxicology: it's the same thing...only different. In Toxicological sciences : an official journal of the Society of Toxicology, 110(1), 4–30.
  • Teixeira, J., et al. (2020). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. In Pharmaceuticals, 13(11), 356. Available at: [Link]

  • Wang, S., et al. (2017). Synthesis of a Novel [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. In Journal of Chemical and Pharmaceutical Research, 9(12), 1-5. Available at: [Link]

  • Younes, M., et al. (2022). Chiral separation of Methyl phenyl sulfoxide II. In LabRulez LCMS. Available at: [Link]

  • YouTube. (2016, December 23). Chiral vs Achiral Molecules - Chirality Carbon Centers, Stereoisomers, Enantiomers, & Meso Compounds. The Organic Chemistry Tutor. Available at: [Link]

  • YouTube. (2022, August 29). Introduction to Chirality in Organic Chemistry - Chiral vs Achiral and finding Chirality Centers. Confident Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2013). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. In Molecules, 18(9), 11199-11234. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-methyl-3-phenyl-1H-inden-1-one: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. The indanone core, in particular, has garnered significant attention due to its presence in a variety of biologically active compounds. This guide provides a detailed, in-depth technical overview for replicating the synthesis of a specific derivative, 2-methyl-3-phenyl-1H-inden-1-one. We will explore a plausible and robust synthetic route, compare it with alternative strategies, and provide the necessary experimental details and characterization data to ensure reproducible success in the laboratory.

Introduction to this compound

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic activities, including antiviral, anti-inflammatory, and anticancer properties. The specific substitution pattern of this compound presents a unique chemical architecture that is of interest for further functionalization and biological screening. This guide will focus on a logical and experimentally sound multi-step synthesis to obtain this target molecule, starting from commercially available precursors.

Proposed Synthetic Pathway: A Three-Step Approach

While a direct, one-pot synthesis for this compound is not readily found in the literature, a reliable three-step synthesis can be proposed based on well-established organic chemistry principles. This pathway involves the initial formation of a 3-phenyl-1-indanone core, followed by methylation at the C2 position, and subsequent dehydrogenation to yield the target indenone.

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Methylation cluster_2 Step 3: Dehydrogenation 3-phenylpropanoic acid 3-phenylpropanoic acid 3-phenyl-1-indanone 3-phenyl-1-indanone 3-phenylpropanoic acid->3-phenyl-1-indanone  1. SOCl2  2. AlCl3 3-phenyl-1-indanone_2 3-phenyl-1-indanone 2-methyl-3-phenyl-1-indanone 2-methyl-3-phenyl-1-indanone 3-phenyl-1-indanone_2->2-methyl-3-phenyl-1-indanone  1. NaH  2. CH3I 2-methyl-3-phenyl-1-indanone_2 2-methyl-3-phenyl-1-indanone This compound This compound 2-methyl-3-phenyl-1-indanone_2->this compound  SeO2

Caption: Proposed synthetic workflow for this compound.

Part 1: Detailed Experimental Protocols

This section provides a step-by-step guide for the proposed three-step synthesis.

Step 1: Synthesis of 3-phenyl-1-indanone

The initial step involves an intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acid. This is a classic and efficient method for the formation of the indanone ring system.

Protocol:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 3-phenylpropanoic acid (1 equivalent) in thionyl chloride (2-3 equivalents).

  • Gently reflux the mixture for 1-2 hours, or until the evolution of HCl gas ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-phenylpropanoyl chloride.

  • Friedel-Crafts Cyclization: Dissolve the crude acid chloride in a suitable inert solvent such as dichloromethane (DCM) or carbon disulfide.

  • Cool the solution in an ice bath and add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-phenyl-1-indanone.

Step 2: Synthesis of 2-methyl-3-phenyl-1-indanone

The second step is the α-methylation of the synthesized 3-phenyl-1-indanone. This is achieved by generating the enolate of the indanone followed by reaction with a methylating agent.

Protocol:

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenyl-1-indanone (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases.

  • Methylation: Cool the resulting enolate solution back to 0 °C and add methyl iodide (CH₃I, 1.2 equivalents) dropwise.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-methyl-3-phenyl-1-indanone.

Step 3: Synthesis of this compound

The final step is the dehydrogenation of the saturated indanone to introduce the double bond and form the target indenone. Selenium dioxide is a common reagent for this type of transformation.

Protocol:

  • Dehydrogenation: In a round-bottom flask, dissolve 2-methyl-3-phenyl-1-indanone (1 equivalent) in a suitable solvent such as dioxane or a mixture of acetic acid and water.

  • Add selenium dioxide (SeO₂, 1.1 equivalents) to the solution.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the black selenium precipitate.

  • Dilute the filtrate with water and extract with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Part 2: Comparison with Alternative Synthetic Strategies

While the proposed three-step synthesis is robust, other synthetic strategies could potentially be employed. A notable alternative is the Nazarov Cyclization .

Alternative: Nazarov Cyclization of a Substituted Chalcone

The Nazarov cyclization is an acid-catalyzed electrocyclic reaction of a divinyl ketone to form a cyclopentenone. In the context of our target molecule, this would involve the cyclization of a hypothetical (E)-2'-methyl-1,3-diphenylprop-2-en-1-one (a substituted chalcone).

Conceptual Reaction Scheme:

(E)-2'-methyl-1,3-diphenylprop-2-en-1-one --(Acid Catalyst, e.g., TFA, PPA)--> this compound

Comparison Table:

FeatureProposed Three-Step SynthesisNazarov Cyclization
Starting Materials 3-phenylpropanoic acid, methyl iodideSubstituted acetophenone and benzaldehyde
Number of Steps ThreePotentially one or two (chalcone synthesis + cyclization)
Key Intermediates 3-phenyl-1-indanone, 2-methyl-3-phenyl-1-indanoneChalcone
Potential Challenges Handling of NaH and CH₃I; use of toxic SeO₂Synthesis of the specific chalcone precursor; potential for side reactions and regioselectivity issues during cyclization.
Versatility Allows for diversification at the 2-position with other alkylating agents.Dependent on the availability of substituted chalcones.

The main advantage of the Nazarov cyclization is the potential for a more convergent synthesis. However, the synthesis of the required substituted chalcone precursor may not be trivial. The proposed three-step synthesis, while longer, utilizes more common starting materials and well-understood reactions, offering a higher probability of success for those replicating the procedure.

Part 3: Characterization and Data Validation

Thorough characterization of the intermediates and the final product is crucial for validating the success of the synthesis. The following table summarizes the expected characterization data.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected 1H NMR (CDCl₃, δ ppm)Expected 13C NMR (CDCl₃, δ ppm)
3-phenyl-1-indanone [1]C₁₅H₁₂O208.26~7.2-7.8 (m, 9H, Ar-H), 4.6 (dd, 1H), 3.2 (dd, 1H), 2.7 (dd, 1H)~205 (C=O), 155, 135, 126-129, 45 (CH), 36 (CH₂)
2-methyl-3-phenyl-1-indanone C₁₆H₁₄O222.28~7.2-7.8 (m, 9H, Ar-H), ~4.0 (d, 1H), ~3.0 (m, 1H), ~1.2 (d, 3H, CH₃)~208 (C=O), 154, 136, 126-129, 52 (CH), 48 (CH), 15 (CH₃)
This compound C₁₆H₁₂O220.27~7.3-7.9 (m, 9H, Ar-H), ~7.0 (s, 1H, vinylic-H), ~2.2 (s, 3H, CH₃)~195 (C=O), 160, 145, 135, 125-130, 120, 10 (CH₃)

Note: The NMR chemical shifts are approximate and can vary depending on the solvent and instrument.

Part 4: Conclusion and Future Perspectives

This guide has outlined a comprehensive and practical approach for the synthesis of this compound. The proposed three-step pathway, involving Friedel-Crafts acylation, α-methylation, and dehydrogenation, provides a logical and experimentally feasible route for researchers. By comparing this method with the Nazarov cyclization, we have also provided a broader context for synthetic strategy selection in the field of indanone chemistry. The detailed protocols and expected characterization data serve as a valuable resource for ensuring the successful replication of this synthesis, paving the way for further exploration of the biological potential of this interesting molecular scaffold.

References

  • PubChem. 3-Phenyl-1-indanone. Available from: [Link]. [Accessed January 14, 2026].

  • Lawrence, N. J., et al. (2003). Microwave-assisted Nazarov reaction. Tetrahedron Letters, 44(1), 105-108.
  • Tius, M. A. (2005). Some new reactions of allenes. Accounts of Chemical Research, 38(8), 647-656.
  • Pellissier, H. (2011).
  • March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th ed. Wiley.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 2-methyl-3-phenyl-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research is matched only by the rigor of our safety practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed protocol for the disposal of 2-methyl-3-phenyl-1H-inden-1-one, ensuring the safety of laboratory personnel and adherence to environmental standards.

Hazard Profile Analysis and Core Safety Principles

The foundational step in any disposal procedure is to understand the material's inherent risks. The structure of this compound belongs to the indenone class, which are ketones of indene. Related indene and indanone derivatives exhibit notable hazards. For instance, 3-Benzyl-1H-indene is classified as harmful if swallowed, an irritant to skin and eyes, and may cause respiratory irritation[1]. Similarly, 2-Phenyl-1,3-indandione is classified as acutely toxic if swallowed and may cause an allergic skin reaction[2].

Given these precedents, this compound must be managed as a hazardous waste . The core directive is to prevent its release into the environment and to ensure it is handled by personnel equipped to manage toxic and potentially reactive substances[3][4]. Disposal down the sanitary sewer system or in common refuse is strictly prohibited[3][4][5].

Personal Protective Equipment (PPE) and Engineering Controls

All handling and disposal preparation steps must be conducted within a certified chemical fume hood to minimize inhalation exposure. The required PPE is summarized below.

Task CategoryRequired Personal Protective Equipment (PPE)
Routine Handling & Weighing Standard laboratory coat, nitrile gloves, safety glasses with side shields.
Waste Consolidation & Spill Cleanup Chemical splash goggles, chemically resistant gloves (e.g., nitrile), lab coat.[1][5]
Potential for Splash Chemical splash goggles and face shield, chemically resistant gloves, lab coat.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for managing this compound waste from the point of generation to its final collection.

Step 1: Waste Segregation at the Source

Proper segregation is critical to prevent dangerous chemical reactions. Never mix incompatible waste streams.

  • Solid Waste: Collect un-reclaimable pure compound, contaminated weigh boats, and disposable labware (e.g., gloves, wipes) in a dedicated solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate liquid hazardous waste container. Do not mix with other waste streams like halogenated solvents unless explicitly permitted by your institution's EHS department[6].

  • Sharps Waste: Contaminated needles, scalpels, or broken glass must be placed in a designated sharps container.

Step 2: Container Selection and Management

The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.

  • Compatibility: Use containers made of chemically compatible materials, such as high-density polyethylene (HDPE) or glass. Avoid using materials that could be degraded by the compound or any solvents present[4][6].

  • Condition: Ensure the container is in good condition, free of cracks, and has a secure, leak-proof screw-top cap[7].

  • Filling: Never fill a waste container beyond 90% of its capacity to allow for vapor expansion[6][7]. Keep the container closed at all times except when adding waste[8].

Step 3: Hazardous Waste Labeling

Accurate labeling is a regulatory requirement and essential for safe handling by all personnel.

Your institution's EHS department will provide specific labels. However, all labels must include the following information:

  • The words "Hazardous Waste" [4][6].

  • The full, unabbreviated chemical name: "this compound" .

  • A complete list of all other components in the container, including solvents and their approximate percentages[6].

  • The specific hazard characteristics (e.g., "Toxic," "Irritant").

  • The date upon which waste was first added to the container.

Step 4: Accumulation and Storage

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).

  • Store the labeled, closed container in a secondary containment bin to mitigate potential leaks.

  • The storage area should be cool, dry, and well-ventilated, away from heat sources or incompatible chemicals[3].

  • Consult your institutional and local regulations regarding the maximum volume of waste and the maximum time it can be stored in an SAA.

Step 5: Final Disposal

The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company[4].

  • Do not attempt to treat or neutralize the chemical waste yourself.

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for your properly segregated, contained, and labeled hazardous waste.

Spill and Decontamination Procedures

In the event of an accidental release, immediate and correct action is crucial.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad[4]. Do not use combustible materials like paper towels as the primary absorbent.

    • Collect the contaminated absorbent material using non-sparking tools and place it in your designated solid hazardous waste container[3].

    • Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

    • Prevent others from entering the area.

Workflow and Data Summary

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound waste.

G cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Accumulation & Disposal gen Waste Generation (Pure compound, solution, or contaminated labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe segregate Segregate Waste Stream (Solid vs. Liquid) ppe->segregate container Select Compatible Container (HDPE or Glass, <90% Full) segregate->container label_waste Label Container Correctly ('Hazardous Waste', Full Chemical Name, Contents) container->label_waste store Store in Secondary Containment in Satellite Accumulation Area (SAA) label_waste->store contact Schedule Pickup with EHS store->contact disposal Disposal by Licensed Vendor contact->disposal

Caption: Decision workflow for the disposal of this compound.

Chemical Waste Incompatibility

To prevent hazardous reactions, do not mix indenone waste with the following chemical classes. This table is not exhaustive; always consult a comprehensive chemical compatibility chart.

Chemical ClassIncompatible WithRationale
Ketones (such as Indenone)Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates)Risk of violent reaction, fire, or explosion.
Strong Reducing Agents (e.g., Hydrides)Can lead to exothermic and potentially uncontrollable reactions.
Strong Bases (e.g., Sodium Hydroxide)Can catalyze condensation reactions, potentially generating heat.

Source: Data synthesized from general chemical compatibility charts.[9][10]

References

  • Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. 3M. [Link]

  • Guidelines for Hazardous Waste Disposal. Adelphi University. [Link]

  • Safety Data Sheet - 3,3′-(1,4-Phenylenediimino)bis[1-phenyl-1-propanone]. Angene Chemical. [Link]

  • Frequent Questions About Hazardous Waste Identification. US EPA. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Chemical Compatibility Chart. U.S. EPA. [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

  • Chemical Compatibility Chart. Sterlitech Corporation. [Link]

  • Chemical Compatibility Table. University of California, Irvine. [Link]

  • December 4, 2020 Letter to John Schweitzer. US EPA. [Link]

Sources

Mastering the Safe Handling of 2-methyl-3-phenyl-1H-inden-1-one: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. The compound 2-methyl-3-phenyl-1H-inden-1-one, a derivative of the indanone scaffold, represents a class of molecules with significant interest in medicinal chemistry. Ensuring the safety of laboratory personnel is paramount during the handling of such compounds. This guide provides a detailed protocol for the appropriate personal protective equipment (PPE), operational procedures, and disposal methods for this compound, grounded in established safety principles for related chemical structures.

Hazard Assessment and Chemical Properties

Understanding the potential hazards of this compound is the first step in establishing a robust safety protocol. Based on its chemical structure, an aromatic ketone, we can infer the following potential hazards:

  • Skin and Eye Irritation: Aromatic ketones can cause irritation upon contact with the skin and eyes.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[2]

  • Harmful if Swallowed: Oral ingestion may be harmful.[1][3][4]

  • Flammability: While data for this specific compound is unavailable, related compounds like indene are flammable liquids.[5][6] Therefore, it is prudent to treat this compound as potentially flammable, especially when working with it in powdered form or dissolved in flammable solvents.

Known Physical and Chemical Properties of a closely related compound, 2-methyl-3-phenyl-1-indanone:

PropertyValue
Melting Point86-87 °C
Boiling Point140-145 °C at 1 Torr
Molecular FormulaC16H14O
Molecular Weight222.28 g/mol

Source: ChemicalBook[7]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure risk. The following table outlines the minimum required PPE for handling this compound.

Body PartPPE RecommendationRationale
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk.[8][9]Protects against splashes of solutions or airborne particles.
Skin/Body A flame-retardant lab coat should be worn and kept buttoned.[5] For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.Provides a barrier against accidental spills and contact with contaminated surfaces.
Hands Nitrile gloves are a suitable choice for incidental contact with many organic chemicals, including aromatic ketones.[10][11] For prolonged contact or when handling concentrated solutions, consider using thicker, chemically resistant gloves such as butyl rubber or Viton™.[11][12] Always inspect gloves for any signs of degradation or perforation before use.Prevents direct skin contact with the chemical, which can cause irritation or absorption.
Respiratory Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter may be necessary.Minimizes the risk of respiratory tract irritation from inhaling airborne particles or vapors.

Operational Workflow for Safe Handling

A systematic workflow is crucial for minimizing the risk of exposure and contamination. The following diagram illustrates the key steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_fume_hood Verify fume hood functionality prep_ppe->prep_fume_hood prep_materials Gather all necessary materials prep_fume_hood->prep_materials handling_weigh Weigh the compound in the fume hood prep_materials->handling_weigh handling_dissolve Dissolve in a suitable solvent handling_weigh->handling_dissolve handling_reaction Perform the reaction or procedure handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate work surfaces handling_reaction->cleanup_decontaminate cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and dispose of PPE correctly cleanup_waste->cleanup_ppe

Caption: A stepwise workflow for the safe handling of this compound.

Disposal Plan

Proper waste management is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Disposal Pathway:

cluster_waste Waste Generation cluster_disposal Disposal solid_waste Solid Waste (Contaminated consumables, excess compound) solid_disposal Labeled Hazardous Solid Waste Container solid_waste->solid_disposal liquid_waste Liquid Waste (Contaminated solvents, reaction mixtures) liquid_disposal Labeled Hazardous Liquid Waste Container liquid_waste->liquid_disposal sharps_waste Sharps Waste (Contaminated needles, glassware) sharps_disposal Puncture-proof Sharps Container sharps_waste->sharps_disposal

Caption: Waste segregation plan for materials contaminated with this compound.

Step-by-Step Disposal Procedure:

  • Solid Waste:

    • Collect any unused this compound and any grossly contaminated disposable items (e.g., weigh boats, gloves, paper towels) in a dedicated, clearly labeled hazardous solid waste container.

    • Ensure the container is kept closed when not in use.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including reaction mixtures and solvent rinses, in a compatible, labeled hazardous liquid waste container.

    • Do not mix incompatible waste streams.

  • Decontamination:

    • Wipe down all work surfaces and equipment with a suitable solvent (e.g., ethanol or isopropanol), collecting the used wipes as solid hazardous waste.

  • Empty Containers:

    • Thoroughly rinse empty containers of the compound with a suitable solvent. Collect the rinsate as hazardous liquid waste. Once decontaminated, the container can be disposed of as regular laboratory glassware.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, fostering a secure environment for scientific discovery.

References

  • Personal Protective Equipment | Safety | Physical Facilities - Miami University. (n.d.).
  • Personal Protective Equipment (PPE). (n.d.).
  • Personal Protective Equipment: Hands. (2024, May 10).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 6).
  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M. (2024, June 10).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Personal Protective Equipment (PPE) Standards - Certas Lubricant Solutions. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2022, March 26).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2024, September 15).
  • Chemical Safety Data Sheet MSDS / SDS - 1H-Inden-1-one, 2,3-dihydro-2,6-diMethyl - ChemicalBook. (2025, December 13).
  • 1-Indanone, 3-phenyl- | C15H12O | CID 98146 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-3-phenyl-1H-inden-1-one
Reactant of Route 2
2-methyl-3-phenyl-1H-inden-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.